molecular formula C42H69N11O14S3 B15583358 Peptide 234CM

Peptide 234CM

Katalognummer: B15583358
Molekulargewicht: 1048.3 g/mol
InChI-Schlüssel: ZPXSWCZEWCSDEP-JEKWBXCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Peptide 234CM is a useful research compound. Its molecular formula is C42H69N11O14S3 and its molecular weight is 1048.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C42H69N11O14S3

Molekulargewicht

1048.3 g/mol

IUPAC-Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C42H69N11O14S3/c1-4-21(2)33(53-36(60)26(15-22-8-10-23(56)11-9-22)47-34(58)24(44)7-5-6-13-43)41(65)52-31(20-69)40(64)48-27(16-32(45)57)35(59)49-28(17-54)37(61)50-29(18-55)38(62)51-30(19-68)39(63)46-25(42(66)67)12-14-70-3/h8-11,21,24-31,33,54-56,68-69H,4-7,12-20,43-44H2,1-3H3,(H2,45,57)(H,46,63)(H,47,58)(H,48,64)(H,49,59)(H,50,61)(H,51,62)(H,52,65)(H,53,60)(H,66,67)/t21-,24-,25-,26-,27-,28-,29-,30-,31-,33-/m0/s1

InChI-Schlüssel

ZPXSWCZEWCSDEP-JEKWBXCUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to Peptide-Induced Cytotoxic T Cell Responses: A Framework for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific "Peptide 234CM" is not publicly available in the current scientific literature. This guide, therefore, presents a comprehensive framework for evaluating a hypothetical peptide with the intended function of inducing a robust cytotoxic T lymphocyte (CTL) response. The data presented herein is illustrative and should be considered a template for the analysis of a novel peptide agent.

Introduction to Peptide-Mediated CTL Induction

Peptide-based immunotherapies represent a promising strategy for eliciting antigen-specific cytotoxic T lymphocyte (CTL) responses, which are crucial for clearing virally infected cells and tumors. These peptides are short amino acid sequences, typically 8-11 residues in length, designed to be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs). This peptide-MHC complex is then recognized by the T cell receptor (TCR) on CD8+ T cells, initiating a signaling cascade that leads to their activation, proliferation, and differentiation into cytotoxic effectors. This guide outlines the core methodologies and data presentation standards for assessing the efficacy of a novel immunogenic peptide.

Core Mechanism: The MHC Class I Antigen Presentation Pathway

The induction of a CTL response by an exogenous peptide like our hypothetical this compound relies on its effective presentation by MHC class I molecules. The canonical pathway involves the peptide's uptake by APCs, where it is loaded onto MHC class I molecules within the endoplasmic reticulum. This complex then traffics to the cell surface for presentation to CD8+ T cells.

MHC_Class_I_Pathway cluster_APC Antigen Presenting Cell (APC) Peptide Exogenous Peptide (e.g., this compound) Endosome Endosome Peptide->Endosome Uptake Proteasome Proteasome Endosome->Proteasome Cytosolic Transport TAP TAP Transporter Proteasome->TAP Degradation ER Endoplasmic Reticulum (ER) TAP->ER Translocation Golgi Golgi Apparatus ER->Golgi Peptide Loading MHC_I MHC Class I MHC_I->ER pMHC_I Peptide-MHC I Complex Golgi->pMHC_I Cell_Surface Cell Surface pMHC_I->Cell_Surface Trafficking TCR TCR Cell_Surface->TCR Recognition CD8 CD8 Cell_Surface->CD8 CD8_T_Cell CD8+ T Cell Activation Activation CD8_T_Cell->Activation Activation & Clonal Expansion TCR->CD8_T_Cell Signal 1 CD8->CD8_T_Cell Co-stimulation (Signal 2)

Caption: MHC Class I antigen presentation pathway for an exogenous peptide.

Quantitative Assessment of Peptide Efficacy

The biological activity of an immunogenic peptide is quantified through a series of in vitro assays. The following tables present illustrative data for our hypothetical this compound, which should be generated for any novel peptide candidate.

Table 1: Peptide-MHC Binding Affinity

This table summarizes the binding affinity of this compound to a specific MHC class I allele, typically determined using a competitive binding assay. The IC50 value represents the concentration of the peptide required to inhibit the binding of a reference peptide by 50%. Lower IC50 values indicate higher affinity.

PeptideMHC AlleleIC50 (nM)Interpretation
This compoundHLA-A02:0145.2High Affinity
Control PeptideHLA-A02:01>10,000No Affinity
Table 2: In Vitro CTL Activation and Effector Function

This table quantifies the ability of peptide-pulsed target cells to stimulate a specific CTL response. Data is typically generated from co-culture experiments.

Assay TypeMetricThis compoundControl Peptide
ELISpot IFN-γ Spot Forming Units / 10⁶ cells48515
Cytotoxicity Assay % Specific Lysis (E:T Ratio 20:1)62%4%
Flow Cytometry % CD107a+ (Degranulation)35%2%
Intracellular Staining % IFN-γ+ CD8+ T cells28%1.5%

Detailed Experimental Protocols

Precise and reproducible experimental design is paramount in assessing peptide immunogenicity. The following sections detail standard operating procedures for key assays.

ELISpot Assay for IFN-γ Release

This assay quantifies the frequency of antigen-specific, cytokine-secreting T cells.

Principle: T cells are co-cultured with peptide-pulsed APCs on a surface coated with an anti-IFN-γ capture antibody. IFN-γ secreted by activated T cells is captured in the immediate vicinity. A secondary, enzyme-linked detection antibody is then added, and a substrate reaction generates an insoluble colored spot for each cytokine-producing cell.

ELISpot_Workflow cluster_workflow ELISpot Assay Workflow A Coat Plate: Anti-IFN-γ Capture Ab B Block Plate: (e.g., BSA solution) A->B C Prepare Cells: Isolate PBMCs, Prepare APCs B->C D Peptide Pulsing: Incubate APCs with This compound C->D E Co-culture: Add T cells and peptide-pulsed APCs to wells D->E F Incubation: 18-24 hours at 37°C E->F G Wash & Add Detection Ab: Biotinylated Anti-IFN-γ F->G H Add Enzyme Conjugate: (e.g., Streptavidin-HRP) G->H I Add Substrate: (e.g., AEC) H->I J Analyze: Read spots with ELISpot reader I->J

Caption: Standard workflow for an IFN-γ ELISpot assay.

Methodology:

  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 2 hours at room temperature.

  • Cell Preparation: Thaw and rest cryopreserved peripheral blood mononuclear cells (PBMCs). Prepare target antigen-presenting cells (e.g., T2 cells) and pulse them with 10 µg/mL of this compound or a control peptide for 2 hours at 37°C.

  • Co-culture: Add responder PBMCs and peptide-pulsed target cells to the coated wells.

  • Incubation: Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours.

  • Enzyme & Substrate: Wash and add streptavidin-alkaline phosphatase conjugate. After 1 hour, wash again and add the substrate solution (BCIP/NBT).

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader.

Chromium (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting the specific peptide.

Principle: Target cells are labeled with radioactive ⁵¹Cr. When CTLs recognize and lyse these target cells, ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is directly proportional to the degree of cell lysis.

Cytotoxicity_Assay cluster_assay Cytotoxicity Assay Logic Target_Prep Target Cells (e.g., T2 cells) Labeling Label with ⁵¹Cr Target_Prep->Labeling Pulsing Pulse with This compound Labeling->Pulsing CoCulture Co-culture at varying Effector:Target (E:T) ratios Pulsing->CoCulture CTLs Effector Cells (CTLs) CTLs->CoCulture Lysis CTL-mediated Lysis CoCulture->Lysis Supernatant Collect Supernatant Lysis->Supernatant Gamma_Counter Measure ⁵¹Cr release (Gamma Counter) Supernatant->Gamma_Counter Calculation Calculate % Specific Lysis Gamma_Counter->Calculation

Caption: Logical flow of a chromium release cytotoxicity assay.

Methodology:

  • Target Cell Preparation: Label 1x10⁶ target cells with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

  • Peptide Pulsing: Wash the labeled target cells and pulse them with 10 µg/mL of this compound or a control peptide for 1 hour at 37°C.

  • Co-culture: Plate the target cells at 5x10³ cells/well in a 96-well U-bottom plate. Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).

  • Controls:

    • Spontaneous Release: Target cells with media only.

    • Maximum Release: Target cells with 1% Triton X-100.

  • Incubation: Centrifuge the plate briefly and incubate for 4 hours at 37°C.

  • Measurement: Centrifuge the plate again and collect the supernatant. Measure the radioactivity (counts per minute, CPM) in a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Conclusion

The systematic evaluation of a novel immunogenic peptide requires a multi-faceted approach combining binding affinity assays with functional assessments of T cell activation and cytotoxicity. The protocols and data presentation formats outlined in this guide provide a robust framework for the preclinical assessment of peptide candidates like the hypothetical this compound, ensuring data integrity and comparability across studies. This rigorous evaluation is a critical step in the development of next-generation peptide-based vaccines and immunotherapies.

The p53 Codon 234 Point Mutation: A Technical Guide to its Discovery and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a critical role in preventing cancer formation. Mutations in the TP53 gene are the most frequent genetic alterations found in human cancers, leading to the loss of p5t's protective functions and, in some cases, the gain of oncogenic properties. Among the myriad of identified mutations, point mutations within the DNA-binding domain are of particular interest due to their profound impact on p53's ability to regulate gene expression. This technical guide provides an in-depth exploration of the discovery and significance of the point mutation at codon 234 of the p53 protein, with a focus on the tyrosine to cysteine substitution (Y234C). We will delve into the functional consequences of this mutation, its association with specific cancer types, and the experimental methodologies employed to elucidate its role in tumorigenesis.

Introduction: The p53 Tumor Suppressor

The p53 protein is a transcription factor that responds to various cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1] In its wild-type form, p53 orchestrates a complex network of cellular responses, including cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic integrity.[1][2] The majority of TP53 mutations in cancer are missense mutations that result in a full-length, but functionally altered, protein.[3] These mutations often occur within the DNA-binding domain, abrogating p53's ability to bind to the response elements of its target genes.[3][4]

The Codon 234 Point Mutation: A Focus on Y234C

The point mutation at codon 234 of the TP53 gene, particularly the substitution of tyrosine (Y) with cysteine (C), has been identified as a significant event in several cancers. This mutation is located within the DNA-binding domain of the p53 protein and has been shown to be inactivating.[5][6] Functional analyses have demonstrated that the Y234C mutation leads to a decrease in the transactivation of p53 target genes.[5]

Association with Cancer

The p53 Y234C mutation has been notably associated with certain types of cancer and therapeutic contexts. A study on chronic lymphocytic leukemia (CLL) revealed a significant association between the presence of TP53 mutations at codon 234 and treatment with the alkylating agent chlorambucil.[7] This suggests a potential role for this specific mutation in the development of therapy-related myeloid neoplasms. Furthermore, in breast cancer models, the Y234C mutant has been shown to promote cell invasion, a critical step in tumor metastasis.[8]

Functional Consequences

The primary consequence of the Y234C mutation is the disruption of p53's ability to bind to DNA, leading to a loss of its tumor-suppressive functions.[4] This impairment prevents the activation of downstream target genes involved in cell cycle arrest and apoptosis. In vitro studies have confirmed that this mutation is deleterious and inactivating.[5][7]

Experimental Methodologies for Studying p53 Mutations

A variety of experimental techniques are employed to discover, characterize, and understand the functional implications of p53 mutations like Y234C.

Detection of p53 Mutations

Several methods are utilized to detect mutations in the TP53 gene in tumor samples.

MethodPrincipleAdvantagesDisadvantages
Direct DNA Sequencing Amplification of TP53 exons by PCR followed by sequencing to identify nucleotide changes.Gold standard for mutation detection, provides precise mutation information.Can be labor-intensive and may miss mutations in heterogeneous samples.
Next-Generation Sequencing (NGS) High-throughput sequencing of the entire TP53 gene or a panel of cancer-related genes.Highly sensitive and can detect mutations at low frequencies.Data analysis can be complex.[9]
Immunohistochemistry (IHC) Uses antibodies to detect the accumulation of p53 protein in tissue samples, which is often a surrogate marker for missense mutations.Relatively inexpensive and widely available.Does not provide information on the specific mutation and can have false positives and negatives.
Functional Analysis of p53 Mutations

To understand the biological impact of a specific p53 mutation, several functional assays are employed.

This technique is used to introduce specific mutations, such as Y234C, into a wild-type p53 expression vector. This allows for the controlled study of the mutant protein's function in cellular and in vitro systems.

Detailed Protocol for Site-Directed Mutagenesis:

  • Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation (e.g., the codon change from TAC for Tyrosine to TGC for Cysteine at position 234). The mutation should be in the middle of the primers, flanked by 10-15 bases of correct sequence on both sides.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type p53 plasmid as a template and the mutagenic primers. The reaction cycles are typically:

    • Initial denaturation: 95°C for 30 seconds.

    • 18 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55°C for 1 minute.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

  • Template Digestion: Digest the parental, non-mutated, methylated DNA template with the DpnI restriction enzyme. DpnI specifically targets methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact. Incubate the PCR product with DpnI at 37°C for 1 hour.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select for transformed bacteria on appropriate antibiotic plates. Isolate the plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

This assay assesses the ability of a p53 protein to function as a transcription factor in yeast.

Detailed Protocol for Yeast-Based Functional Assay:

  • Yeast Strain: Use a yeast strain (e.g., yIG397) that contains a reporter gene (e.g., ADE2) under the control of a p53-responsive element.

  • p53 Expression: Co-transform the yeast with a p53 expression vector (either wild-type or mutant) and a linearized reporter plasmid.

  • Selection and Analysis: Plate the transformed yeast on a medium lacking adenine.

    • Yeast expressing wild-type p53 will activate the ADE2 reporter gene, allowing them to grow and form white colonies.

    • Yeast expressing a functionally inactive mutant p53 (like Y234C) will fail to activate the ADE2 gene, resulting in the accumulation of a red pigment and the formation of red colonies.

  • Quantitative Analysis: The transcriptional activity can be quantified by measuring the expression of a luciferase reporter gene under the control of a p53-responsive promoter.

This is a quantitative method to measure the transcriptional activity of p53 in mammalian cells.

Detailed Protocol for Luciferase Reporter Assay:

  • Cell Culture and Transfection: Culture a p53-null cell line (e.g., H1299). Co-transfect the cells with three plasmids:

    • An expression vector for the p53 protein of interest (wild-type or mutant).

    • A reporter plasmid containing the firefly luciferase gene driven by a p53-responsive promoter (e.g., from the p21 or BAX gene).

    • A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).

  • Cell Lysis and Luciferase Measurement: After 24-48 hours, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A decrease in relative luciferase activity for the mutant p53 compared to wild-type p53 indicates a loss of transactivation function.

Co-IP is used to identify proteins that interact with p53, providing insights into the pathways affected by specific mutations.

Detailed Protocol for Co-Immunoprecipitation:

  • Cell Lysis: Lyse cells expressing the p53 protein of interest with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to p53 that is coupled to agarose (B213101) or magnetic beads. This will capture the p53 protein and any interacting proteins.

  • Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the p53-protein complexes from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against known or suspected interacting proteins to determine if they were co-immunoprecipitated with p53.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the p53 signaling pathway and the workflow of key experimental methodologies.

p53_signaling_pathway cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_outcomes Cellular Outcomes cluster_mutation Effect of Y234C Mutation DNA Damage DNA Damage p53_wt Wild-Type p53 DNA Damage->p53_wt activates Oncogene Activation Oncogene Activation Oncogene Activation->p53_wt activates Hypoxia Hypoxia Hypoxia->p53_wt activates MDM2 MDM2 p53_wt->MDM2 activates Cell Cycle Arrest Cell Cycle Arrest p53_wt->Cell Cycle Arrest DNA Repair DNA Repair p53_wt->DNA Repair Apoptosis Apoptosis p53_wt->Apoptosis MDM2->p53_wt inhibits (degradation) p53_mut p53 Y234C Mutant Loss of DNA Binding Loss of DNA Binding p53_mut->Loss of DNA Binding Failed Transactivation Failed Transactivation Loss of DNA Binding->Failed Transactivation Tumor Progression Tumor Progression Failed Transactivation->Tumor Progression

Caption: The p53 signaling pathway in response to cellular stress.

experimental_workflow cluster_sitedirected Site-Directed Mutagenesis cluster_functional_assay Functional Analysis wt_plasmid Wild-Type p53 Plasmid pcr PCR wt_plasmid->pcr mut_primers Mutagenic Primers mut_primers->pcr dpni DpnI Digestion pcr->dpni transform Transformation dpni->transform mut_plasmid Mutant p53 Plasmid transform->mut_plasmid yeast_assay Yeast Functional Assay (FASAY) mut_plasmid->yeast_assay luciferase_assay Luciferase Reporter Assay mut_plasmid->luciferase_assay co_ip Co-Immunoprecipitation mut_plasmid->co_ip

Caption: Experimental workflow for generating and functionally analyzing p53 mutants.

Conclusion and Future Directions

The p53 codon 234 point mutation, particularly Y234C, represents a significant loss-of-function alteration that contributes to tumorigenesis. Its association with specific cancers and treatment regimens highlights its potential as a biomarker and a therapeutic target. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of this and other p53 mutations. Future research should focus on elucidating the precise molecular mechanisms by which the Y234C mutant promotes cancer progression and exploring therapeutic strategies to restore wild-type p53 function or target the specific vulnerabilities created by this mutation. A deeper understanding of the structural and functional consequences of specific p53 mutations will be crucial for the development of personalized cancer therapies.

References

Peptide 234CM: A Novel Immunotherapeutic Agent for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: The field of cancer immunotherapy is continually seeking novel agents that can effectively modulate the immune system to recognize and eliminate malignant cells. Peptide-based therapeutics have emerged as a promising class of molecules due to their high specificity, potent activity, and favorable safety profile.[1][2] This technical guide introduces Peptide 234CM, a synthetic immunomodulatory peptide, as a potential tool for cancer immunotherapy research. This document outlines its proposed mechanism of action, presents representative preclinical data, provides detailed experimental protocols for its evaluation, and visualizes key pathways and workflows to guide researchers in its application.

Introduction to this compound

This compound is a novel, rationally designed cyclic peptide with potential applications in cancer immunotherapy. Its structure is optimized for stability and cell permeability. The primary hypothesis underlying its development is the targeted disruption of inhibitory signals within the tumor microenvironment, thereby unleashing a potent anti-tumor immune response. Peptides, in general, offer advantages such as high selectivity for their targets and the ability to be synthesized with high purity.[1]

Proposed Mechanism of Action

This compound is designed to function as an immune checkpoint inhibitor. It is hypothesized to bind to Programmed Death-Ligand 1 (PD-L1) on the surface of cancer cells, preventing its interaction with the PD-1 receptor on activated T cells. This blockade is intended to restore the cytotoxic function of T cells, enabling them to recognize and eliminate tumor cells. Furthermore, by enhancing T cell activity, this compound may promote the release of pro-inflammatory cytokines, further stimulating the anti-tumor immune response.

Signaling Pathway

The proposed signaling pathway for this compound's action is depicted below. By inhibiting the PD-1/PD-L1 interaction, the peptide allows for the activation of downstream T cell signaling pathways, including the PI3K/Akt pathway, which is crucial for T cell survival and effector function.

Peptide_234CM_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibits TCR TCR PI3K/Akt Pathway PI3K/Akt Pathway TCR->PI3K/Akt Pathway Leads to Effector Function Effector Function PI3K/Akt Pathway->Effector Function Promotes This compound This compound This compound->PD-L1 Binds to MHC MHC MHC->TCR Activates Antigen Antigen Antigen->MHC Presented by

Caption: Proposed signaling pathway of this compound.

Quantitative Data

The following tables summarize representative in vitro and in vivo data for this compound.

Table 1: In Vitro Activity of this compound

AssayCell LineIC50 (µM)
PD-1/PD-L1 Binding AssayRecombinant Protein0.5
T Cell Activation AssayJurkat2.5
Cytotoxicity AssayA549 (Lung Cancer)10.2
Cytotoxicity AssayMCF-7 (Breast Cancer)8.7

Table 2: In Vivo Efficacy of this compound in a Murine Xenograft Model

Treatment GroupTumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
This compound (10 mg/kg)750 ± 10050
This compound (20 mg/kg)450 ± 8070

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound.

Peptide Synthesis and Purification

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Resin Preparation: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids using a coupling agent such as HBTU in the presence of a base like DIEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine (B6355638) in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Cyclization: Perform head-to-tail cyclization in solution using a suitable coupling reagent.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

In Vitro T Cell Activation Assay

This assay measures the ability of this compound to enhance T cell activation.

  • Cell Culture: Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Co-culture Setup: Plate engineered cancer cells expressing PD-L1 and a T cell-activating antigen.

  • Treatment: Add varying concentrations of this compound to the co-culture.

  • Incubation: Incubate the cells for 48 hours.

  • Analysis: Measure the expression of T cell activation markers (e.g., CD69, CD25) by flow cytometry and quantify cytokine (e.g., IL-2) secretion by ELISA.

Murine Xenograft Tumor Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

  • Treatment Administration: Administer this compound or a vehicle control via intraperitoneal injection at the desired dosing schedule.

  • Tumor Measurement: Measure tumor volume every 3-4 days using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, immune cell infiltration).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Experimental_Workflow Start Start Peptide_Synthesis Peptide Synthesis & Purification Start->Peptide_Synthesis In_Vitro_Screening In Vitro Screening (Binding, T Cell Activation) Peptide_Synthesis->In_Vitro_Screening In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) In_Vitro_Screening->In_Vivo_Efficacy Lead Candidate Toxicity_Studies Toxicity & PK/PD Studies In_Vivo_Efficacy->Toxicity_Studies Data_Analysis Data Analysis & Interpretation Toxicity_Studies->Data_Analysis End End Data_Analysis->End

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising investigational tool for cancer immunotherapy research. Its proposed mechanism of action, targeting the PD-1/PD-L1 immune checkpoint, aligns with clinically validated strategies. The data and protocols presented in this guide are intended to provide a framework for researchers to explore the therapeutic potential of this and similar peptide-based immunomodulators. Further investigation is warranted to fully elucidate its efficacy and safety profile in various cancer models.

References

An In-depth Technical Guide on the Biological Activity of Peptide 234CM in Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical biological activity of Peptide 234CM, a mutant p53-derived peptide, in various tumor models. The document details its mechanism of action, summarizes key quantitative data from in vivo studies, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Concept: this compound as a Tumor Antigen

This compound is a nonapeptide with the amino acid sequence KYICNSSCM. It arises from a missense mutation at codon 234 of the p53 tumor suppressor gene, a common alteration in various cancers. This mutation makes the peptide immunogenic, allowing it to be recognized by the host's immune system as a foreign antigen when presented by Major Histocompatibility Complex (MHC) class I molecules (specifically H-2Kd in murine models).[1][2] Its wild-type counterpart, Peptide 234CW (KYMCNSSCM), does not elicit the same potent anti-tumor immune responses.[2] The primary preclinical tumor model utilized in the foundational research for this compound is the Meth A sarcoma in BALB/c mice, which endogenously expresses the corresponding p53 mutation.[1]

Mechanism of Action: Eliciting a Targeted Cytotoxic T-Lymphocyte Response

The therapeutic strategy centered on this compound is a form of cancer immunotherapy, specifically a peptide-based cancer vaccine. The core mechanism involves the induction of a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells that present this mutant peptide.

The process can be summarized as follows:

  • Antigen Presentation: this compound is taken up by antigen-presenting cells (APCs), most notably dendritic cells (DCs).

  • T-Cell Activation: The DCs process the peptide and present it on their surface via MHC class I molecules to CD8+ T-cells. This interaction, along with co-stimulatory signals, leads to the activation and clonal expansion of CTLs that are specific to this compound.

  • Tumor Cell Recognition and Elimination: The activated CTLs then patrol the body, and upon recognizing this compound presented on the surface of tumor cells, they initiate apoptosis (programmed cell death) of the cancer cells.

Peptide_234CM_Mechanism_of_Action cluster_APC Antigen Presenting Cell (Dendritic Cell) cluster_T_Cell T-Cell Activation cluster_Tumor Tumor Microenvironment DC Dendritic Cell MHC_I MHC Class I DC->MHC_I Presents Peptide_234CM_Presented This compound MHC_I->Peptide_234CM_Presented Displays Naive_CTL Naive CD8+ T-Cell Peptide_234CM_Presented->Naive_CTL Recognized by T-Cell Receptor Activated_CTL Activated Cytotoxic T-Lymphocyte (CTL) Naive_CTL->Activated_CTL Activation & Clonal Expansion Tumor_Cell Tumor Cell (with p53 mutation) Activated_CTL->Tumor_Cell Induces Apoptosis Tumor_Peptide This compound Activated_CTL->Tumor_Peptide Recognizes & Binds Tumor_MHC_I MHC Class I Tumor_Cell->Tumor_MHC_I Presents Tumor_MHC_I->Tumor_Peptide Displays

Caption: Mechanism of Action for this compound-induced anti-tumor response.

Quantitative Data from Preclinical In Vivo Studies

The efficacy of this compound has been evaluated in various formulations and combinations in the Meth A sarcoma murine model. The key findings are summarized below.

Treatment GroupTumor ModelKey Outcome(s)Reference
DC(GM-CSF/IL-4) pulsed with 234CM Meth A SarcomaProtected mice against tumor challenge.[1]
DC pulsed with 234CM (administered 7 & 14 days post-tumor challenge) Established Meth A SarcomaInduced tumor rejection in 3 out of 5 mice; inhibited tumor growth in the remaining 2.[1]
234CM in QS-21 adjuvant + IL-12 Established Meth A SarcomaSuppressed tumor growth.[3]
DC pulsed with 234CM + anti-VEGF antibody Meth A SarcomaDramatically improved therapeutic effectiveness; complete tumor regression in 3 of 5 mice.[2]
DC pulsed with 234CM + IgG (control) Meth A SarcomaTumor growth was significantly slower than control groups; average tumor size was one-third of controls by day 22.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

  • Harvesting Bone Marrow Cells: Bone marrow is flushed from the femurs and tibias of BALB/c mice.

  • DC Culture and Differentiation: Bone marrow cells are cultured in complete medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to differentiate them into dendritic cells.

  • Peptide Pulsing: On day 6 or 7 of culture, the immature DCs are harvested and incubated with this compound (typically at a concentration of 10-20 µg/mL) for several hours at 37°C in a CO2 incubator.

  • Washing: The peptide-pulsed DCs are washed multiple times to remove excess, unbound peptide.

  • Vaccine Formulation: The final DC vaccine is resuspended in a sterile phosphate-buffered saline (PBS) or other suitable buffer for injection.

  • Animal Model: Female BALB/c mice, typically 6-8 weeks old, are used.

  • Tumor Cell Inoculation: Meth A sarcoma cells (e.g., 2.5 x 105 to 6 x 105 cells) are injected subcutaneously into the flank of the mice.

  • Treatment Initiation: For therapeutic models, treatment is initiated when tumors reach a palpable size (e.g., 4-5 mm in diameter).[2]

  • Administration of Vaccine: The prepared peptide-pulsed DC vaccine is administered, often subcutaneously or intravenously. The dosing schedule can vary, for example, injections on days 7 and 14 after the tumor challenge.[1]

  • Adjuvant and Cytokine Co-administration: In alternative vaccine formulations, this compound is emulsified with an adjuvant like Incomplete Freund's Adjuvant (IFA) or QS-21.[1][3] Interleukin-12 (IL-12) may be administered intraperitoneally in conjunction with the peptide/adjuvant vaccine.[3]

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every 7 days) using calipers. Tumor volume is calculated using the formula: (width)2 x length / 2.

  • Data Analysis: Statistical analyses, such as the Student's t-test or Fisher's exact method, are used to compare tumor growth between different treatment groups.[1]

Experimental_Workflow cluster_Preparation Vaccine Preparation cluster_InVivo In Vivo Study A Harvest Bone Marrow from BALB/c Mice B Culture with GM-CSF & IL-4 to Generate Dendritic Cells A->B C Pulse Dendritic Cells with this compound B->C D Wash and Prepare DC Vaccine for Injection C->D G Administer Treatments: - DC-234CM Vaccine - Control Groups D->G Inject Vaccine into Tumor-bearing Mice E Inject Meth A Sarcoma Cells Subcutaneously into BALB/c Mice F Allow Tumors to Establish (4-5 mm diameter) E->F F->G H Monitor Tumor Growth (Measure every 7 days) G->H I Statistical Analysis of Tumor Volume Data H->I

Caption: General experimental workflow for a therapeutic DC vaccine study.

Synergistic Therapeutic Combinations

Research indicates that the therapeutic efficacy of this compound can be significantly enhanced through combination with other agents that modulate the tumor microenvironment or augment the immune response.

  • With Interleukin-12 (IL-12): IL-12 is a potent pro-inflammatory cytokine that promotes the development of Th1 cells and enhances the cytotoxic activity of CTLs and NK cells. The combination of a 234CM-based vaccine with IL-12 treatment led to suppressed growth of established Meth A sarcoma tumors.[3] However, systemic IL-12 administration was associated with toxic side effects in the mice.[3]

  • With Anti-VEGF Antibodies: Vascular Endothelial Growth Factor (VEGF) is not only a key driver of angiogenesis but also an immunosuppressive factor in the tumor microenvironment. Blockading VEGF can improve the function of endogenous dendritic cells. The combination of a DC-234CM vaccine with an anti-VEGF antibody resulted in a dramatic improvement in therapeutic outcomes, including complete tumor regression in a significant portion of the treated animals.[2]

Synergistic_Relationships Peptide_234CM This compound Vaccine CTL_Response Specific CTL Response Peptide_234CM->CTL_Response Tumor_Regression Tumor Regression/ Growth Inhibition CTL_Response->Tumor_Regression IL12 IL-12 IL12->CTL_Response Enhances IL12->Tumor_Regression Synergizes with This compound Anti_VEGF Anti-VEGF Antibody Anti_VEGF->Tumor_Regression Synergizes with This compound DC_Function Improved DC Function Anti_VEGF->DC_Function Promotes DC_Function->CTL_Response Augments

Caption: Logical relationships of this compound with synergistic agents.

Conclusion and Future Directions

This compound has demonstrated significant biological activity in preclinical tumor models, primarily by inducing a specific and effective cytotoxic T-lymphocyte response against tumors harboring the corresponding p53 mutation. Its efficacy is further amplified when used in combination with immune-modulating agents like IL-12 or therapies that target the tumor microenvironment, such as anti-VEGF antibodies.

Future research in this area could focus on:

  • Optimizing delivery systems and adjuvant formulations to enhance immunogenicity and minimize toxicity.

  • Exploring combinations with other immunotherapies, such as checkpoint inhibitors.

  • Identifying and validating other mutant p53-derived peptides as potential vaccine candidates for a broader range of cancers.

  • Translating these promising preclinical findings into clinical trials for patients with p53-mutated tumors.

References

Unable to Fulfill Request for Information on "Peptide 234CM"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "Peptide 234CM" has yielded no specific results regarding its in vivo antitumor effects or any related research.

Efforts to locate scholarly articles, preclinical data, or clinical trial information for a substance specifically designated as "this compound" have been unsuccessful. The scientific literature and publicly available research databases do not appear to contain information under this identifier.

This lack of information prevents the creation of the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

Possible reasons for the absence of information include:

  • Proprietary or Early-Stage Research: "this compound" may be an internal, proprietary designation for a compound in the early stages of development that has not yet been disclosed in public forums or scientific publications.

  • Alternative Nomenclature: The peptide may be more commonly known by a different name or designation in the scientific community.

  • Typographical Error: There may be a typographical error in the name "this compound."

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to:

  • Verify the designation "this compound" to ensure its accuracy.

  • Consult internal documentation or primary research contacts who may have access to proprietary information.

  • Provide an alternative, publicly documented peptide cancer vaccine for which a comprehensive technical guide can be generated.

We are prepared to proceed with the user's request upon receiving a valid and searchable peptide designation.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Immunogenicity of Mutant p53 Peptides

The TP53 gene is the most frequently mutated gene in human cancers, with missense mutations leading to the accumulation of a dysfunctional p53 protein within tumor cells.[1][2] This accumulation makes mutant p53 a prime candidate for targeted cancer immunotherapies, as the altered protein can be processed into neoantigenic peptides, presented on the cell surface by Major Histocompatibility Complex (MHC) molecules, and recognized by T cells.[3][4] This guide provides a comprehensive overview of the core concepts, experimental data, and methodologies central to understanding and harnessing the immunogenic potential of mutant p53 peptides.

Quantitative Data on p53 Immunogenicity

The immunogenicity of p53 is supported by both humoral and cellular immune responses observed in cancer patients. Mutations can elicit autoantibodies and, critically, T-cell responses against neoepitopes.

Table 1: Detection of p53 Autoantibodies (p53-AAb) in Cancer Patients

Cancer TypeSensitivity (%)Specificity (%)Source
Serous Ovarian58.894[1]
Pancreatic Adenocarcinoma22.094[1]
Triple-Negative Breast Cancer32.094[1]
HER2+ Breast Cancer10.294[1]

Data derived from a study using a programmable ELISA assay to quantify IgG p53 autoantibodies in 412 serum samples.[1]

Table 2: T-Cell Responses to Hotspot TP53 Mutations

Patient CohortNumber of Patients SequencedPatients with Hotspot MutationsPatients Screened for T-Cell ResponsePatients with Mutant p53-Reactive T-Cells% of Screened Patients with ResponseSource
Epithelial Cancers14033 (24%)281139%[3][5]

This study screened tumor-infiltrating lymphocytes (TILs) for reactivity against the eight most common p53 hotspot mutations.[3]

Table 3: HLA-A2.1 Binding Capacity of Wild-Type vs. Mutant p53 Peptides

Peptide TypeNumber of Peptides TestedBound in Both Assays*Bound in Reconstitution Assay Only**Total BindingSource
Wild-Type (wt) p53207613[6][7]
Mutant (mut) p5313268[6][7]

*High-affinity binders identified by both T2 MHC stabilization and peptide-induced MHC reconstitution assays.[6][7] **Lower-affinity binders identified only by the more sensitive reconstitution assay.[6][7]

Signaling Pathways and Logical Workflows

Visualizing the biological pathways and experimental processes is crucial for understanding how mutant p53 peptides become targets for the immune system.

MHC_Class_I_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_surface Cell Surface mut_p53 Mutant p53 Protein proteasome Proteasome mut_p53->proteasome Degradation peptides Mutant Peptides (Neoantigens) proteasome->peptides TAP TAP Transporter peptides->TAP ERAP1 ERAP1 TAP->ERAP1 Transport PLC Peptide-Loading Complex ERAP1->PLC Trimming MHC_I MHC Class I MHC_presented pMHC-I Complex (on Tumor Cell) MHC_I->MHC_presented Transport to Cell Surface PLC->MHC_I Loading TCR T-Cell Receptor (on CD8+ T Cell) MHC_presented->TCR Recognition Experimental_Workflow start Patient with Mutant p53 Tumor resection Tumor Resection & TIL Isolation start->resection sequencing Tumor Exome/RNA Seq (Identify p53 Mutation) start->sequencing apc Generate Autologous Antigen-Presenting Cells (APCs) start->apc coculture Co-culture: TILs + APCs + Peptide/TMG resection->coculture synthesis Synthesize Mutant Peptides or Tandem Minigenes (TMG) sequencing->synthesis synthesis->coculture apc->coculture readout Screen for Reactivity coculture->readout elispot IFN-γ ELISPOT readout->elispot Assay 1 facs FACS for 4-1BB/OX40 Upregulation readout->facs Assay 2 end Identify & Expand Mutant p53-Specific T-Cell Cultures elispot->end facs->end

References

Methodological & Application

Application Notes and Protocols: Peptide 234CM (Hypothetical STAT3 Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Peptide 234CM is a hypothetical compound created for illustrative purposes. The following protocols are based on common practices for in vivo studies of similar peptide-based inhibitors. All procedures involving live animals must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound is a novel, synthetic 29-amino acid peptide designed as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Persistent activation of STAT3 is a key driver in numerous malignancies, promoting cell proliferation, survival, and suppressing anti-tumor immunity.[1][2] this compound is hypothesized to function by directly binding to the SH2 domain of STAT3, preventing its phosphorylation by Janus kinases (JAKs) and subsequent dimerization and nuclear translocation. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies using mouse xenograft models.

Mechanism of Action: STAT3 Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[2] In many cancers, this pathway is constitutively active.[1] The canonical activation sequence involves cytokine binding to a cell-surface receptor, leading to the phosphorylation and activation of receptor-associated JAKs. Activated JAKs then recruit and phosphorylate STAT3 monomers.[2] These phosphorylated STAT3 proteins form homodimers, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes involved in cell survival and proliferation.[2][3] this compound acts as an antagonist, blocking the phosphorylation of STAT3.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT3_m STAT3 (monomer) JAK->STAT3_m 3. Phosphorylation pSTAT3_m p-STAT3 STAT3_d STAT3 Dimer pSTAT3_m->STAT3_d 4. Dimerization DNA DNA STAT3_d->DNA 5. Nuclear Translocation Peptide This compound Peptide->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Figure 1. Hypothesized inhibition of the STAT3 signaling pathway by this compound.

Materials and Reagents

  • Lyophilized this compound (e.g., 5 mg/vial)

  • Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 0.5-1.0 mL syringes with 27-30G needles[4]

  • Sterile microcentrifuge tubes

Peptide Reconstitution and Dilution Protocol

Peptides are susceptible to degradation, and proper handling is crucial.[4] Avoid vigorous shaking or vortexing.

  • Reconstitution (Primary Stock):

    • Bring the lyophilized this compound vial to room temperature.

    • Add sterile DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

    • Gently swirl the vial until the peptide is completely dissolved. Do not shake.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Dilution for Injection (Working Solution):

    • On the day of injection, thaw a single aliquot of the primary stock.

    • Dilute the stock solution to the final desired concentration using sterile PBS (pH 7.4). A common final DMSO concentration for in vivo mouse studies is <5%.

    • The final injection volume for mice should typically not exceed 10 mL/kg.[5] For a 20g mouse, this is a maximum of 200 µL.

ParameterExample ValueNotes
Lyophilized Peptide 5 mgPer vial.
Reconstitution Solvent 250 µL DMSOCreates a 20 mg/mL primary stock.
Final Dose 10 mg/kgTarget dose for treatment group.
Mouse Weight 20 gAverage weight.
Required Peptide per Mouse 0.2 mg(10 mg/kg) * (0.02 kg)
Volume of Stock per Mouse 10 µL(0.2 mg) / (20 mg/mL)
Final Injection Volume 200 µLPer mouse.
Dilution per Mouse 10 µL Stock + 190 µL PBSResults in a 4% DMSO vehicle.
Vehicle Control N/APrepare a solution of 4% DMSO in PBS.

Table 1. Example Reconstitution and Dosing Calculation.

In Vivo Administration Protocol: Intraperitoneal (IP) Injection

Intraperitoneal (IP) injection is a common route for systemic administration of therapeutic peptides in mouse models.[4]

  • Animal Restraint: Properly restrain the mouse by grasping the loose skin at the scruff of the neck. The abdomen should be exposed and slightly tilted with the head down.

  • Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or cecum.[4]

  • Injection:

    • Wipe the injection site with a 70% ethanol (B145695) wipe.

    • Using a 27-30G needle, penetrate the skin and abdominal wall at a 15-30 degree angle.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the 200 µL working solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Monitor the animal for any signs of distress post-injection.

Experimental Design: Xenograft Tumor Model

This protocol outlines a basic efficacy study using a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model in immunodeficient mice (e.g., NSG or NU/J mice).[6][7][8]

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimatize Animal Acclimatization (1 Week) Implant Tumor Cell Implantation (e.g., Subcutaneous) Acclimatize->Implant Growth Tumor Growth (to ~100 mm³) Implant->Growth Randomize Randomize into Groups (n=8 per group) Growth->Randomize Treat Daily IP Injections (21 Days) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight (2x/week) Treat->Monitor Endpoint Study Endpoint (e.g., Day 21) Monitor->Endpoint Harvest Harvest Tumors & Tissues Endpoint->Harvest Analysis Ex Vivo Analysis (Western Blot, IHC) Harvest->Analysis

References

Application Notes and Protocols for Assessing Peptide 234CM-Induced CTL Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide 234CM has been identified as a potential immunogenic agent capable of eliciting a cytotoxic T lymphocyte (CTL) response. The effective evaluation of this response is critical for its development as a therapeutic or prophylactic vaccine. These application notes provide a comprehensive overview of key methodologies to assess the functional activity of this compound-induced CTLs. The protocols detailed herein are designed to guide researchers in the robust and reproducible quantification of CTL-mediated cytotoxicity, cytokine production, and overall immune activation.

Key Methods for CTL Activity Assessment

Several established methods can be employed to evaluate the efficacy of this compound in inducing a CTL response. The choice of assay depends on the specific question being addressed, throughput requirements, and available laboratory equipment. The primary methodologies covered in these notes include:

  • Cytotoxicity Assays: Directly measure the ability of CTLs to kill target cells presenting this compound.

  • Cytokine Release Assays: Quantify the frequency of peptide-specific T cells based on their cytokine secretion profile upon antigen recognition.

    • Enzyme-Linked Immunospot (ELISpot) Assay

  • Intracellular Cytokine Staining (ICS): A flow cytometry-based method to identify and phenotype cytokine-producing T cells at a single-cell level.

Data Presentation

The following tables summarize hypothetical quantitative data for CTL activity induced by this compound, as measured by the described assays. These tables are for illustrative purposes to demonstrate how data can be structured for clear comparison.

Table 1: Cytotoxicity of this compound-Specific CTLs

Effector:Target Ratio% Specific Lysis (Chromium-51 Release Assay)% Cytotoxicity (LDH Release Assay)
50:165.2 ± 4.562.8 ± 5.1
25:148.9 ± 3.845.3 ± 4.2
12.5:132.1 ± 2.929.7 ± 3.5
6.25:115.7 ± 2.114.9 ± 2.3
Control (No Peptide)2.3 ± 0.81.9 ± 0.6

Table 2: Frequency of this compound-Specific Cytokine-Secreting T Cells

CytokineSpot Forming Units (SFU) per 10^6 PBMCs (ELISpot)% of CD8+ T cells (Intracellular Cytokine Staining)
IFN-γ210 ± 252.5 ± 0.4
Granzyme B185 ± 212.1 ± 0.3
TNF-α150 ± 181.8 ± 0.2
Control (Irrelevant Peptide)8 ± 30.1 ± 0.05

Signaling Pathways and Experimental Workflows

CTL Activation by this compound

The induction of a CTL response by this compound begins with the presentation of the peptide by an antigen-presenting cell (APC) via the Major Histocompatibility Complex (MHC) class I molecule. This peptide-MHC complex is recognized by the T cell receptor (TCR) on a CD8+ T cell, leading to T cell activation, proliferation, and differentiation into cytotoxic effector cells.

CTL_Activation cluster_APC Antigen Presenting Cell (APC) cluster_CTL CD8+ T Cell (CTL) APC This compound presented on MHC Class I TCR T Cell Receptor (TCR) APC->TCR Recognition Activation T Cell Activation TCR->Activation CD8 CD8 CD8->APC Proliferation Proliferation & Differentiation Activation->Proliferation Effector Effector CTL Proliferation->Effector

Caption: CTL activation by this compound presented on an APC.

Experimental Workflow: Chromium-51 Release Assay

This workflow outlines the key steps in performing a chromium-51 release assay to measure the cytotoxic activity of this compound-specific CTLs.

Chromium_Release_Workflow start Start label_target Label Target Cells with 51Cr start->label_target wash_target Wash Target Cells label_target->wash_target incubate Co-culture Effector (CTL) and Target Cells wash_target->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant measure_radioactivity Measure Radioactivity in Supernatant collect_supernatant->measure_radioactivity calculate Calculate % Specific Lysis measure_radioactivity->calculate end End calculate->end

Caption: Workflow for the Chromium-51 Release Cytotoxicity Assay.

Experimental Workflow: ELISpot Assay

The following diagram illustrates the procedural steps for conducting an ELISpot assay to determine the frequency of cytokine-secreting T cells specific for this compound.

ELISpot_Workflow start Start coat_plate Coat ELISpot Plate with Capture Antibody start->coat_plate block_plate Block Plate coat_plate->block_plate add_cells Add PBMCs and this compound block_plate->add_cells incubate Incubate add_cells->incubate wash_cells Wash Away Cells incubate->wash_cells add_detection_ab Add Biotinylated Detection Antibody wash_cells->add_detection_ab add_enzyme Add Streptavidin-Enzyme Conjugate add_detection_ab->add_enzyme add_substrate Add Substrate and Develop Spots add_enzyme->add_substrate wash_stop Wash and Stop Reaction add_substrate->wash_stop analyze Analyze Spots wash_stop->analyze end End analyze->end

Caption: Workflow for the ELISpot Assay.

Experimental Protocols

Protocol 1: Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells loaded with radioactive Chromium-51.[1][2][3]

Materials:

  • Effector cells (this compound-stimulated PBMCs or isolated T cells)

  • Target cells (e.g., T2 cells or autologous B-LCLs)

  • This compound

  • Chromium-51 (51Cr)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 96-well round-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10^6 target cells in 100 µL of complete medium.

    • Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.

    • Wash the labeled target cells three times with 10 mL of complete medium to remove excess 51Cr.[2]

    • Resuspend the cells in complete medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Plate 100 µL of target cells (1 x 10^4 cells) into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of effector cells to achieve the desired Effector:Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1, 6.25:1).

    • Add 100 µL of the effector cell suspensions to the appropriate wells.

    • Controls:

      • Spontaneous Release: Target cells with 100 µL of medium only.

      • Maximum Release: Target cells with 100 µL of 2.5% Triton X-100 solution.[3]

  • Incubation and Harvesting:

    • Centrifuge the plate at 200 x g for 3 minutes to pellet the cells.

    • Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a new plate or tubes compatible with a gamma counter.

  • Data Analysis:

    • Measure the counts per minute (cpm) in a gamma counter.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 2: LDH Release Cytotoxicity Assay

A non-radioactive alternative to the chromium release assay that measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[4][5]

Materials:

  • Effector and target cells (as in Protocol 1)

  • This compound

  • LDH release assay kit (e.g., CytoTox 96®)

  • 96-well flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Assay Setup:

    • Prepare effector and target cell suspensions as described for the chromium release assay.

    • In a 96-well plate, set up the following in triplicate:

      • Experimental Wells: Add 50 µL of target cells and 50 µL of effector cells at various E:T ratios.

      • Effector Spontaneous Release: 50 µL of effector cells and 50 µL of medium.

      • Target Spontaneous Release: 50 µL of target cells and 50 µL of medium.

      • Target Maximum Release: 50 µL of target cells and 50 µL of 10X Lysis Solution (from kit).

      • Volume Correction Control: 50 µL of medium and 50 µL of 10X Lysis Solution.

  • Incubation and Lysis:

    • Centrifuge the plate at 250 x g for 4 minutes.

    • Incubate for 4-6 hours at 37°C in a CO2 incubator.

    • 45 minutes before the end of the incubation, add 10 µL of Lysis Solution (10X) to the Target Maximum Release wells.[6]

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 4 minutes.

    • Transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH substrate mix according to the manufacturer's instructions and add 50 µL to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which corrects for background and spontaneous release.

Protocol 3: IFN-γ ELISpot Assay

This assay quantifies the number of individual cells secreting IFN-γ in response to this compound.[7][8]

Materials:

  • Human IFN-γ ELISpot kit

  • PVDF-membrane 96-well plates

  • PBMCs from immunized subjects

  • This compound

  • Complete RPMI-1640 medium

  • Automated ELISpot reader

Procedure:

  • Plate Preparation:

    • Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.

    • Coat the plate with anti-IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with blocking buffer for 2 hours at room temperature.

  • Cell Plating and Stimulation:

    • Wash the plate and add 2-3 x 10^5 PBMCs in 100 µL of complete medium to each well.

    • Add this compound to the experimental wells at a final concentration of 1-10 µg/mL.

    • Controls:

      • Negative Control: PBMCs with an irrelevant peptide or medium alone.

      • Positive Control: PBMCs with a mitogen (e.g., PHA).

  • Incubation and Development:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[8]

    • Wash the plate to remove cells.

    • Add biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase conjugate for 1 hour.

    • Wash the plate and add the substrate solution. Monitor for the development of spots.

    • Stop the reaction by washing with distilled water.

  • Data Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader.

    • The results are expressed as Spot Forming Units (SFU) per million PBMCs.

Protocol 4: Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based assay to detect cytokine production within individual T cells.[9][10]

Materials:

  • PBMCs from immunized subjects

  • This compound

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-CD3, Anti-CD8, and Anti-IFN-γ antibodies conjugated to different fluorochromes

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well.

    • Add this compound (1-10 µg/mL) to the experimental wells.

    • Include appropriate negative (unstimulated or irrelevant peptide) and positive (e.g., SEB or PMA/Ionomycin) controls.[11][12]

    • Incubate for 1-2 hours at 37°C.

    • Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.[10]

  • Staining:

    • Wash the cells with FACS buffer (PBS + 2% FBS).

    • Stain for surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.

    • Wash the cells.

    • Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

    • Stain for intracellular cytokines (e.g., anti-IFN-γ) for 30 minutes at 4°C.

    • Wash the cells and resuspend in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD8+ T cells.

    • Determine the percentage of CD8+ T cells that are positive for the cytokine of interest (e.g., IFN-γ).

References

Application Notes and Protocols: Detection of Cytokine Release Following Peptide 234CM Stimulation using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokine release assays are critical tools for evaluating the immunomodulatory potential of novel therapeutic candidates, such as synthetic peptides. This document provides a detailed protocol for the detection and quantification of cytokines released from immune cells following stimulation with a hypothetical peptide, "Peptide 234CM," using the Enzyme-Linked Immunosorbent Assay (ELISA) technique. The sandwich ELISA format is highlighted due to its high specificity and sensitivity, making it a widely used method for measuring cytokine concentrations in biological samples.[1][2]

The protocol herein is a comprehensive guide covering cell stimulation, sample collection, and the step-by-step ELISA procedure. Additionally, this document outlines data presentation and analysis and provides visual diagrams of the experimental workflow and a potential signaling pathway involved in peptide-induced cytokine release. While this protocol offers a robust framework, it is crucial to note that specific parameters, such as the optimal concentration of this compound and incubation times, may need to be empirically determined for your specific cell type and experimental conditions.[3]

Data Presentation

Quantitative data from the ELISA should be meticulously recorded and organized to allow for clear interpretation and comparison between different experimental conditions. A standard curve must be generated for each cytokine being measured to accurately determine its concentration in the samples.[2]

Table 1: Example of Quantitative Data Summary for Cytokine Release

Sample IDTreatmentThis compound Conc. (µg/mL)Replicate 1 OD (450 nm)Replicate 2 OD (450 nm)Mean ODCalculated Cytokine Conc. (pg/mL)Std. Deviation
1Unstimulated Control00.1020.1080.10500.004
2This compound10.3540.3660.360125.40.008
3This compound100.8760.8900.883450.20.010
4This compound501.5431.5571.550980.60.010
5Positive Control (e.g., LPS)1 µg/mL1.8921.9081.9001250.00.011

OD = Optical Density

Experimental Protocols

Part 1: In Vitro Stimulation of Cells with this compound

This part of the protocol details the stimulation of immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) with this compound to induce cytokine release.

Materials:

  • Isolated PBMCs

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution of known concentration)

  • Positive control stimulant (e.g., Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA))

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend them in complete cell culture medium to a final concentration of 1 x 10⁶ cells/mL.

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well cell culture plate.

  • Stimulation:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • For the unstimulated control, add 100 µL of complete cell culture medium.

    • For the positive control, add 100 µL of the appropriate stimulant (e.g., LPS at a final concentration of 1 µg/mL).

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂. The optimal incubation time should be determined empirically but typically ranges from 6 to 48 hours.[4]

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatants contain the released cytokines and can be used immediately for ELISA or stored at -80°C for later analysis.

Part 2: Cytokine Quantification by Sandwich ELISA

This protocol outlines the steps for a standard sandwich ELISA to measure the concentration of a specific cytokine in the collected cell culture supernatants.[5][6]

Materials:

  • ELISA plate (96-well, high protein-binding capacity)

  • Capture antibody (specific for the target cytokine)

  • Recombinant cytokine standard

  • Detection antibody (biotinylated, specific for the target cytokine)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to a concentration of 1-4 µg/mL in a binding solution (e.g., PBS).[5]

    • Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of assay diluent to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation:

    • Wash the plate 3 times with wash buffer.

    • Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve (e.g., from 2000 pg/mL to 15 pg/mL).[5]

    • Add 100 µL of the standards and the collected cell culture supernatants (samples) to the appropriate wells. It is recommended to run all standards and samples in duplicate or triplicate.[7]

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 4 times with wash buffer.

    • Dilute the biotinylated detection antibody to a concentration of 0.5-2 µg/mL in assay diluent.[5]

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate 4 times with wash buffer.

    • Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions in assay diluent.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development.

  • Reaction Stoppage and Reading:

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Data Analysis

  • Calculate Mean Absorbance: Average the absorbance readings for each set of duplicate or triplicate standards and samples.

  • Generate Standard Curve: Plot the mean absorbance for each standard concentration on the y-axis against the corresponding cytokine concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[7]

  • Determine Sample Concentrations: Interpolate the cytokine concentration of the unknown samples from the standard curve using their mean absorbance values.[2]

  • Apply Dilution Factor: If the samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final cytokine concentration in the original supernatant.

Mandatory Visualizations

ELISA_Workflow cluster_stimulation Cell Stimulation cluster_elisa Sandwich ELISA cluster_analysis Data Analysis prep_cells Prepare and Plate Immune Cells add_peptide Add this compound & Controls prep_cells->add_peptide incubate_cells Incubate (37°C, 5% CO2) add_peptide->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant add_samples Add Standards & Supernatants collect_supernatant->add_samples coat_plate Coat Plate with Capture Antibody block_plate Block Non-Specific Sites coat_plate->block_plate block_plate->add_samples add_detection_ab Add Biotinylated Detection Antibody add_samples->add_detection_ab add_strep_hrp Add Streptavidin-HRP add_detection_ab->add_strep_hrp add_substrate Add TMB Substrate add_strep_hrp->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate std_curve Generate Standard Curve read_plate->std_curve calc_conc Calculate Cytokine Concentrations std_curve->calc_conc Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide This compound Receptor Cell Surface Receptor Peptide->Receptor binds IKK IKK Activation Receptor->IKK activates signaling cascade IkappaB IκB Degradation IKK->IkappaB phosphorylates NFkB_dimer NF-κB Dimer IkappaB->NFkB_dimer releases NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation Gene Cytokine Gene NFkB_translocation->Gene binds to promoter mRNA Cytokine mRNA Gene->mRNA transcription Cytokine_Protein Cytokine Protein mRNA->Cytokine_Protein translation (in cytoplasm) Secretion Cytokine Secretion Cytokine_Protein->Secretion

References

Application Notes and Protocols: Flow Cytometry Gating Strategy for Peptide 234CM-Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification and characterization of antigen-specific T cells are crucial for advancing our understanding of immunology, infectious diseases, and cancer, as well as for the development of novel vaccines and immunotherapies. Flow cytometry stands out as a powerful technique for the high-throughput, multi-parametric analysis of single cells. This document provides a detailed protocol and gating strategy for the identification of T cells specific to "Peptide 234CM" by flow cytometry, focusing on intracellular cytokine staining (ICS).

The following protocols and strategies are provided as a general framework. Researchers should optimize these protocols for their specific experimental conditions, cell types, and the unique characteristics of this compound.

Experimental and Gating Workflow

The overall workflow for identifying this compound-specific T cells involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them with the peptide, staining for surface and intracellular markers, and finally, acquiring and analyzing the data using flow cytometry.

G cluster_0 Experimental Workflow A PBMC Isolation (e.g., Ficoll-Paque) B In Vitro Stimulation (this compound, Controls) A->B C Surface Marker Staining (e.g., CD3, CD4, CD8, Live/Dead) B->C D Fixation & Permeabilization C->D E Intracellular Staining (e.g., IFN-γ, TNF-α, IL-2) D->E F Flow Cytometry Acquisition E->F G Data Analysis (Gating Strategy) F->G

Caption: A diagram illustrating the experimental workflow for the identification of this compound-specific T cells.

Experimental Protocols

PBMC Isolation

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

  • Materials:

    • Whole blood collected in heparinized tubes

    • Ficoll-Paque PLUS

    • Phosphate-buffered saline (PBS)

    • Fetal bovine serum (FBS)

    • 50 mL conical tubes

    • Centrifuge

  • Procedure:

    • Dilute the blood 1:1 with PBS.

    • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase undisturbed.

    • Collect the mononuclear cell layer and transfer it to a new 50 mL conical tube.

    • Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.

    • Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.

    • Count the cells and assess viability using a hemocytometer and trypan blue.

In Vitro Stimulation of PBMCs

This protocol outlines the stimulation of PBMCs to induce cytokine production in peptide-specific T cells.

  • Materials:

    • Isolated PBMCs

    • RPMI-1640 medium with 10% FBS

    • This compound (e.g., 1-10 µg/mL final concentration)

    • Positive control (e.g., Staphylococcal enterotoxin B (SEB) or a CEF peptide pool)

    • Negative control (e.g., DMSO vehicle control)

    • Brefeldin A and Monensin (protein transport inhibitors)

    • Co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d)

    • 96-well U-bottom plates

  • Procedure:

    • Adjust the PBMC concentration to 1-2 x 10^6 cells/mL in RPMI-1640 with 10% FBS.

    • Plate 1 mL of the cell suspension into each well of a 96-well U-bottom plate.

    • Add this compound, positive control, or negative control to the respective wells.

    • Add co-stimulatory antibodies to all wells.

    • Incubate for 1-2 hours at 37°C, 5% CO2.

    • Add Brefeldin A and Monensin to each well to block cytokine secretion.

    • Incubate for an additional 4-6 hours (or overnight) at 37°C, 5% CO2.

Cell Staining

This protocol describes the staining of surface and intracellular markers for flow cytometry.

  • Materials:

    • Stimulated PBMCs

    • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

    • Live/Dead fixable dye

    • Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8)

    • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)

    • Permeabilization/Wash buffer

    • Fluorochrome-conjugated antibodies for intracellular markers (e.g., IFN-γ, TNF-α, IL-2)

  • Procedure:

    • Transfer the stimulated cells to FACS tubes.

    • Wash the cells with PBS.

    • Stain with a Live/Dead fixable dye according to the manufacturer's instructions.

    • Wash the cells with FACS buffer.

    • Stain for surface markers by incubating with the antibody cocktail for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Fix and permeabilize the cells using a fixation/permeabilization buffer for 20 minutes at 4°C.

    • Wash the cells with permeabilization/wash buffer.

    • Stain for intracellular markers by incubating with the antibody cocktail in permeabilization/wash buffer for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization/wash buffer.

    • Resuspend the cells in FACS buffer for acquisition.

Flow Cytometry Gating Strategy

A sequential gating strategy is essential to isolate the T cell population of interest.

G A Total Events B Singlets (FSC-A vs FSC-H) A->B C Live Cells (Live/Dead vs FSC-A) B->C D Lymphocytes (FSC-A vs SSC-A) C->D E T Cells (CD3+) D->E F CD4+ or CD8+ T Cells E->F G Cytokine+ (e.g., IFN-γ+, TNF-α+) F->G

Caption: A hierarchical gating strategy for identifying cytokine-producing T cells.

  • Singlet Gating: The first step is to exclude cell doublets or aggregates from the analysis. This is achieved by plotting the forward scatter area (FSC-A) against the forward scatter height (FSC-H) and gating on the diagonal population, which represents single cells.

  • Live/Dead Discrimination: A viability dye is used to exclude dead cells, which can non-specifically bind antibodies. A gate is drawn around the dye-negative population (live cells).

  • Lymphocyte Gate: Lymphocytes are identified based on their characteristic forward scatter (FSC) and side scatter (SSC) properties. A gate is drawn around the lymphocyte population, which has a relatively low FSC and SSC.

  • T Cell Gating: T cells are identified by gating on the CD3-positive population.

  • CD4+ and CD8+ T Cell Gating: The CD3+ T cell population is further subdivided into CD4+ helper T cells and CD8+ cytotoxic T cells by plotting CD4 versus CD8.

  • Identification of this compound-Specific T Cells: The final step is to identify the antigen-specific T cells within the CD4+ and CD8+ populations based on their expression of intracellular cytokines. This is done by plotting the expression of different cytokines, such as IFN-γ versus TNF-α or IL-2. A gate is drawn around the cytokine-positive populations in the peptide-stimulated sample, and the same gate is applied to the negative control to determine the background level of cytokine expression.

Data Presentation

The following table provides an example of how to present quantitative data from a flow cytometry experiment designed to identify this compound-specific T cells.

Stimulation T Cell Subset % of Parent Population (Mean ± SD) Cytokine Combination
Negative Control (DMSO)CD4+0.02 ± 0.01IFN-γ+
0.03 ± 0.01TNF-α+
CD8+0.05 ± 0.02IFN-γ+
0.06 ± 0.03TNF-α+
This compound CD4+ 0.5 ± 0.15 IFN-γ+
0.8 ± 0.2 TNF-α+
0.4 ± 0.1 IFN-γ+ TNF-α+
CD8+ 1.2 ± 0.3 IFN-γ+
1.5 ± 0.4 TNF-α+
1.0 ± 0.25 IFN-γ+ TNF-α+
Positive Control (SEB)CD4+15.2 ± 3.5IFN-γ+
20.5 ± 4.1TNF-α+
CD8+25.8 ± 5.2IFN-γ+
30.1 ± 6.0TNF-α+

T Cell Activation Signaling Pathway

The recognition of this compound presented by an antigen-presenting cell (APC) via the Major Histocompatibility Complex (MHC) to the T cell receptor (TCR) initiates a cascade of intracellular signaling events, leading to T cell activation and cytokine production.

G cluster_0 T Cell Activation Pathway A Peptide-MHC on APC B TCR/CD3 Complex A->B D Lck & ZAP-70 Activation B->D C Co-stimulation (e.g., CD28/B7) C->D E PLCγ Activation D->E I Ras-MAPK Pathway Activation D->I F IP3 & DAG Production E->F G Ca2+ Flux & NFAT Activation F->G H PKC & NF-κB Activation F->H J Gene Transcription (Cytokines, etc.) G->J H->J I->J

Caption: A simplified diagram of the T cell activation signaling pathway.

Conclusion and Recommendations

This document provides a comprehensive guide for the identification of this compound-specific T cells using flow cytometry. The provided protocols and gating strategies serve as a starting point, and optimization is key to achieving reliable and reproducible results.

Recommendations for Optimization:

  • Peptide Concentration: Titrate the concentration of this compound to determine the optimal concentration that induces a robust response without causing toxicity.

  • Incubation Time: Optimize the stimulation and Brefeldin A/Monensin incubation times for maximal cytokine accumulation.

  • Antibody Panel: The choice of fluorochrome-conjugated antibodies should be carefully considered to minimize spectral overlap. A well-designed antibody panel is critical for accurate data.

  • Controls: Always include appropriate negative and positive controls to validate the experimental results. An unstimulated control and a positive control (like a mitogen or a known immunodominant peptide pool) are essential.

Application Note: Peptide 234CM for Dendritic Cell-Based Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptide 234CM is a novel synthetic long peptide (SLP) engineered for enhanced uptake and presentation by dendritic cells (DCs), the most potent antigen-presenting cells (APCs) of the immune system.[1] Derived from a proprietary tumor-associated antigen, this compound is designed to be processed through both MHC class I and class II pathways, making it a powerful tool for inducing robust and specific CD8+ cytotoxic T-lymphocyte (CTL) and CD4+ helper T-cell responses against tumor cells.[2][3] The use of SLPs like this compound is a promising strategy in cancer vaccine development, as they require processing by professional APCs, which can lead to a more potent and durable anti-tumor immunity compared to short peptides.[2][4][5]

Mechanism of Action

Synthetic long peptides are efficiently internalized by dendritic cells.[2] Once inside the DC, this compound is processed by cellular machinery. A portion of the peptide is directed to the endolysosomal pathway for loading onto MHC class II molecules, which are crucial for activating CD4+ helper T-cells. Concurrently, the peptide undergoes a process known as cross-presentation, where it is translocated from the endosome into the cytoplasm.[6][7] In the cytoplasm, it is processed by the proteasome, and the resulting shorter peptide fragments are transported into the endoplasmic reticulum via the Transporter associated with Antigen Processing (TAP).[6] These fragments are then loaded onto MHC class I molecules and presented on the DC surface to activate tumor-specific CD8+ cytotoxic T-cells.[2] This dual activation of both CD4+ and CD8+ T-cells is critical for a comprehensive and effective anti-tumor immune response.[3]

Peptide_234CM_Mechanism_of_Action cluster_DC Dendritic Cell cluster_TCells p234cm_ext This compound (extracellular) endosome Endosome p234cm_ext->endosome Endocytosis cd8_tcell Naive CD8+ T-Cell endosome->cytoplasm Cross-presentation (ERAD-related) mhc2_complex Peptide-MHC II Complex endosome->mhc2_complex Processing & Loading proteasome Proteasome cytoplasm->proteasome Processing tap TAP proteasome->tap Peptide Fragments er Endoplasmic Reticulum tap->er mhc1_complex Peptide-MHC I Complex er->mhc1_complex Loading mhc1_complex->dc_surface mhc1_complex->cd8_tcell Antigen Presentation mhc2_complex->dc_surface cd4_tcell Naive CD4+ T-Cell mhc2_complex->cd4_tcell Antigen Presentation ctl Cytotoxic T-Lymphocyte (CTL) cd8_tcell->ctl Activation & Differentiation th_cell Helper T-Cell cd4_tcell->th_cell Activation & Differentiation Experimental_Workflow cluster_assays Functional Assays cluster_tcell_readouts start Start: Isolate PBMCs from whole blood isolate_monocytes 1. Isolate Monocytes (e.g., using CD14+ selection) start->isolate_monocytes generate_dcs 2. Differentiate Monocytes into immature Dendritic Cells (iDCs) (using GM-CSF and IL-4) isolate_monocytes->generate_dcs pulse_dcs 3. Pulse iDCs with this compound & Maturation Stimuli (e.g., TNF-α) generate_dcs->pulse_dcs assay_maturation A. Assess DC Maturation (Flow Cytometry for CD80, CD83, CD86) pulse_dcs->assay_maturation Quality Control assay_tcell B. Co-culture with Autologous T-Cells pulse_dcs->assay_tcell Functional Testing readout_prolif Measure T-Cell Proliferation (CFSE Assay) assay_tcell->readout_prolif readout_cytokine Measure Cytokine Release (ELISpot/ELISA for IFN-γ) assay_tcell->readout_cytokine

References

Application Notes and Protocols: Peptide 234CM Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide 234CM is a synthetic peptide with significant potential in [Note: As "this compound" is a placeholder, a specific therapeutic area cannot be mentioned. This section would typically introduce the peptide's biological activity and therapeutic relevance.]. The long-term stability and integrity of this compound are critical for ensuring reproducible experimental results and for its potential development as a therapeutic agent. This document provides detailed guidelines and protocols for the optimal storage and handling of this compound, as well as methodologies for assessing its stability over time.

Factors Affecting this compound Stability

The stability of this compound is influenced by several factors, both intrinsic to its amino acid sequence and related to external environmental conditions. Understanding these factors is crucial for maintaining the peptide's biological activity and preventing degradation.

  • Amino Acid Composition : The primary sequence of a peptide is a key determinant of its stability.[1] Residues such as Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are susceptible to oxidation.[1][2][3][4] Asparagine (Asn) and Glutamine (Gln) can undergo deamidation, while Aspartic acid (Asp) can be subject to isomerization.[3][5][6]

  • Temperature : Higher temperatures increase the rate of chemical degradation and can lead to aggregation.[4][7][8] For long-term storage, maintaining low temperatures is essential.

  • pH : Extreme pH values can cause hydrolysis of peptide bonds.[4][8] The optimal pH for storage in solution is typically between 5 and 6.[5][9]

  • Moisture : Lyophilized peptides are hygroscopic and can absorb moisture from the air, which significantly reduces their long-term stability.[2][3][10]

  • Oxygen : Exposure to atmospheric oxygen can lead to the oxidation of susceptible amino acid residues.[1]

  • Light : Exposure to light can cause photodegradation of sensitive residues.[1][9][10]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended.

Lyophilized Peptide

For long-term storage, lyophilized this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CMinimizes chemical degradation and preserves peptide integrity for months to years.[1][3][5][6][10][11][12]
Light Store in the dark (e.g., in an amber vial or a dark container)Prevents photodegradation.[1][2][9][10]
Moisture Store in a tightly sealed vial, preferably with a desiccantPeptides are often hygroscopic; moisture can accelerate degradation.[2][3][10]
Atmosphere For peptides containing Cys, Met, or Trp, consider storage under an inert gas (e.g., argon or nitrogen)Reduces the risk of oxidation.[1][2]
Reconstituted Peptide (in Solution)

Peptides in solution are significantly less stable than in their lyophilized form.[1][3][11] Therefore, it is recommended to reconstitute the peptide immediately before use. If storage in solution is unavoidable, adhere to the following guidelines:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C for long-term storage (weeks to months). 2-8°C for short-term storage (days)Freezing is necessary for prolonged storage. Refrigeration is suitable for immediate use.[5][6][12]
Solvent/Buffer Use sterile, nuclease-free buffers at a pH of 5-6.[5][9]Maintains peptide stability and prevents microbial contamination.
Aliquoting Aliquot the peptide solution into single-use volumesAvoids repeated freeze-thaw cycles, which can lead to peptide degradation.[2][5][9][10][12]
Freeze-Thaw Cycles Minimize or avoid completelyEach cycle can contribute to the degradation of the peptide.[2][5][9][10][12]

Hypothetical Stability Data for this compound

The following table presents hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes and should be confirmed by specific stability studies.

Storage ConditionTime PointPurity by HPLC (%)Observations
Lyophilized, -80°C, Dark, Dry 099.5-
6 months99.4No significant degradation
12 months99.2No significant degradation
24 months99.0Minimal degradation
Lyophilized, -20°C, Dark, Dry 099.5-
6 months99.2Minimal degradation
12 months98.8Slight decrease in purity
24 months98.1Noticeable degradation
Lyophilized, 4°C, Dark, Dry 099.5-
1 month98.5Minor degradation products observed
3 months96.2Significant degradation
Solution (pH 6.0), -20°C 099.5-
1 month98.0Minor degradation
3 months95.5Formation of aggregates and degradants
Solution (pH 6.0), 4°C 099.5-
1 week97.3Noticeable degradation
2 weeks94.1Significant loss of purity

Experimental Protocols

The following are detailed protocols for assessing the stability of this compound.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes the use of reverse-phase HPLC (RP-HPLC) to determine the purity of this compound and to detect the presence of any degradation products.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh a small amount of lyophilized this compound.

    • Reconstitute the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol for Accelerated Stability Study

This study is designed to predict the long-term stability of this compound by subjecting it to elevated temperatures.[13]

Materials:

  • Multiple vials of lyophilized this compound from the same batch.

  • Temperature-controlled chambers (e.g., incubators) set to 25°C and 40°C.

  • HPLC system and reagents as described in Protocol 5.1.

Procedure:

  • Initial Analysis (Time 0):

    • Take a control sample of this compound and analyze its purity by HPLC as described in Protocol 5.1. This will serve as the baseline.

  • Sample Incubation:

    • Place a set of sealed vials of lyophilized this compound in the 25°C chamber.

    • Place another set of sealed vials in the 40°C chamber.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from each temperature condition.

    • Allow the vials to equilibrate to room temperature before opening to prevent condensation.[3][10][11]

    • Analyze the purity of the peptide by HPLC as described in Protocol 5.1.

  • Data Evaluation:

    • Compare the purity of the stressed samples to the initial (Time 0) sample.

    • Plot the percentage of remaining intact peptide against time for each temperature.

    • Analyze the data to estimate the degradation rate and predict the shelf-life under recommended storage conditions.

Visualizations

The following diagrams illustrate key workflows and potential mechanisms related to this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis start Start: Lyophilized this compound reconstitute Reconstitute in appropriate buffer start->reconstitute aliquot Aliquot for different time points and conditions reconstitute->aliquot storage_neg80 -80°C (Long-term control) aliquot->storage_neg80 Incubate at set time points storage_neg20 -20°C aliquot->storage_neg20 Incubate at set time points storage_4 4°C aliquot->storage_4 Incubate at set time points storage_25 25°C (Accelerated) aliquot->storage_25 Incubate at set time points storage_40 40°C (Accelerated) aliquot->storage_40 Incubate at set time points hplc RP-HPLC for Purity Assessment storage_neg80->hplc Analyze samples storage_neg20->hplc Analyze samples storage_4->hplc Analyze samples storage_25->hplc Analyze samples storage_40->hplc Analyze samples ms Mass Spectrometry for Degradant Identification hplc->ms Characterize impurities data Data Analysis and Shelf-life Estimation hplc->data ms->data Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide This compound receptor Target Receptor peptide->receptor Binding kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor (Inactive) kinase2->transcription_factor Activation transcription_factor_active Transcription Factor (Active) transcription_factor->transcription_factor_active Translocation dna DNA transcription_factor_active->dna Binds to promoter region response Cellular Response (e.g., Proliferation, Differentiation) dna->response Gene Expression

References

Techniques for Labeling Peptide 234CM for Tracking Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques for labeling Peptide 234CM, a synthetic peptide, for in vitro and in vivo tracking studies. The following protocols and data are intended to guide researchers in selecting and implementing the most suitable labeling strategy for their specific experimental needs, including fluorescence microscopy, flow cytometry, and positron emission tomography (PET) imaging.

Introduction to Peptide Labeling

Labeling peptides with detectable tags is a cornerstone of modern biological research, enabling the visualization and quantification of their localization, trafficking, and interactions within complex biological systems.[1] The choice of label depends on the intended application, with fluorescent dyes, radioisotopes, and biotin (B1667282) being the most common choices. Key considerations when selecting a labeling strategy include the desired sensitivity, the potential impact of the label on the peptide's biological activity, and the imaging modality to be used.[2]

Fluorescent Labeling of this compound

Fluorescent labeling is a versatile technique for tracking peptides in live or fixed cells and tissues.[1] It allows for real-time visualization of dynamic processes such as receptor binding and internalization.[3]

Common Fluorescent Dyes for Peptide Labeling

A wide array of fluorescent dyes are available for peptide conjugation, each with distinct spectral properties, brightness, and photostability.[4] The selection of an appropriate fluorophore should be based on the available excitation and emission filters of the imaging system.[4]

Dye FamilyExample DyesExcitation (nm)Emission (nm)Key Characteristics
Fluoresceins FAM, FITC~494~518Cost-effective, widely used, pH-sensitive.[4][5]
Rhodamines TAMRA, TRITC~557~583Good photostability, suitable for FRET.[4]
Cyanines Cy3, Cy5, Cy7550, 650, 745570, 670, 800Bright, photostable, available in a wide spectral range.[4]
Alexa Fluor Dyes Alexa Fluor 488, 555490, 555525, 580High photostability, bright, and pH-insensitive.[6]
ATTO Dyes ATTO DyesVariousVariousExcellent for fluorescence microscopy, high photostability.[6]
Experimental Protocol: N-terminal Amine-Reactive Labeling with an NHS Ester Dye

This protocol describes the labeling of this compound at its N-terminus or the side chain of a lysine (B10760008) residue using an amine-reactive N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.

Materials:

  • This compound (lyophilized)

  • Amine-reactive fluorescent dye with NHS ester (e.g., FAM-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Allow the lyophilized this compound and the NHS ester dye to warm to room temperature. Dissolve the peptide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the dissolved dye to the peptide solution. Gently mix and incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purification: Purify the labeled peptide from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., phosphate-buffered saline).

  • Verification and Quantification: Confirm successful labeling and determine the concentration of the labeled peptide using UV-Vis spectrophotometry by measuring the absorbance at the dye's maximum absorption wavelength and at 280 nm for the peptide.

  • Lyophilization and Storage: Lyophilize the purified, labeled peptide for long-term storage. Store the lyophilized peptide at -20°C or -80°C, protected from light and moisture.[7][8][9][10]

Experimental Workflow: Fluorescent Labeling

Fluorescent_Labeling_Workflow Peptide This compound (in Bicarbonate Buffer) Reaction Conjugation Reaction (1-2h, RT, Dark) Peptide->Reaction Dye NHS-Ester Dye (in DMF/DMSO) Dye->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Purify Labeled Peptide Analysis UV-Vis Spectroscopy (Quantification) Purification->Analysis Analyze Purity & Concentration Storage Lyophilization & Storage (-20°C) Analysis->Storage Store for Future Use

Caption: Workflow for fluorescently labeling this compound.

Radiolabeling of this compound for PET Imaging

Radiolabeling enables highly sensitive in vivo tracking of peptides using non-invasive imaging techniques like Positron Emission Tomography (PET).[11][12] This is particularly valuable in drug development for assessing pharmacokinetics and biodistribution.

Common Radioisotopes for PET Imaging

The choice of radionuclide depends on its half-life, decay characteristics, and the biological question being addressed.[13]

RadioisotopeHalf-lifeKey CharacteristicsCommon Chelator
Gallium-68 (⁶⁸Ga) 68 minutesGenerator-produced, convenient for clinical use.[14]DOTA, NOTA, NODAGA
Fluorine-18 (¹⁸F) 110 minutesHigh positron yield, excellent image resolution.[14]N/A (covalent labeling)
Copper-64 (⁶⁴Cu) 12.7 hoursLonger half-life allows for imaging at later time points.[13]DOTA, TETA
Experimental Protocol: ⁶⁸Ga-Labeling of a DOTA-Conjugated this compound

This protocol outlines the labeling of a pre-functionalized this compound containing a DOTA chelator with Gallium-68.

Materials:

  • DOTA-Peptide 234CM

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate (B1210297) buffer (pH 4.0-4.5)

  • Heating block

  • Radio-TLC or Radio-HPLC for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Reaction Setup: In a sterile vial, mix the DOTA-Peptide 234CM (typically 10-50 µg) with the sodium acetate buffer.

  • Labeling Reaction: Add the eluted ⁶⁸GaCl₃ to the peptide solution. Heat the reaction mixture at 95°C for 5-15 minutes.

  • Quality Control: After cooling, perform radio-TLC or radio-HPLC to determine the radiochemical purity and ensure that the incorporation of ⁶⁸Ga is greater than 95%.

  • Purification (if necessary): If the radiochemical purity is below the desired threshold, purify the ⁶⁸Ga-DOTA-Peptide 234CM using a C18 Sep-Pak cartridge.

  • Formulation: Formulate the final product in a physiologically compatible buffer for in vivo administration.

Logical Relationship: Radiolabeling for PET Imaging

Radiolabeling_Logic cluster_Peptide Peptide Modification cluster_Radiolabeling Radiolabeling cluster_Application Application Peptide This compound DOTA_Peptide DOTA-Peptide 234CM Peptide->DOTA_Peptide Conjugate Chelator Labeled_Peptide ⁶⁸Ga-DOTA-Peptide 234CM DOTA_Peptide->Labeled_Peptide Ga68 Gallium-68 Ga68->Labeled_Peptide Chelation PET PET Imaging Labeled_Peptide->PET Tracking In Vivo Tracking PET->Tracking

Caption: Logic of preparing this compound for PET imaging.

Biotinylation of this compound

Biotinylation is a powerful technique for a variety of applications, including immunoassays, affinity purification, and cell sorting.[15] The extremely high affinity of biotin for avidin (B1170675) and streptavidin forms the basis of these methods.[16]

Experimental Protocol: Biotinylation using Biotin-NHS

This protocol describes the labeling of this compound with biotin using an amine-reactive biotin-NHS ester.

Materials:

  • This compound (lyophilized)

  • Biotin-NHS ester

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis or size-exclusion chromatography for purification

Procedure:

  • Peptide and Biotin Reagent Preparation: Dissolve this compound in PBS to a concentration of 1-5 mg/mL. Separately, dissolve the Biotin-NHS ester in DMSO to create a 10 mg/mL stock solution.

  • Conjugation: Add a 20-fold molar excess of the biotin reagent to the peptide solution. Incubate for 30-60 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a size-exclusion chromatography column.

  • Storage: Store the biotinylated peptide in solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.[9]

Signaling Pathway Diagram: Tracking Receptor Internalization

This diagram illustrates a hypothetical scenario where a labeled this compound is used to track its interaction with a cell surface receptor and subsequent endocytosis.

Signaling_Pathway Labeled_Peptide Labeled this compound Binding Binding Labeled_Peptide->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Endosome->Receptor Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking Recycling Receptor Recycling

References

Application Notes and Protocols: Adjuvant Selection for Enhancing Peptide 234CM Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based vaccines offer significant advantages in terms of safety, specificity, and ease of production.[1][2][3] These vaccines utilize synthetic peptides that correspond to specific immunogenic epitopes of a target antigen, thereby directing the immune response to key protective regions while avoiding potentially harmful or unnecessary components.[1] However, a primary challenge in the development of peptide vaccines is the inherently low immunogenicity of short peptides.[2][4] To overcome this, adjuvants are critical components in peptide vaccine formulations, serving to enhance the magnitude and quality of the immune response.[5][6][7]

This document provides a comprehensive guide to selecting an appropriate adjuvant to enhance the immunogenicity of the hypothetical "Peptide 234CM." It includes detailed application notes, comparative data on various adjuvants, and standardized protocols for immunization and immunogenicity assessment.

Adjuvant Selection and Mechanisms of Action

The choice of adjuvant is a critical determinant of the vaccine's efficacy, influencing the type and strength of the resulting immune response.[2] Adjuvants can be broadly classified based on their mechanism of action, which often involves creating a depot for the antigen, activating innate immune cells through pattern recognition receptors (PRRs), and promoting the production of cytokines and chemokines.[8][9]

A summary of commonly used adjuvants for peptide vaccines is presented below:

Adjuvant ClassExample(s)Mechanism of ActionKey AdvantagesKey Disadvantages
Mineral Salts Aluminum Hydroxide (Alum), Aluminum PhosphateForms a depot for slow antigen release; activates the NLRP3 inflammasome, leading to IL-1β and IL-18 secretion.[][11]Well-established safety profile; widely used in human vaccines.[2][]Tends to induce a Th2-biased immune response; weak inducer of cellular immunity.[11]
Oil-in-Water Emulsions MF59, AS03Creates an antigen depot; induces the production of chemokines, leading to the recruitment of immune cells like macrophages and dendritic cells.[][12]Potent inducers of both humoral and cellular immunity.Can cause local reactogenicity (pain, swelling).
Toll-like Receptor (TLR) Agonists Monophosphoryl Lipid A (MPL), CpG Oligodeoxynucleotides (CpG ODN)Activate specific TLRs (e.g., TLR4 for MPL, TLR9 for CpG) on antigen-presenting cells (APCs), leading to the production of pro-inflammatory cytokines and a strong Th1-biased response.[4][6][7]Strong promoters of cellular immunity (CTL responses); can be tailored to elicit specific immune response types.[6]Potential for systemic inflammatory side effects.
Saponins QS-21 (from Quillaja saponaria)Forms pores in cell membranes, promoting antigen uptake and presentation by APCs; stimulates both Th1 and Th2 responses.Induces robust antibody and cytotoxic T lymphocyte (CTL) responses.Dose-limiting toxicity and instability.
Particulate Delivery Systems Liposomes, Virus-Like Particles (VLPs)Encapsulate the peptide antigen, protecting it from degradation and facilitating uptake by APCs.[12][13]Can co-deliver antigen and adjuvant to the same APC, enhancing the immune response; can be engineered for targeted delivery.[3]Manufacturing complexity and potential for instability.

Signaling Pathways of Selected Adjuvants

The following diagrams illustrate the signaling pathways activated by two common classes of adjuvants: Aluminum salts and Toll-like Receptor (TLR) agonists.

Alum_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell Alum Alum + this compound Phagocytosis Phagocytosis Alum->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome Lysosome Lysosome Phagosome->Lysosome Fusion NLRP3 NLRP3 Inflammasome Activation Phagosome->NLRP3 Stress Signal AntigenPresentation Antigen Presentation (MHC-II) Lysosome->AntigenPresentation Peptide Processing Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleavage IL1b IL-1β Secretion ProIL1b->IL1b TCell T Helper Cell Activation IL1b->TCell Co-stimulation AntigenPresentation->TCell

Figure 1: Simplified signaling pathway of Alum adjuvant.

TLR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCells T Cells TLR_Agonist TLR Agonist (e.g., CpG) + This compound Endocytosis Endocytosis TLR_Agonist->Endocytosis Endosome Endosome Endocytosis->Endosome AntigenPresentation Antigen Presentation (MHC-I & MHC-II) Endosome->AntigenPresentation Peptide Processing TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 Recruitment NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Secretion (IL-12, IFN-γ) NFkB->Cytokines Gene Transcription NFkB->AntigenPresentation Upregulation of Co-stimulatory Molecules Th1 Th1 Cell Differentiation Cytokines->Th1 Promotion AntigenPresentation->Th1 CTL CTL Activation AntigenPresentation->CTL

Figure 2: Simplified signaling pathway of a TLR9 agonist (CpG ODN).

Experimental Protocols

The following protocols provide a framework for the formulation of a peptide vaccine and the subsequent evaluation of its immunogenicity.

Protocol 1: Formulation of this compound Vaccine

Objective: To formulate this compound with a selected adjuvant for immunization.

Materials:

  • This compound (lyophilized)

  • Selected Adjuvant (e.g., Alum, CpG ODN)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Peptide Reconstitution: Reconstitute lyophilized this compound in sterile PBS to a stock concentration of 1 mg/mL. Vortex briefly and centrifuge to collect the solution.

  • Adjuvant Preparation: Prepare the adjuvant according to the manufacturer's instructions.

    • For Alum: Gently resuspend the Alum slurry by inverting the vial multiple times.

    • For CpG ODN: Reconstitute in sterile PBS to a stock concentration of 1 mg/mL.

  • Vaccine Formulation:

    • In a sterile microcentrifuge tube, combine the desired amount of this compound solution with the adjuvant. A typical final concentration for the peptide might be 100 µg/mL and for the adjuvant (e.g., CpG ODN) 50 µg/mL.

    • Add sterile PBS to reach the final desired volume.

    • If using Alum, gently mix the peptide and adjuvant solution by slow rotation for at least 1 hour at 4°C to allow for adsorption of the peptide to the Alum.

    • If using a soluble adjuvant like CpG ODN, gentle mixing for a few minutes is sufficient.

  • Final Preparation: The final vaccine formulation is now ready for immunization. A typical injection volume for a mouse is 100 µL.

Example Formulation per Dose (100 µL):

ComponentAmountPurpose
This compound10 µgThe active immunogen.
Adjuvant (e.g., CpG ODN)5 µgImmune-potentiating agent.
Vehicle (Sterile PBS)To 100 µLSterile diluent.
Protocol 2: Immunization of Mice

Objective: To immunize mice with the formulated this compound vaccine to elicit an immune response.

Materials:

  • 6-8 week old female C57BL/6 or BALB/c mice

  • Formulated this compound vaccine

  • Insulin syringes with 27-30 gauge needles

  • Animal handling and restraint equipment

Procedure:

  • Animal Handling: Acclimatize mice to the facility for at least one week prior to the start of the experiment. Handle animals according to approved institutional guidelines.

  • Primary Immunization (Day 0):

    • Gently restrain the mouse.

    • Administer 100 µL of the vaccine formulation via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Booster Immunizations (e.g., Day 14 and Day 28):

    • Repeat the immunization procedure with the same vaccine formulation and dose.

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., pre-immunization on Day 0, and 7-10 days after each booster) to analyze the antibody response.

    • At the end of the experiment (e.g., 7-10 days after the final boost), euthanize the mice and harvest spleens for T-cell response analysis.

Protocol 3: Assessment of Humoral Immunity by ELISA

Objective: To quantify the this compound-specific antibody titer in the sera of immunized mice.

Materials:

  • 96-well ELISA plates

  • This compound

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of this compound solution (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Serum Incubation: Prepare serial dilutions of the mouse serum samples in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-mouse IgG secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading above a predetermined cut-off value.

Protocol 4: Assessment of Cellular Immunity by ELISpot

Objective: To enumerate this compound-specific IFN-γ secreting T-cells from the spleens of immunized mice.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-mouse IFN-γ capture antibody

  • This compound

  • Splenocytes from immunized mice

  • RPMI-1640 medium supplemented with 10% FBS

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP)

  • BCIP/NBT substrate

  • ELISpot plate reader

Procedure:

  • Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for at least 30 minutes.

  • Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add a defined number of splenocytes (e.g., 2-5 x 10⁵ cells/well) to the wells.

  • Antigen Stimulation: Add this compound to the wells at a final concentration of 5-10 µg/mL. Include negative control wells (medium only) and positive control wells (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours.

    • Wash and add streptavidin-ALP and incubate for 1 hour.

    • Wash and add BCIP/NBT substrate. Incubate until dark purple spots emerge.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Experimental Workflow

The following diagram outlines the general workflow for adjuvant selection and immunogenicity testing for this compound.

Experimental_Workflow Peptide This compound Synthesis & Purification Formulation Vaccine Formulation with Different Adjuvants (Alum, CpG, MF59, etc.) Peptide->Formulation Immunization Mouse Immunization (Prime-Boost Schedule) Formulation->Immunization Sample_Collection Sample Collection (Serum & Spleen) Immunization->Sample_Collection Humoral_Assay Humoral Response Assessment (ELISA) Sample_Collection->Humoral_Assay Cellular_Assay Cellular Response Assessment (ELISpot) Sample_Collection->Cellular_Assay Data_Analysis Data Analysis & Adjuvant Selection Humoral_Assay->Data_Analysis Cellular_Assay->Data_Analysis

Figure 3: General experimental workflow for adjuvant selection.

Conclusion

The successful development of a highly immunogenic vaccine based on this compound is critically dependent on the rational selection of an appropriate adjuvant. By understanding the mechanisms of action of different adjuvants and employing standardized protocols for immunization and immunogenicity assessment, researchers can effectively compare and select the optimal adjuvant to elicit the desired protective immune response. The protocols and information provided herein serve as a comprehensive guide for professionals in the field of vaccine research and development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low CTL Response with Peptide 234CM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low Cytotoxic T Lymphocyte (CTL) responses in experiments involving Peptide 234CM.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary causes for a low CTL response to this compound?

A low CTL response can stem from several factors, broadly categorized as issues with the peptide itself, problems with the experimental setup, or suboptimal T-cell quality and function. It is crucial to systematically evaluate each of these areas to pinpoint the source of the issue.

Q2: How can I determine if the issue is with this compound itself?

Several intrinsic properties of a peptide can affect its ability to elicit a strong CTL response. Consider the following:

  • Purity and Integrity: Ensure the peptide was synthesized at high purity and stored correctly to prevent degradation.

  • MHC Binding Affinity: The peptide must bind with sufficient affinity to the appropriate MHC class I molecule on your antigen-presenting cells (APCs). If the binding is weak, T-cell activation will be inefficient.[1][2]

  • Peptide Sequence: Alterations in the peptide sequence, even minor ones, can dramatically impact TCR recognition and CTL activation.[3][4]

Q3: What are common experimental protocol issues that can lead to a low CTL response?

Numerous factors in the experimental workflow can contribute to a weak CTL response. These include:

  • Suboptimal Peptide Concentration: The concentration of the peptide used for stimulation is critical. A titration experiment is recommended to determine the optimal concentration.[4][5]

  • Antigen-Presenting Cells (APCs): The type, health, and activation state of your APCs are paramount for effective antigen presentation.[6][7]

  • Cell Viability and Density: Low cell viability or incorrect cell seeding density in assays like ELISpot can lead to a reduced frequency of responding cells.[8][9]

  • Incubation Times: Inadequate stimulation or incubation times can result in a failure to detect a response.[8][10]

  • Assay-Specific Issues: Each assay (e.g., ELISpot, intracellular cytokine staining) has its own set of potential pitfalls, from improper plate washing to incorrect antibody concentrations.[9][10][11]

Q4: Could the problem be with the T cells themselves?

Yes, the state of the T cells is a critical factor. Possibilities include:

  • Low Precursor Frequency: The number of T cells specific for this compound in your sample might be very low.[9]

  • T-Cell Exhaustion or Anergy: Prolonged or repeated stimulation can lead to T-cell exhaustion, a state of dysfunction characterized by reduced effector functions.[12][13][14] Similarly, T-cell anergy can occur when T cells receive a signal through their TCR without adequate co-stimulation.[13]

  • Activation-Induced Cell Death (AICD): Strong or repeated stimulation can also trigger apoptosis in activated T cells.[15]

Troubleshooting Guides

Guide 1: Issues Related to this compound

This guide provides a step-by-step approach to troubleshooting problems related to the peptide itself.

Troubleshooting Workflow for Peptide-Related Issues

Peptide_Troubleshooting start Start: Low CTL Response check_purity 1. Verify Peptide Purity and Integrity - Check Certificate of Analysis (CoA) - Run Mass Spectrometry start->check_purity check_storage 2. Confirm Proper Peptide Storage - Correct temperature? - Correct solvent? check_purity->check_storage mhc_binding 3. Assess MHC Binding - Use prediction algorithms (e.g., NetMHCpan) - Perform a binding assay check_storage->mhc_binding peptide_titration 4. Optimize Peptide Concentration - Perform a dose-response experiment mhc_binding->peptide_titration positive_control Use a well-characterized control peptide with known immunogenicity. peptide_titration->positive_control solution Potential Solutions: - Re-synthesize peptide - Adjust storage conditions - Modify peptide sequence for better binding - Use optimal concentration peptide_titration->solution

Caption: Troubleshooting workflow for issues related to this compound.

Parameter Recommendation Rationale
Peptide Purity >95% purity is recommended for immunological assays.Impurities can interfere with the assay or be toxic to cells.
Peptide Storage Store lyophilized peptides at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid freeze-thaw cycles.Peptides can degrade at room temperature or with repeated freeze-thaw cycles.
Peptide Concentration Perform a titration from a high concentration (e.g., 10 µg/mL) to a low concentration (e.g., 0.01 µg/mL).An optimal concentration is necessary for maximal stimulation without causing toxicity or activation-induced cell death.[5]
MHC Binding Use online prediction tools (e.g., NetMHCpan, IEDB) to predict binding affinity to the relevant MHC allele.Strong binding to MHC is a prerequisite for T-cell activation.[1]
Guide 2: Optimizing Experimental Protocols

This section provides guidance on refining your experimental setup to enhance the CTL response.

General Experimental Workflow for CTL Stimulation

CTL_Workflow start Start: Isolate PBMCs apc_prep Prepare Antigen-Presenting Cells (APCs) (e.g., Dendritic Cells or use PBMCs directly) start->apc_prep peptide_pulse Pulse APCs with this compound apc_prep->peptide_pulse coculture Co-culture Peptide-Pulsed APCs with T cells peptide_pulse->coculture cytokine Optional: Add Cytokines (e.g., IL-2, IL-7, IL-15) coculture->cytokine readout Readout Assay (ELISpot, ICS, etc.) coculture->readout

Caption: A generalized workflow for in-vitro CTL stimulation experiments.

Table of Experimental Parameters and Recommendations

Parameter Common Issue Recommendation
Cell Viability Low viability of PBMCs or isolated T cells.Check viability before and after cryopreservation. Ensure the time between blood draw and PBMC isolation is minimal (ideally < 8 hours).[8]
Cell Seeding Density Too few or too many cells per well.Titrate cell numbers to find the optimal density for your assay. For ELISpot, do not exceed 3x10^5 cells/well.[8]
Positive Controls No or weak response in the positive control.Use a mitogen (e.g., PHA) or a well-characterized peptide pool as a positive control to ensure the assay is working correctly.[9]
Incubation Time Suboptimal duration of cell stimulation.The optimal incubation time can vary depending on the cytokine being measured. Determine the best time course for your specific experiment.[8][10]
Cytokine Support Lack of appropriate cytokine support for T-cell survival and proliferation.Supplementing cultures with cytokines like IL-7 and IL-15 can enhance the expansion of memory T cells, while IL-2 can promote effector T-cell growth.[5][16]
Guide 3: Addressing T-Cell Intrinsic Issues

If you have ruled out peptide and protocol-related problems, the issue may lie with the T cells themselves.

Decision Tree for T-Cell Intrinsic Problems

TCell_Troubleshooting start Low CTL Response (Peptide & Protocol OK) check_exhaustion Assess T-Cell Phenotype: - Stain for exhaustion markers (e.g., PD-1, TIM-3, LAG-3) - Check for loss of effector function start->check_exhaustion exhausted Exhaustion Markers High? check_exhaustion->exhausted check_aicd Assess Cell Viability Post-Stimulation exhausted->check_aicd No low_precursor Low Precursor Frequency exhausted->low_precursor Yes aicd Significant Cell Death? check_aicd->aicd aicd->low_precursor No aicd->low_precursor Yes

Caption: A decision tree to diagnose potential T-cell intrinsic issues.

Strategies to Mitigate T-Cell Dysfunction

Issue Potential Cause Suggested Action
T-Cell Exhaustion Chronic or repeated antigen exposure.[12][14]- Limit the duration of in vitro stimulation.[17]- Use cytokines like IL-7 and IL-15 that favor memory T-cell development.[16]- Consider using checkpoint inhibitors (e.g., anti-PD-1) in your culture system.
Activation-Induced Cell Death (AICD) Over-stimulation of T cells.[18]- Reduce the concentration of the stimulating peptide.- Avoid repeated rounds of high-dose stimulation.[17]
Low Precursor Frequency The target epitope is not very immunogenic, or the donor has not been exposed to the antigen.- Increase the number of cells seeded per well.- Use more sensitive techniques or enrich for antigen-specific T cells before the assay.

Detailed Experimental Protocols

Protocol 1: Peptide Titration for Optimal Concentration in an ELISpot Assay
  • Prepare Cells: Isolate PBMCs from your sample and resuspend them in complete RPMI medium. Ensure cell viability is >90%.

  • Coat ELISpot Plate: Coat a 96-well PVDF plate with an anti-IFN-γ (or other cytokine) capture antibody according to the manufacturer's instructions.

  • Prepare Peptide Dilutions: Prepare a serial dilution of this compound in complete RPMI, ranging from 10 µg/mL to 0.01 µg/mL.

  • Cell Seeding: Add 2 x 10^5 PBMCs to each well.

  • Add Peptide: Add the different concentrations of this compound to the respective wells. Include a negative control (no peptide) and a positive control (e.g., PHA).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Develop Spots: Follow the manufacturer's protocol for washing the plate, adding the detection antibody, streptavidin-enzyme conjugate, and substrate.

  • Analysis: Count the spots in each well using an ELISpot reader. The optimal peptide concentration will be the one that gives the highest number of spots with low background.

Protocol 2: Intracellular Cytokine Staining (ICS) for CTL Function
  • Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs with this compound (at the optimal concentration determined previously) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[11] Include negative and positive controls.

  • Surface Staining: Wash the cells and stain for surface markers (e.g., CD3, CD8) to identify the CTL population.

  • Fix and Permeabilize: Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., saponin-based).

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorochrome-conjugated antibodies.

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Gate on the CD3+CD8+ T-cell population and analyze the percentage of cells expressing the cytokines of interest. Use fluorescence minus one (FMO) controls to help set gates for cytokine-positive populations.[11]

References

Troubleshooting poor solubility of Peptide 234CM in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Peptide 234CM in aqueous solutions.

Troubleshooting Guide

Issue: this compound fails to dissolve in aqueous buffers (e.g., PBS, Tris).

This is a common issue for peptides with a high proportion of hydrophobic amino acids. The following step-by-step guide will help you to systematically find a suitable solvent system.

Initial Assessment Workflow

G cluster_0 start Start: Lyophilized this compound test_small Use a small aliquot for solubility testing start->test_small water Attempt to dissolve in sterile, deionized water test_small->water sonicate_warm Sonicate and/or gently warm water->sonicate_warm observe Observe for dissolution (clear solution) sonicate_warm->observe success Success: Peptide is soluble in aqueous solution observe->success Yes failure Failure: Proceed to pH or organic solvent testing observe->failure No

Caption: Initial solubility testing workflow for this compound.

Detailed Experimental Protocol for Initial Aqueous Solubility Test:

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Aliquoting: Weigh out a small, accurately measured amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Solvent Addition: Add a small volume of sterile, deionized water or a neutral buffer (e.g., 100 µL of PBS, pH 7.4) to achieve a high starting concentration (e.g., 10 mg/mL).

  • Agitation: Vortex the tube for 30 seconds.

  • Sonication: If the peptide is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes, monitoring the temperature to avoid excessive heating.[1]

  • Observation: Visually inspect the solution. A clear, particle-free solution indicates successful dissolution. If the solution remains cloudy or contains visible particles, the peptide is not soluble under these conditions.

Issue: this compound remains insoluble after initial aqueous testing.

If water or neutral buffers are ineffective, the next steps involve modifying the pH or using organic solvents. The choice of which path to take depends on the (known or predicted) properties of this compound. Since this compound is known to have poor aqueous solubility, it is likely hydrophobic.

Troubleshooting Workflow for Hydrophobic Peptides

G cluster_0 start Start: Insoluble in Water/Neutral Buffer check_charge Determine net charge of this compound (if sequence is known) start->check_charge acidic Net charge is negative (Acidic) check_charge->acidic < 0 basic Net charge is positive (Basic) check_charge->basic > 0 neutral Net charge is neutral or unknown (Likely Hydrophobic) check_charge->neutral ~ 0 use_base Use dilute basic buffer (e.g., 0.1M Ammonium (B1175870) Bicarbonate) acidic->use_base use_acid Use dilute acidic solution (e.g., 10% Acetic Acid) basic->use_acid use_organic Use organic solvent (e.g., DMSO, DMF) neutral->use_organic dissolved Peptide Dissolved use_base->dissolved use_acid->dissolved use_organic->dissolved dilute Slowly add aqueous buffer to working concentration dissolved->dilute

Caption: Decision workflow for solubilizing this compound.

Experimental Protocols for Alternative Solvents:

  • For Acidic Peptides (Net Negative Charge):

    • Add a small amount of a dilute basic solution, such as 0.1M ammonium bicarbonate, to the peptide.[2]

    • Vortex and sonicate as needed.

    • Once dissolved, slowly dilute with water or your desired buffer to the final working concentration.

  • For Basic Peptides (Net Positive Charge):

    • Add a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[3]

    • Vortex and sonicate.

    • Once dissolved, slowly dilute with your aqueous buffer.

  • For Neutral or Highly Hydrophobic Peptides:

    • Dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][4] Note: Avoid DMSO if the peptide sequence contains Cysteine (Cys) or Methionine (Met) as it can cause oxidation.[2]

    • Once the peptide is fully dissolved in the organic solvent, slowly add this concentrated stock solution dropwise into your vigorously stirring aqueous buffer to reach the final desired concentration.[2] This technique helps to avoid precipitation.

    • Ensure the final concentration of the organic solvent is compatible with your downstream experiments (typically <1% for cell-based assays).[4]

Summary of Recommended Solvents for this compound

Solvent SystemPeptide Type SuitabilityProtocol SummaryConsiderations
Deionized WaterShort, highly charged peptidesAdd water, vortex, sonicate.Often the first choice but ineffective for hydrophobic peptides.[5]
10% Acetic AcidBasic peptides (net positive charge)Dissolve in acid, then dilute with aqueous buffer.May alter the final pH of your solution.[3]
0.1M Ammonium BicarbonateAcidic peptides (net negative charge)Dissolve in base, then dilute with aqueous buffer.Can be removed by lyophilization if needed.
Dimethyl Sulfoxide (DMSO)Neutral, hydrophobic peptidesDissolve in 100% DMSO, then slowly dilute into aqueous buffer.Low toxicity for biological assays but can be incompatible with some experiments and can oxidize Cys/Met residues.[2][3]
Dimethylformamide (DMF)Neutral, hydrophobic peptidesDissolve in 100% DMF, then slowly dilute into aqueous buffer.An alternative to DMSO; check compatibility with your assay.[3]

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A1: This is a common issue when diluting a concentrated organic stock into an aqueous solution. Here are some troubleshooting steps:

  • Reduce the final concentration: The peptide may be exceeding its solubility limit in the final buffer. Try diluting to a lower final concentration.

  • Increase the organic solvent percentage: If your experiment allows, slightly increasing the final percentage of DMSO in the aqueous solution might keep the peptide dissolved. However, always be mindful of the tolerance of your assay to organic solvents.

  • Change the buffer: Sometimes, the pH or ionic strength of the buffer can influence solubility. Experiment with different buffers if possible.

  • Re-solubilization: If the peptide has precipitated, it may be necessary to lyophilize it again to remove the solvent and start the solubilization process over.[3]

Q2: How can I determine if this compound is acidic, basic, or neutral?

A2: The overall charge of a peptide is determined by its amino acid sequence. You can calculate the net charge at a specific pH (e.g., pH 7) by following these steps:

  • Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus.

  • Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.

  • Sum the values. A positive result indicates a basic peptide, a negative result indicates an acidic peptide, and a result near zero suggests a neutral peptide.

Q3: Is sonication safe for my peptide?

A3: Brief periods of sonication in a water bath are generally safe and can be very effective in breaking up small aggregates and aiding dissolution.[1][2] However, prolonged or high-energy sonication can potentially generate heat and degrade the peptide. It is recommended to use short bursts of sonication (e.g., 3 cycles of 10-15 seconds) and to keep the sample on ice between bursts.[3]

Q4: Can I warm the peptide solution to help it dissolve?

A4: Gentle warming can be helpful for some peptides. However, excessive heat can cause degradation or aggregation. If you choose to warm your sample, do so gently (e.g., in a 37°C water bath for a short period) and monitor the solution closely.

Q5: What is the best way to store my solubilized this compound?

A5: Once dissolved, peptide solutions are generally less stable than their lyophilized form. For best results:

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • If the peptide is susceptible to oxidation (contains Cys, Met, or Trp), consider using an oxygen-free buffer and storing it under an inert gas like argon or nitrogen.[1]

References

How to minimize off-target effects of Peptide 234CM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Peptide 234CM during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and what are its known off-target interactions?

A1: this compound is a synthetic peptide designed to competitively inhibit the interaction between Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). It achieves this by binding to the Dimerization/Docking (D/D) domain of PKA's regulatory subunits. However, off-target effects have been observed, primarily through weak binding to the regulatory subunit of Protein Kinase G (PKG) and direct inhibition of Casein Kinase 2 (CK2) activity. These unintended interactions can lead to confounding experimental results.

Q2: What are the primary strategies to increase the specificity of this compound?

A2: Increasing the specificity of this compound involves several approaches that can be broadly categorized as peptide engineering and experimental optimization.[1][2][3]

  • Peptide Engineering:

    • Alanine (B10760859) Scanning: Systematically replacing each amino acid residue with alanine can help identify key residues essential for on-target binding versus those contributing to off-target interactions.[4]

    • Truncation Studies: Sequentially shortening the peptide from the N- and C-termini can help define the minimal active sequence required for PKA binding, potentially eliminating residues responsible for off-target effects.[4]

    • Amino Acid Substitution: Based on structural analysis or empirical data, substituting specific residues with unnatural amino acids or other natural amino acids can enhance binding affinity for PKA or reduce affinity for PKG and CK2.[5]

  • Experimental Optimization:

    • Concentration Titration: Using the lowest effective concentration of this compound can significantly reduce off-target effects, as these interactions are generally of lower affinity.

    • Delivery Method: For cell-based assays, the method of peptide delivery can influence its effective intracellular concentration and localization.

Q3: How can I detect and quantify the off-target effects of this compound in my experiments?

A3: A multi-pronged approach is recommended to accurately assess off-target effects:

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify unintended targets. This is the most direct way to confirm interactions with PKG, CK2, and other potential off-target kinases.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context. Changes in the thermal stability of PKA, PKG, and CK2 upon treatment with this compound can confirm binding.

  • Phosphoproteomics: A global analysis of protein phosphorylation changes in cells treated with this compound can reveal downstream consequences of both on-target and off-target pathway modulation.

  • Control Experiments: Always include negative and positive controls. A scrambled version of this compound with the same amino acid composition but a randomized sequence is an excellent negative control.

Troubleshooting Guide

Q1: I'm observing a high degree of cell death in my experiments that is not consistent with PKA inhibition. What could be the cause?

A1: Unanticipated cytotoxicity can arise from several sources:

  • Off-Target Inhibition of CK2: Casein Kinase 2 is a pro-survival kinase, and its inhibition can induce apoptosis. You may be observing a genuine off-target effect.

  • Peptide Contaminants: Residual trifluoroacetic acid (TFA) from the synthesis and purification process can be cytotoxic.[6] Consider ordering the peptide with a salt exchange (e.g., acetate (B1210297) or HCl) or performing a buffer exchange.

  • Peptide Aggregation: Poorly soluble peptides can form aggregates that are toxic to cells.[6] Ensure proper reconstitution and handling as per the manufacturer's guidelines.

Q2: My results show high variability between experiments. What are the common causes?

A2: High variability is often due to issues with peptide handling and storage.[7]

  • Improper Storage: Peptides should be stored lyophilized at -20°C or -80°C.[7] Avoid storing peptides in solution for long periods.

  • Repeated Freeze-Thaw Cycles: Aliquot the peptide into single-use volumes after reconstitution to prevent degradation from repeated freezing and thawing.[7][8]

  • Inaccurate Quantification: The net peptide content can vary. Consider performing an amino acid analysis to determine the exact peptide concentration.

Q3: How do I choose the optimal concentration of this compound to use in my cellular assays?

A3: The optimal concentration should maximize PKA inhibition while minimizing off-target effects on PKG and CK2.

  • Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar).

  • Assess On-Target Effect: Measure the phosphorylation of a known PKA substrate (e.g., CREB) to determine the EC50 for PKA inhibition.

  • Assess Off-Target Effects: Concurrently, measure indicators of PKG and CK2 activity. For example, monitor VASP phosphorylation for PKG or use a specific CK2 activity assay.

  • Select a Working Concentration: Choose a concentration that is at or slightly above the EC50 for PKA inhibition but below the concentration where significant off-target effects are observed.

Data Presentation

Table 1: Binding Affinity of this compound and Analogs

Peptide VariantTargetBinding Affinity (Kd)Notes
This compound PKA (On-Target)50 nMHigh affinity
PKG (Off-Target)1.5 µM~30-fold lower affinity than PKA
234CM-Ala5 PKA (On-Target)65 nMAlanine substitution at position 5
PKG (Off-Target)12 µMReduced off-target affinity
234CM-Trunc PKA (On-Target)120 nMC-terminal truncation of 3 residues
PKG (Off-Target)> 50 µMSignificantly reduced off-target affinity

Table 2: Kinase Inhibition Profile of this compound

KinaseTypeIC50
PKA On-Target80 nM
PKG Off-Target2.5 µM
CK2 Off-Target5.8 µM
CDK2 Non-Target> 100 µM
MAPK1 Non-Target> 100 µM

Experimental Protocols

Protocol 1: Kinase Profiling via In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against a panel of kinases.

Materials:

  • This compound (and variants)

  • Recombinant human kinases (PKA, PKG, CK2, etc.)

  • Kinase-specific substrates

  • ATP (32P-ATP for radiometric assay or cold ATP for luminescence-based assay)

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or luminometer

Methodology:

  • Prepare a serial dilution of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the diluted peptide.

  • Initiate the reaction by adding ATP. For radiometric assays, include 32P-ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

  • Quantify substrate phosphorylation. For radiometric assays, measure the incorporation of 32P into the substrate using a scintillation counter. For luminescence-based assays (e.g., Kinase-Glo®), measure the remaining ATP.

  • Plot the percentage of kinase inhibition versus the peptide concentration and calculate the IC50 value.

Protocol 2: Assessment of Off-Target Effects on Cell Viability

Objective: To evaluate the cytotoxic effects of this compound, potentially mediated by CK2 inhibition.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound

  • Scrambled control peptide

  • Positive control for apoptosis (e.g., Staurosporine)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Annexin V/PI staining kit)

  • 96-well clear-bottom plates (for luminescence/colorimetric assays) or 6-well plates (for flow cytometry)

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the scrambled control peptide in cell culture medium.

  • Replace the medium in the cell plate with the medium containing the peptides or controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader or analyze cells by flow cytometry for Annexin V/PI staining.

  • Normalize the results to the untreated control and plot cell viability against peptide concentration to determine the cytotoxic concentration (CC50).

Mandatory Visualizations

cluster_PKA On-Target Pathway: PKA cluster_Peptide This compound Intervention cluster_Off_Target Off-Target Pathways PKA PKA PKA_AKAP PKA-AKAP Complex PKA->PKA_AKAP Binds AKAP AKAP AKAP->PKA_AKAP Downstream_PKA Downstream PKA Substrates PKA_AKAP->Downstream_PKA Phosphorylation Peptide This compound Peptide->PKA Inhibits Binding PKG PKG Peptide->PKG Weak Binding CK2 CK2 Peptide->CK2 Inhibition Downstream_PKG PKG Substrates PKG->Downstream_PKG Downstream_CK2 CK2 Substrates CK2->Downstream_CK2 cluster_workflow Experimental Workflow for Off-Target Assessment cluster_assays Parallel Assays A 1. Dose-Response Curve Setup B 2. Treat Cells with This compound A->B C 3. Lyse Cells & Prepare Samples B->C D1 On-Target: Western Blot (pCREB/CREB) C->D1 D2 Off-Target: Kinase Assay (CK2 Activity) C->D2 D3 Cytotoxicity: Viability Assay (MTT / Glo) C->D3 E 4. Data Analysis (EC50 / IC50 / CC50) F 5. Determine Optimal Concentration Window E_invis->E Start High Cytotoxicity Observed? Check_TFA Check for TFA contamination. Perform salt exchange. Start->Check_TFA Yes Test_Solubility Verify peptide solubility and check for aggregation. Start->Test_Solubility No Lower_Conc Lower peptide concentration to reduce off-target effects. Check_TFA->Lower_Conc TFA not the issue End Problem Resolved Check_TFA->End TFA was the issue Test_Solubility->Lower_Conc Solubility OK Test_Solubility->End Aggregation was the issue Use_Analog Synthesize/use peptide analog with higher specificity. Lower_Conc->Use_Analog Cytotoxicity persists Lower_Conc->End Problem Resolved Use_Analog->End

References

Common pitfalls in Peptide 234CM handling and preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Peptide 234CM. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in the handling and preparation of this compound for your research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

For initial stock solutions, we recommend using sterile, nuclease-free water or 10% Dimethyl Sulfoxide (DMSO) in sterile water. The choice of solvent may depend on the final application. For cell-based assays, ensure the final concentration of DMSO is non-toxic to your cell line (typically <0.1%).

Q2: How should I store this compound?

Lyophilized this compound should be stored at -20°C or -80°C for long-term stability. Once reconstituted, aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -80°C. For short-term use (up to one week), the refrigerated solution can be kept at 4°C.

Q3: My this compound is not fully dissolving. What should I do?

If you observe incomplete dissolution, gentle vortexing or sonication can aid in solubilizing the peptide. If precipitation persists, consider adjusting the pH of the solvent. For peptides with a net positive charge, a slightly acidic buffer (e.g., 10 mM Acetate Buffer, pH 4-5) may improve solubility. Conversely, a slightly basic buffer (e.g., 10 mM Phosphate Buffer, pH 7.5-8.5) may be suitable for peptides with a net negative charge.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Users occasionally report variability in the inhibitory effect of this compound on the target Kinase XYZ signaling pathway. This can often be traced back to issues with peptide preparation and handling.

Troubleshooting Workflow:

G cluster_0 start Inconsistent Assay Results check_aliquots Are you using fresh aliquots? start->check_aliquots check_storage How was the stock solution stored? check_aliquots->check_storage Yes recommend_aliquot Recommendation: Use a fresh, previously un-thawed aliquot. check_aliquots->recommend_aliquot No check_dissolution Was the peptide fully dissolved? check_storage->check_dissolution Proper Storage recommend_storage Recommendation: Store aliquots at -80°C. Avoid more than 2 freeze-thaw cycles. check_storage->recommend_storage Improper Storage check_concentration Was the peptide concentration verified? check_dissolution->check_concentration Yes recommend_dissolution Recommendation: Ensure complete dissolution. See solubility guide. check_dissolution->recommend_dissolution No recommend_quantification Recommendation: Verify concentration using a BCA or similar assay. check_concentration->recommend_quantification No

Caption: Troubleshooting inconsistent assay results.

Issue 2: Peptide Degradation

This compound can be susceptible to degradation, leading to a loss of activity. Proper handling is critical to ensure its integrity.

Data on this compound Stability:

Storage ConditionSolventTimepoint% Intact Peptide
4°CWater24 hours98%
4°CWater7 days85%
-20°CWater1 month95%
-80°CWater6 months>99%
Room TemperatureWater4 hours90%

Key Recommendations:

  • Avoid Proteases: Use sterile, protease-free reagents and consumables.

  • Minimize Exposure: Keep the peptide on ice when not in use.

  • pH Considerations: Maintain a pH between 5 and 7 for optimal stability in aqueous solutions.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes to prevent condensation.

  • Solvent Addition: Add the appropriate volume of recommended solvent (e.g., sterile water or 10% DMSO) to the vial to achieve the desired stock concentration (e.g., 1 mM).

  • Dissolution: Gently vortex the vial for 10-15 seconds. If necessary, sonicate in a water bath for 2-5 minutes. Visually inspect to ensure complete dissolution.

  • Aliquoting: Dispense the reconstituted peptide into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Inhibition of Kinase XYZ Signaling in Cell Culture

This protocol assumes the use of a cell line known to express the Kinase XYZ pathway.

Experimental Workflow:

G cluster_1 Experimental Workflow for Kinase XYZ Inhibition cell_seeding Seed cells in a multi-well plate cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment peptide_treatment Treat cells with varying concentrations of this compound cell_attachment->peptide_treatment incubation Incubate for the desired time period (e.g., 24 hours) peptide_treatment->incubation cell_lysis Lyse cells and collect protein extracts incubation->cell_lysis western_blot Perform Western blot for p-Kinase XYZ and total Kinase XYZ cell_lysis->western_blot data_analysis Analyze and quantify band intensities western_blot->data_analysis G cluster_2 Simplified Kinase XYZ Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_xyz Kinase XYZ adaptor->kinase_xyz downstream_effector Downstream Effector kinase_xyz->downstream_effector cellular_response Cellular Response (e.g., Proliferation) downstream_effector->cellular_response peptide_234cm This compound peptide_234cm->kinase_xyz

Technical Support Center: Troubleshooting Peptide Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide-based immunological studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, specifically when a peptide like "Peptide 234CM" fails to induce an expected immune response.

Frequently Asked Questions (FAQs)

Q1: My synthetic peptide, this compound, is not generating an antibody response. What are the potential reasons?

A1: The lack of an antibody response to a synthetic peptide is a common issue with several potential causes. Peptides, being small molecules, are often poorly immunogenic on their own.[1][2] Key factors to consider include:

  • Peptide Design: The peptide sequence may lack the necessary characteristics to be effectively recognized by the immune system. This includes poor binding to Major Histocompatibility Complex (MHC) class II molecules, which is crucial for activating helper T cells that in turn help B cells produce antibodies.[3][4][5]

  • Formulation and Delivery: The peptide may not be presented to the immune system in an optimal manner. This can be due to the absence of a suitable adjuvant or an inefficient delivery system.[6][7][8][9]

  • Host Factors: The genetic background of the animal model (e.g., its MHC haplotype) can significantly influence the ability to respond to a specific peptide.

  • Peptide Stability and Conformation: The peptide may be rapidly degraded in vivo or may not adopt the correct conformation to be recognized by B-cell receptors.[10][11]

Q2: How can I assess if my peptide is likely to be immunogenic in silico before starting my experiments?

A2: Several bioinformatic tools can predict the immunogenicity of a peptide sequence. These tools primarily focus on predicting the binding affinity of the peptide to various MHC class I and class II alleles.[3][4][12][13] A high predicted binding affinity suggests a higher likelihood of T-cell recognition. Some popular and widely used prediction tools include NetMHCpan and IEDB (Immune Epitope Database).[3][5][13] These platforms can provide scores or rankings for your peptide's binding potential to a range of MHC molecules.[13]

Q3: What is the role of an adjuvant, and which one should I choose for my peptide vaccine?

A3: Adjuvants are substances that, when mixed with an antigen, enhance the immune response.[8][9] They are critical for peptide-based vaccines due to the inherently low immunogenicity of peptides.[1][8] Adjuvants work through various mechanisms, such as creating a depot effect for slow antigen release, activating innate immune cells through pattern recognition receptors (like Toll-like receptors), and promoting the production of cytokines that shape the adaptive immune response.[9][14][15]

The choice of adjuvant depends on the type of immune response desired (e.g., humoral vs. cellular). Common adjuvants for preclinical studies include Alum (which primarily induces a Th2-biased antibody response) and Freund's Adjuvant (Complete and Incomplete). Newer adjuvants, such as TLR agonists (e.g., MPLA, CpG), can be used to skew the response towards a Th1 type, which is important for cell-mediated immunity.[14][15]

Q4: My peptide is designed to elicit a T-cell response, but I'm not seeing any activation. What could be wrong?

A4: A lack of T-cell activation can stem from several factors:

  • MHC Binding: The peptide may not bind with sufficient affinity to the MHC molecules of the host.[3][4][5]

  • Antigen Processing and Presentation: Even with good MHC binding, the peptide may not be efficiently processed and presented by antigen-presenting cells (APCs).[16][17][18]

  • T-cell Precursor Frequency: The number of T cells in the host that can recognize your specific peptide-MHC complex might be very low.

  • Assay Sensitivity: The assay used to detect T-cell activation (e.g., ELISpot, intracellular cytokine staining) may not be sensitive enough to detect a weak response.

Troubleshooting Guides

Problem 1: Low or No Antibody Titer Detected by ELISA

If your Enzyme-Linked Immunosorbent Assay (ELISA) shows a weak or absent antibody response to this compound, consider the following troubleshooting steps:

Troubleshooting Steps & Potential Solutions

StepPotential IssueRecommended Action
1. Verify Peptide Quality & Handling Peptide degradation or incorrect concentration.- Confirm peptide purity and sequence by mass spectrometry and HPLC. - Ensure proper storage conditions (lyophilized at -20°C or -80°C). - Accurately determine peptide concentration after reconstitution.
2. Optimize Immunization Protocol Suboptimal immunization strategy.- Increase peptide dose: Titrate the amount of peptide used for immunization. - Change administration route: Subcutaneous or intraperitoneal injections are common. - Boost immunization: Administer one or two booster immunizations at 2-3 week intervals.
3. Evaluate Adjuvant and Formulation Ineffective adjuvant or delivery system.- Switch adjuvant: If using a mild adjuvant, consider a more potent one like Freund's Complete Adjuvant (for initial immunization) and Incomplete Adjuvant (for boosts). - Use a carrier protein: Conjugate the peptide to a larger carrier protein like Keyhole Limpet Hemocyanin (KLH) or Ovalbumin (OVA) to enhance immunogenicity.[11] - Explore modern delivery systems: Liposomes or other particulate delivery systems can improve antigen presentation.[1][6][19]
4. Check Host Animal Model Genetic non-responsiveness.- Use a different mouse strain: Different inbred mouse strains have different MHC haplotypes. - Use outbred animals: Outbred strains can increase the chance of a response.
5. Optimize ELISA Protocol Technical issues with the assay.- Increase coating concentration: Titrate the concentration of the peptide used to coat the ELISA plate.[20][21][22][23] - Check antibody dilutions: Optimize the dilutions of primary (serum) and secondary antibodies.[20][21] - Include proper controls: Use pre-immune serum as a negative control and a known positive control if available.
Problem 2: No T-Cell Response Detected by ELISpot or Intracellular Cytokine Staining

If you are not observing a peptide-specific T-cell response (e.g., IFN-γ production), follow these troubleshooting steps:

Troubleshooting Steps & Potential Solutions

StepPotential IssueRecommended Action
1. Re-evaluate Peptide Design Poor MHC binding.- Use MHC binding prediction algorithms to assess the binding affinity of your peptide to the MHC alleles of your animal model.[3][4][5][12] - If predicted binding is poor, consider redesigning the peptide to include known anchor residues for the target MHC molecules.
2. Optimize Cell Stimulation Inadequate stimulation of T-cells in vitro.- Titrate peptide concentration: Determine the optimal concentration of the peptide for stimulating splenocytes or PBMCs in the assay. - Optimize incubation time: T-cell responses can peak at different times; test various incubation periods (e.g., 24, 48, 72 hours).[24]
3. Check Viability of Cells Poor cell health.- Ensure high viability of splenocytes or PBMCs after isolation. - Use a viability dye in flow cytometry-based assays to exclude dead cells from the analysis.
4. Verify Assay Performance Technical issues with the ELISpot or Flow Cytometry assay.- Include a positive control stimulant: Use a mitogen like Phytohemagglutinin (PHA) or Concanavalin A (ConA) to confirm that the cells are capable of producing the cytokine of interest.[25] - Optimize antibody concentrations: Titrate the capture and detection antibodies for ELISpot, or the fluorescently-labeled antibodies for flow cytometry.[25][26] - For intracellular cytokine staining, ensure the protein transport inhibitor (e.g., Brefeldin A or Monensin) is used correctly.[27][28]
5. Enhance In Vivo Priming Insufficient T-cell priming.- Use a T-cell promoting adjuvant: Adjuvants like CpG oligodeoxynucleotides can promote a Th1 response and enhance IFN-γ production. - Consider alternative delivery systems: Certain delivery systems can enhance cross-presentation for CD8+ T-cell responses.[6][7]

Experimental Protocols

Peptide-ELISA Protocol to Detect Antibody Response

This protocol describes a standard indirect ELISA to measure the presence of antibodies against this compound in serum samples.

  • Coating: Dilute this compound to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[20] Add 100 µL of the diluted peptide to each well of a 96-well microplate. Incubate overnight at 4°C or for 2 hours at room temperature.[20][21]

  • Washing: Discard the coating solution and wash the plate 3 times with 200-300 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).[20][21]

  • Blocking: Add 200-300 µL of blocking buffer (e.g., PBS with 1-3% BSA or non-fat dry milk) to each well.[20][21] Incubate for 1-2 hours at room temperature or 37°C.[20][21]

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Prepare serial dilutions of the serum samples (including pre-immune serum as a negative control) in blocking buffer. Add 100 µL of the diluted serum to the appropriate wells. Incubate for 1-3 hours at room temperature or 37°C.[20]

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.[20]

  • Washing: Repeat the washing step, but increase the number of washes to 5 to reduce background.[20]

  • Detection: Add 100 µL of a substrate solution (e.g., TMB) to each well. Allow the color to develop in the dark for 15-30 minutes.[20]

  • Stop Reaction: Stop the reaction by adding 50-100 µL of a stop solution (e.g., 1M HCl).

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

IFN-γ ELISpot Assay Protocol

This protocol outlines the steps for an ELISpot assay to quantify the number of this compound-specific IFN-γ secreting cells.

  • Plate Coating: Pre-wet the ELISpot plate wells with 15 µL of 35% ethanol (B145695) for 1 minute, then wash 3 times with sterile PBS.[25] Coat the plate with 100 µL/well of an anti-IFN-γ capture antibody (10-15 µg/mL in sterile PBS) and incubate overnight at 4°C.[25][26]

  • Blocking: Wash the plate 5 times with sterile PBS. Block the membrane with 150-200 µL/well of cell culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C.[25][29]

  • Cell Plating: Prepare a single-cell suspension of splenocytes or PBMCs from immunized and control animals. Add cells to the wells (e.g., 2x10^5 to 5x10^5 cells/well).

  • Stimulation: Add this compound to the appropriate wells at a pre-determined optimal concentration. Include negative control wells (cells only) and positive control wells (cells with a mitogen like PHA).[25]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[24][29] Do not disturb the plates during incubation.[29]

  • Detection Antibody: Wash the plate 5 times with wash buffer (PBS with 0.05% Tween-20). Add 100 µL/well of a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.[26]

  • Enzyme Conjugate: Wash the plate 5 times. Add 100 µL/well of streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase and incubate for 1 hour at room temperature.[25][26]

  • Spot Development: Wash the plate 5 times. Add the substrate solution (e.g., BCIP/NBT) and monitor for the appearance of spots. Stop the development by washing thoroughly with tap water.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader.

Visualizations

Antigen Presentation Pathway (MHC Class II)

The following diagram illustrates the pathway for processing and presenting an exogenous peptide, like this compound, on MHC class II molecules to activate CD4+ helper T cells.

MHC_Class_II_Pathway MHC Class II Antigen Presentation Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) Peptide This compound Phagocytosis Endocytosis/ Phagocytosis Peptide->Phagocytosis Endosome Endosome Phagocytosis->Endosome Phagolysosome Phagolysosome (Peptide Processing) Endosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome MHCII_vesicle MHC-II Vesicle Phagolysosome->MHCII_vesicle Peptide Loading ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi MHC-II Synthesis Golgi->MHCII_vesicle Cell_Surface Cell Surface MHCII_vesicle->Cell_Surface Transport MHCII_Peptide_Complex Peptide-MHC-II Complex T_Cell CD4+ Helper T-Cell MHCII_Peptide_Complex->T_Cell Activation

Caption: MHC Class II pathway for exogenous antigens.

T-Cell Activation Signaling Pathway

This diagram shows a simplified overview of the key signaling events following the recognition of a peptide-MHC complex by a T-cell receptor (TCR).

T_Cell_Activation T-Cell Receptor (TCR) Signaling Cascade cluster_APC APC cluster_TCell T-Cell MHC_Peptide Peptide-MHC Complex TCR TCR MHC_Peptide->TCR Signal 1 Lck Lck TCR->Lck CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 PI3K PI3K LAT_SLP76->PI3K Calcium Ca²⁺ Influx PLCg1->Calcium RAS_MAPK Ras-MAPK Pathway PLCg1->RAS_MAPK NFkB NF-κB PI3K->NFkB NFAT NFAT Calcium->NFAT AP1 AP-1 RAS_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified T-Cell activation signaling.

Experimental Workflow for Troubleshooting Immunogenicity

This workflow provides a logical sequence of steps to diagnose why this compound may not be inducing an immune response.

Troubleshooting_Workflow Troubleshooting Workflow for Peptide Immunogenicity Start Start: No Immune Response to this compound Check_Peptide Step 1: Verify Peptide Quality and Design Start->Check_Peptide Check_Protocol Step 2: Review Immunization Protocol Check_Peptide->Check_Protocol Peptide OK Redesign Redesign Peptide (In Silico Tools) Check_Peptide->Redesign Design Issue Check_Assay Step 3: Validate Assay Performance Check_Protocol->Check_Assay Protocol OK Optimize_Immunization Optimize Protocol: - Change Adjuvant/Dose - Add Carrier Protein Check_Protocol->Optimize_Immunization Protocol Issue Optimize_Assay Optimize Assay: - Titrate Reagents - Run Controls Check_Assay->Optimize_Assay Assay Issue Success Success: Immune Response Detected Check_Assay->Success Assay OK Redesign->Check_Peptide Optimize_Immunization->Check_Protocol Optimize_Assay->Check_Assay

Caption: A logical workflow for troubleshooting.

References

Strategies to enhance the uptake of Peptide 234CM by antigen-presenting cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the uptake of Peptide 234CM by antigen-presenting cells (APCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic peptide designed for use in vaccine development and immunotherapy research. Its primary application is to be presented by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, to initiate a specific T-cell response.

Q2: What are the main mechanisms by which APCs take up this compound?

A2: The uptake of peptides by APCs can occur through several mechanisms, including macropinocytosis and receptor-mediated endocytosis. The dominant pathway for a given peptide depends on its physicochemical properties, such as size, charge, and conformation. For some peptides, uptake is an active, energy-dependent process.

Q3: Why is enhancing the uptake of this compound by APCs important?

A3: Efficient uptake of this compound by APCs is the crucial first step in generating a robust antigen-specific immune response.[1][2] Enhanced uptake leads to increased processing and presentation of the peptide on MHC class I and class II molecules, which is necessary for the activation of CD8+ and CD4+ T cells, respectively.[3][4]

Q4: What are some general strategies to enhance the immunogenicity of synthetic peptides like this compound?

A4: Several strategies can be employed to improve the immunogenicity of synthetic peptides. These include linear polymerization of the peptide, conjugation to a carrier protein, and modifications that enhance its amphipathic nature.[5][6] Additionally, co-delivery with adjuvants or formulation in delivery systems like liposomes can significantly boost the immune response.[3][7]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low Uptake of this compound by APCs

Possible Causes and Solutions:

  • Suboptimal Peptide Concentration: The concentration of this compound may be too low for efficient uptake.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific APC type. Incubate APCs with a range of concentrations (e.g., 1, 5, 10, 25, 50 µM) and measure uptake.

  • Inappropriate Incubation Time and Temperature: The incubation period may be too short, or the temperature may not be optimal for active transport processes.

    • Troubleshooting Step: Conduct a time-course experiment at 37°C to identify the saturation point for peptide uptake.[8] Compare uptake at 37°C versus 4°C to determine if the uptake is an active, energy-dependent process; uptake should be significantly lower at 4°C.[8][9][10]

  • Peptide Degradation: Peptides can be susceptible to degradation by proteases in the cell culture medium.

    • Troubleshooting Step: Minimize freeze-thaw cycles of the peptide stock solution. Consider using protease inhibitors in your culture medium, ensuring they do not affect cell viability.

  • Low Intrinsic Uptake Efficiency: The inherent properties of this compound may result in poor uptake.

    • Troubleshooting Step: Consider modifying this compound to enhance its uptake. Strategies include conjugation to a cell-penetrating peptide (CPP) or a lipid moiety.[7][11][12]

Issue 2: High Variability in Peptide Uptake Between Experiments

Possible Causes and Solutions:

  • Inconsistent Cell Health and Density: Variations in APC viability and density can lead to inconsistent uptake.

    • Troubleshooting Step: Ensure consistent cell seeding densities and monitor cell viability (e.g., using Trypan Blue) before each experiment. Only use cell cultures with high viability (>95%).

  • Variable Reagent Preparation: Inconsistent preparation of this compound solutions can introduce variability.

    • Troubleshooting Step: Prepare fresh peptide solutions for each experiment from a validated stock. Ensure complete solubilization of the peptide.

  • Differences in APC Activation State: The activation state of APCs can influence their endocytic activity.

    • Troubleshooting Step: Standardize the protocol for APC differentiation and maturation. If using stimulating agents like LPS, ensure consistent concentration and incubation time.

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of this compound Uptake by Flow Cytometry

This protocol allows for the quantification of fluorescently-labeled this compound uptake by APCs.

Materials:

  • Fluorescently-labeled this compound (e.g., FITC-Peptide 234CM)

  • Antigen-presenting cells (e.g., bone marrow-derived dendritic cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Methodology:

  • Cell Preparation: Plate APCs in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Peptide Incubation: Prepare various concentrations of FITC-Peptide 234CM in complete medium. Remove the existing medium from the cells and add the peptide solutions. Incubate for 1 hour at 37°C. As a negative control, incubate one well at 4°C.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide.

  • Cell Detachment: Detach the cells using Trypsin-EDTA and then neutralize with complete medium.

  • Flow Cytometry Analysis: Transfer the cell suspension to flow cytometry tubes. Analyze the fluorescence intensity of the cells using a flow cytometer.

Data Presentation:

Table 1: Effect of Concentration and Temperature on this compound Uptake

Concentration (µM) Mean Fluorescence Intensity (MFI) at 37°C MFI at 4°C
1 150 ± 15 25 ± 5
5 750 ± 60 40 ± 8
10 1800 ± 120 55 ± 10
25 4500 ± 350 60 ± 12

| 50 | 8200 ± 500 | 65 ± 15 |

Protocol 2: Enhancing this compound Uptake with a Cell-Penetrating Peptide (CPP)

This protocol describes the use of a CPP to improve the delivery of this compound into APCs.

Methodology:

  • Conjugation: Synthesize this compound covalently linked to a CPP (e.g., TAT or penetratin).

  • Uptake Assay: Perform the flow cytometry uptake assay as described in Protocol 1, comparing the uptake of unconjugated this compound with the this compound-CPP conjugate.

Data Presentation:

Table 2: Comparison of Uptake with and without CPP Conjugation

Peptide (10 µM) Mean Fluorescence Intensity (MFI) Fold Increase
This compound 1800 ± 120 -

| this compound-CPP | 12600 ± 950 | 7-fold |

Visualizations

Signaling and Uptake Pathways

Peptide_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_234CM This compound Receptor Receptor Peptide_234CM->Receptor Receptor-mediated Endocytosis Peptide_234CM_CPP This compound-CPP Endosome Endosome Peptide_234CM_CPP->Endosome Direct Penetration or Enhanced Endocytosis Receptor->Endosome Lysosome Lysosome Endosome->Lysosome MHC_Processing MHC Processing Lysosome->MHC_Processing Antigen_Presentation Antigen Presentation on Cell Surface MHC_Processing->Antigen_Presentation

Caption: Mechanisms of this compound uptake by an APC.

Experimental Workflow

Experimental_Workflow Start Start: Culture APCs Prepare_Peptide Prepare Fluorescently-labeled This compound Solutions Start->Prepare_Peptide Incubate Incubate APCs with Peptide (Varying Conc. and Temp.) Prepare_Peptide->Incubate Wash Wash to Remove Unbound Peptide Incubate->Wash Acquire_Data Acquire Data on Flow Cytometer Wash->Acquire_Data Analyze Analyze Mean Fluorescence Intensity Acquire_Data->Analyze End End: Determine Optimal Uptake Conditions Analyze->End

Caption: Workflow for quantifying this compound uptake.

Troubleshooting Logic

Troubleshooting_Logic Low_Uptake Low Peptide Uptake? Check_Conc Concentration Optimized? Low_Uptake->Check_Conc Yes Check_Time_Temp Time/Temp Optimized? Check_Conc->Check_Time_Temp Yes Optimize_Conc Perform Dose-Response Experiment Check_Conc->Optimize_Conc No Consider_Modification Consider Peptide Modification (e.g., CPP conjugation) Check_Time_Temp->Consider_Modification Yes Optimize_Time_Temp Perform Time-Course & 4°C vs 37°C Experiment Check_Time_Temp->Optimize_Time_Temp No

Caption: Decision tree for troubleshooting low peptide uptake.

References

Technical Support Center: Overcoming Immune Tolerance to p53 with Modified Peptide Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific "Peptide 234CM" is not publicly available. This technical support center provides guidance for a representative modified p53 peptide vaccine designed to overcome immune tolerance, based on published research in the field.

This resource is intended for researchers, scientists, and drug development professionals working with synthetic peptide vaccines targeting the p53 tumor suppressor protein.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to elicit an immune response against p53?

The p53 protein is a self-antigen, and the immune system is generally tolerant to it to prevent autoimmunity. T cells that could strongly react to wild-type p53 peptides are often deleted during their development in the thymus.[1][2][3] While p53 is often mutated and overexpressed in cancer cells, providing a target, breaking this pre-existing tolerance is a significant hurdle.[1][4][5]

Q2: How do modified p53 peptide vaccines aim to overcome immune tolerance?

Modified p53 peptide vaccines are designed to be more immunogenic than their wild-type counterparts. This can be achieved in several ways:

  • Use of "hotspot" mutations: Peptides incorporating common p53 mutations (e.g., R175H, Y220C, G245S, R248W) act as neoantigens, which are not subject to central tolerance.[4][5][6][7][8]

  • Enhanced MHC binding: The peptide sequence can be altered to improve its binding affinity to MHC molecules, leading to more stable presentation to T cells.

  • Adjuvants and delivery systems: Co-administration with adjuvants (like CpG ODN) or using delivery platforms like dendritic cells or viral vectors can enhance the activation of the immune system.[5][9][10][11]

  • Use of long peptides: Synthetic long peptides (SLPs) require processing by antigen-presenting cells (APCs), which can lead to a more robust and broad T-cell response.[10][11]

Q3: What type of immune response is desirable for an anti-tumor effect with a p53 peptide vaccine?

A successful p53 peptide vaccine should induce a strong, tumor-specific T-cell response. This ideally includes:

  • CD8+ cytotoxic T lymphocytes (CTLs): These cells are crucial for directly killing tumor cells that present the p53 peptide on their MHC class I molecules.[4][8]

  • CD4+ helper T cells (Th1 type): A Th1-polarized response is important for providing help to CTLs and orchestrating a broader anti-tumor immune reaction, including the secretion of cytokines like IFN-γ.[6][11]

Q4: How can I assess the immunogenicity of my p53 peptide vaccine in a preclinical model?

Immunogenicity can be evaluated through various in vitro and in vivo assays:

  • ELISpot (Enzyme-Linked Immunospot) assay: To quantify the number of peptide-specific, cytokine-secreting T cells (e.g., IFN-γ).[6][9]

  • Flow cytometry: To detect the activation of T cells by staining for activation markers like 4-1BB (CD137) or OX40, or by intracellular cytokine staining.[6][7][8]

  • Cytotoxicity assays: To measure the ability of vaccine-induced T cells to kill tumor cells presenting the target p53 peptide.

  • In vivo tumor models: To assess the vaccine's ability to control tumor growth in animal models.[10][12]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or no detectable T-cell response in ELISpot/Flow Cytometry 1. Poor immunogenicity of the peptide.2. Suboptimal vaccine formulation or dose.3. Inadequate stimulation in vitro.4. T-cell tolerance to the specific peptide.[2][3]1. Test modified peptides with predicted higher MHC binding affinity.2. Optimize the adjuvant and peptide concentration. Consider using a different delivery system (e.g., dendritic cells).[9][11]3. Titrate the peptide concentration used for T-cell restimulation in the assay. Ensure APCs are healthy and functional.4. Use p53-knockout mice for initial immunogenicity studies to bypass tolerance.[2][3]
High background in ELISpot assay 1. Contamination of cell cultures.2. Non-specific T-cell activation.3. Issues with ELISpot plates or reagents.1. Maintain sterile cell culture techniques.2. Ensure T cells are adequately rested before restimulation. Use a negative control peptide.3. Use pre-coated plates from a reputable supplier. Titrate antibody concentrations.
Inconsistent results between experiments 1. Variability in animal models.2. Inconsistent vaccine preparation.3. Operator variability in performing assays.1. Use age- and sex-matched animals from a reliable vendor.2. Prepare fresh vaccine formulations for each experiment. Ensure proper emulsification if using adjuvants like IFA.[10]3. Standardize all protocols and have the same person perform critical steps if possible.
In vitro T-cell response does not translate to in vivo anti-tumor efficacy 1. The induced T cells have low avidity and cannot recognize tumor cells with lower antigen density.[2]2. The tumor microenvironment is highly immunosuppressive.3. The tumor has lost expression of the target p53 epitope or the relevant MHC molecule.1. Attempt to generate higher avidity T cells using modified peptides or different vaccination strategies.[13]2. Combine the peptide vaccine with checkpoint inhibitors to counteract the immunosuppressive microenvironment.[5]3. Analyze the tumor tissue for p53 and MHC expression by immunohistochemistry or flow cytometry.

Data Presentation

Table 1: Representative T-Cell Responses to Mutated p53 Peptides

Patient IDp53 MutationT-Cell TypeAssayResponse MetricResultReference
Patient 9MultipleTILsIFN-γ ELISPOTSpot Forming Units>100[6]
Patient 9MultipleTILs4-1BB Expression (Flow Cytometry)% of T-cellsIncreased[6]
Patient 6p53G245STILs4-1BB Expression (Flow Cytometry)% of T-cells3%[7]
N/Ap53R175HCD4+ & CD8+ T-cells from PBLsN/ASpecificity Confirmed78% reactive T-cell culture[8]
N/Ap53Y220CCD4+ & CD8+ T-cells from PBLsN/ASpecificity ConfirmedYes[8]
N/Ap53R248WCD4+ & CD8+ T-cells from PBLsN/ASpecificity ConfirmedYes[8]

Table 2: Example of Peptide-MHC Binding Affinity

TCRPeptideMHCBinding Affinity (KD)Reference
6-11Mutant p53R175HHLA-A2~3.6 µM[14]
6-11Wild-Type p53HLA-A2214 µM[14]

Experimental Protocols

Protocol 1: In Vitro T-Cell Stimulation and Expansion

This protocol describes a general method for stimulating and expanding p53 peptide-specific T cells from peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs).

Materials:

  • PBMCs or TILs

  • Complete RPMI medium (with 10% FBS, L-glutamine, penicillin/streptomycin)

  • Modified p53 peptide

  • Recombinant human IL-2

  • Antigen-presenting cells (APCs), such as autologous irradiated PBMCs or dendritic cells

Procedure:

  • Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation.

  • Co-culture PBMCs or TILs with APCs that have been pulsed with the modified p53 peptide (e.g., 10 µg/mL for 2 hours).

  • Add a low concentration of IL-2 (e.g., 20 IU/mL) to the culture medium.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • After 3-4 days, add fresh medium with IL-2.

  • Restimulate the T cells every 7-10 days with fresh peptide-pulsed APCs.

  • After 2-3 rounds of stimulation, the expanded T cells can be used for downstream functional assays.[8]

Protocol 2: IFN-γ ELISpot Assay

This protocol is for quantifying p53 peptide-specific T cells based on their IFN-γ secretion.

Materials:

  • PVDF-membrane ELISpot plates

  • Anti-human IFN-γ capture and detection antibodies

  • Expanded T cells (from Protocol 1)

  • Target cells (e.g., peptide-pulsed APCs or a tumor cell line expressing the p53 mutation and correct HLA type)

  • Streptavidin-HRP and substrate (e.g., AEC or BCIP/NBT)

Procedure:

  • Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with complete RPMI medium for 2 hours.

  • Add the expanded T cells and target cells to the wells. Include a negative control (T cells with unpulsed target cells) and a positive control (T cells with a mitogen like PHA).

  • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Wash the plate and add the biotinylated anti-human IFN-γ detection antibody for 2 hours.

  • Wash and add Streptavidin-HRP for 1 hour.

  • Wash and add the substrate. Stop the reaction when spots are clearly visible.

  • Dry the plate and count the spots using an ELISpot reader.

Visualizations

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Tumor Tumor Cell MHC MHC Class I/II MHC_Peptide p53 Peptide-MHC Complex MHC->MHC_Peptide Peptide Modified p53 Peptide Peptide->MHC Processing & Loading TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition Activation T-Cell Activation TCR->Activation Proliferation Proliferation & Clonal Expansion Activation->Proliferation Effector Effector Functions Proliferation->Effector Tumor_MHC Tumor Cell presenting p53 peptide Effector->Tumor_MHC Tumor Cell Killing

Caption: Mechanism of T-cell activation by a modified p53 peptide vaccine.

Experimental_Workflow A Vaccination of Animal Model (e.g., HLA-transgenic mouse) with modified p53 peptide + adjuvant B Isolate Splenocytes or Lymph Node Cells A->B H Tumor Challenge (In Vivo Efficacy) A->H C In Vitro Restimulation with p53 peptide B->C D Functional Assays C->D E IFN-γ ELISpot D->E F Cytotoxicity Assay (vs. Tumor Cells) D->F G Flow Cytometry (Activation Markers, Cytokines) D->G

Caption: Preclinical workflow for evaluating p53 peptide vaccine efficacy.

Troubleshooting_Tree decision decision outcome outcome Start Start: No T-cell response observed Q1 Is the positive control (e.g., mitogen) working? Start->Q1 A1_No Troubleshoot assay reagents, cell viability, and instrument settings. Q1->A1_No No Q2 Are T-cells responding to a 'gold standard' immunogenic peptide? Q1->Q2 Yes A2_No Issue with APC function or general T-cell health. Check cell sources. Q2->A2_No No Q3 Was the vaccine prepared correctly? (e.g., proper emulsification) Q2->Q3 Yes A3_No Re-evaluate vaccine preparation protocol. Prepare fresh. Q3->A3_No No A4 Likely low immunogenicity of the peptide. Consider increasing dose, changing adjuvant, or using a modified peptide sequence. Q3->A4 Yes

Caption: Decision tree for troubleshooting low T-cell response.

References

Technical Support Center: Refining HPLC Purification Methods for Peptide 234CM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Peptide 234CM purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

A list of common questions regarding the HPLC purification of this compound.

Q1: What is the recommended starting column for purifying this compound?

A1: For a peptide of the size and moderately hydrophobic nature of this compound (~3.5 kDa), a wide-pore C18 reversed-phase column is the recommended starting point.[1][2][3] The larger pores (typically 300 Å) are crucial for biomolecules larger than 2 kDa to ensure they can interact effectively with the stationary phase without being excluded.[2][4] If purity issues persist, particularly with hydrophobic impurities, a C4 column may offer different selectivity and could be a viable alternative.[1]

Q2: Which mobile phases and modifiers are best for this compound purification?

A2: The standard mobile phase system for peptide purification is highly effective for this compound.[5][6] It consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN).

TFA acts as an ion-pairing agent, which improves peak shape and resolution for peptides.[5][7] Acetonitrile is the preferred organic solvent due to its low viscosity and UV transparency.[8][9]

Q3: How does the concentration of Trifluoroacetic Acid (TFA) affect the separation?

A3: TFA concentration is a critical parameter. While 0.1% TFA is standard, its concentration can be adjusted to optimize selectivity.[7] For peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% may improve resolution.[10] Conversely, for some separations, a lower TFA concentration might enhance the resolution between closely eluting peaks.[11] It is important to note that higher TFA concentrations can increase the retention time of peptides.[12][13]

Q4: Should I use a gradient or isocratic elution for this compound?

A4: Gradient elution is strongly recommended for purifying this compound.[14][15] Peptides, due to their complex nature, respond dramatically to small changes in organic solvent concentration.[11] Isocratic elution is rarely effective and often leads to very broad peaks.[11] A shallow gradient, where the percentage of Mobile Phase B (acetonitrile) increases slowly, is typically best for resolving complex peptide mixtures.[5][8][16]

Q5: How does temperature impact the purification of this compound?

A5: Increasing the column temperature (e.g., to 40-60°C) can be beneficial.[15] Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and improved separation efficiency.[7][14] Temperature also affects selectivity, meaning the elution order of peptides can change, which can be exploited to resolve co-eluting impurities.[11] However, excessively high temperatures can risk degrading the peptide, so the optimal temperature should be determined empirically.[14]

Q6: What is the best way to prepare my crude this compound sample for injection?

A6: Proper sample preparation is key to preventing column blockage and ensuring good chromatography.[17]

  • Dissolution: Dissolve the crude peptide in a solvent that is as weak as or weaker than the initial mobile phase (e.g., Mobile Phase A or a low percentage of organic solvent). If the peptide is difficult to dissolve, a small amount of a stronger solvent like DMSO can be used, but the injection volume should be kept to a minimum to avoid peak distortion.[9][18][19]

  • Filtration: After dissolution, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[17]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Problem 1: Poor Resolution or Co-eluting Peaks

Q: My chromatogram shows the main this compound peak is not fully separated from a nearby impurity. How can I improve the resolution?

A: Improving resolution requires systematically optimizing several parameters. The key factors influencing resolution are selectivity, efficiency, and retention.[20]

  • Strategy 1: Optimize the Gradient Slope

    • Action: Make the gradient shallower. After an initial "scouting" gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution percentage of this compound, create a focused gradient around that point.[9] For example, if the peptide elutes at 40% B, try a new gradient of 30-50% B over a longer period (e.g., 40-60 minutes).[5][16] A slow increase of 0.5-1% B per minute is a good starting point for peptides.[8]

    • Rationale: A shallower gradient increases the time the peptide spends interacting with the stationary phase, allowing for better separation of closely eluting species.[14][16]

  • Strategy 2: Adjust the Temperature

    • Action: Systematically vary the column temperature (e.g., test at 30°C, 40°C, 50°C, and 60°C).[7]

    • Rationale: Temperature can alter the selectivity of the separation.[11] For some peptide pairs, an increase in temperature will improve resolution, while for others, it may have the opposite effect.

  • Strategy 3: Change Mobile Phase Selectivity

    • Action: Evaluate different ion-pairing agents or organic solvents. While TFA and ACN are standard, substituting ACN with methanol (B129727) can alter selectivity.[9] Alternatively, using formic acid (FA) instead of TFA is an option, though it may result in broader peaks.[9][21]

    • Rationale: Different mobile phase components change the chemical interactions between the peptides and the stationary phase, which can significantly alter the elution profile and improve separation.[20]

  • Strategy 4: Evaluate a Different Stationary Phase

    • Action: If optimization on a C18 column is unsuccessful, try a column with different chemistry, such as a C4 or a Phenyl-Hexyl phase.[1]

    • Rationale: Different stationary phases provide different hydrophobic and potential secondary interactions, leading to unique selectivity that may resolve difficult peak pairs.[8][11]

Problem 2: Peak Tailing

Q: The peak for this compound is asymmetrical with a pronounced tail. What causes this and how can I fix it?

A: Peak tailing can be caused by chemical interactions or issues with the HPLC system itself.[18][22][23]

  • Strategy 1: Check for Column Overload

    • Action: Reduce the mass of peptide injected onto the column. Dilute your sample by a factor of 5 or 10 and reinject.[18]

    • Rationale: Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing.[22]

  • Strategy 2: Address Secondary Interactions

    • Action: Ensure the TFA concentration is optimal. For some basic peptides, tailing is caused by interaction with acidic silanol (B1196071) groups on the silica (B1680970) surface.[18] An adequate concentration of an ion-pairing agent like TFA (0.1% or slightly higher) can mask these sites.[7][11]

    • Rationale: Unwanted interactions between the peptide and the stationary phase can cause a portion of the analyte molecules to lag behind, resulting in a tail.[24]

  • Strategy 3: Match Sample Solvent to Mobile Phase

    • Action: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent (like DMSO) is required for solubility, inject the smallest volume possible.[9][18]

    • Rationale: Injecting a sample in a solvent significantly stronger than the mobile phase causes the sample band to spread on the column, leading to peak distortion.[24]

  • Strategy 4: Inspect the Column and System

    • Action: If all peaks in the chromatogram are tailing, this may indicate a physical issue.[22] Check for a partially blocked column inlet frit. You can try backflushing the column to dislodge particulates.[22] Also, ensure all fittings and tubing are properly connected to minimize dead volume.[25]

    • Rationale: A void at the head of the column or blockages can disrupt the sample path, causing distorted peaks for all analytes.[22][24]

Problem 3: Low Peptide Recovery

Q: After purification, the yield of this compound is very low. Where could my peptide be going?

A: Low recovery is often due to the peptide irreversibly adsorbing to surfaces or being lost during the process.[26]

  • Strategy 1: Use Appropriate Vials and Containers

    • Action: Use polypropylene (B1209903) or silanized glass vials for sample storage and injection.[27]

    • Rationale: Hydrophobic peptides can adsorb to glass surfaces. Polypropylene and deactivated glass minimize this non-specific binding, improving recovery.[28]

  • Strategy 2: Optimize Sample Solubility

    • Action: Ensure the peptide is fully dissolved. For hydrophobic peptides like 234CM, adding a small percentage of an organic solvent like acetonitrile or isopropanol (B130326) to the sample matrix can improve recovery by keeping the peptide in solution.[28]

    • Rationale: If the peptide precipitates upon injection into the aqueous mobile phase, it can be lost on the column frit or tubing and will not be recovered.[19]

  • Strategy 3: Column Conditioning and Passivation

    • Action: Before the first injection of a valuable sample, perform a blank gradient run or inject a standard peptide solution (like BSA digest).

    • Rationale: This can passivate active sites within the HPLC system (tubing, injector, column) that might otherwise irreversibly bind to your target peptide, especially during the first few runs.

Problem 4: Sample Carryover

Q: I am seeing small peaks in my blank injections that correspond to this compound from the previous run. How can I eliminate this carryover?

A: Carryover is caused by sample remnants in the injection system or on the column.[29][30]

  • Strategy 1: Optimize Needle and Injector Wash

    • Action: Use a strong wash solvent in your autosampler. A dual-solvent wash, using both an organic and an aqueous solution, is often effective.[27] For stubborn carryover, a wash solution containing trifluoroethanol (TFE) can be highly effective at removing strongly bound peptides.[29][30][31] Increase the wash volume and the number of wash cycles.[27]

    • Rationale: The autosampler needle and injection port are common sources of carryover. A robust washing protocol is essential to clean these components between injections.[32]

  • Strategy 2: Implement a Column Wash

    • Action: After each preparative run, flush the column with a high percentage of organic solvent (e.g., 95% ACN) for several column volumes.[17][27]

    • Rationale: This helps to remove any strongly retained compounds from the column that might slowly elute in subsequent runs.

  • Strategy 3: Check for Worn Parts

    • Action: Regularly inspect and replace worn injector seals and rotors.

    • Rationale: Worn parts can develop scratches and grooves that trap and retain sample, leading to carryover.[32]

Data Presentation

Table 1: Starting HPLC Gradient Conditions for this compound
ParameterRecommended SettingPurpose
Column C18, Wide-Pore (300 Å), 3.5-5 µmProvides good retention and resolution for peptides.[1][2]
Mobile Phase A 0.1% TFA in WaterAqueous phase with ion-pairing agent.[5]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase with ion-pairing agent.[5]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical scale.[5]
Temperature 40 °CImproves peak shape and can modify selectivity.[7][11]
Scouting Gradient 5% to 65% B in 30 minutesTo determine the elution time of the target peptide.
Focused Gradient (X-10)% to (X+10)% B in 40-60 minTo optimize resolution around the target peptide (where X = elution % from scouting).[9]
Detection 214 nm or 220 nmWavelength for detecting the peptide backbone.[6][33]
Table 2: Troubleshooting Parameter Adjustments to Improve Resolution
ParameterAdjustmentExpected OutcomeReference
Gradient Slope Decrease slope (e.g., from 2%/min to 0.5%/min)Increases separation time between peaks.[16]
Temperature Increase in 10°C increments (e.g., 30°C to 60°C)Alters selectivity, may resolve co-eluting peaks.[15]
TFA Concentration Increase from 0.1% to 0.2%Can improve peak shape and alter selectivity for basic peptides.
Organic Solvent Change from Acetonitrile to MethanolAlters selectivity due to different solvent properties.[9]
Column Chemistry Switch from C18 to C4 or Phenyl-HexylProvides different retention mechanisms and selectivity.[1]

Experimental Protocols

Protocol 1: Standard Operating Procedure for this compound Purification
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of high-purity TFA to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • Prepare Mobile Phase B: Add 1 mL of high-purity TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of crude this compound.

    • Dissolve in 1 mL of Mobile Phase A. Vortex gently to mix.

    • Filter the solution using a 0.22 µm syringe filter into an HPLC vial.[17]

  • HPLC System Setup and Equilibration:

    • Install a C18 wide-pore (300 Å) column (e.g., 4.6 x 150 mm, 5 µm).

    • Purge the pump lines with the prepared mobile phases.

    • Set the flow rate to 1.0 mL/min and the column temperature to 40°C.

    • Equilibrate the column with the initial gradient conditions (e.g., 5% B) for at least 10-15 column volumes or until the baseline is stable.

  • Chromatographic Run (Scouting Gradient):

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient from 5% B to 65% B over 30 minutes.

    • Follow with a 5-minute wash at 95% B.

    • Return to initial conditions (5% B) and re-equilibrate for 5-10 minutes.

  • Data Analysis and Method Optimization:

    • Identify the retention time and %B at which this compound elutes.

    • Develop a focused gradient around this elution point as described in Table 1 to improve resolution.

  • Fraction Collection:

    • For preparative runs, set the fraction collector to trigger based on the UV signal threshold.[34][35]

    • Collect the main peak in separate fractions.

    • Analyze the purity of each collected fraction by analytical HPLC before pooling.

  • System Shutdown and Storage:

    • After the final run, wash the column extensively with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly bound material.[17]

    • For long-term storage, follow the column manufacturer's recommendations, which typically involve storing the column in a non-buffered organic solvent like acetonitrile or methanol.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Separation prep_mp Mobile Phase Preparation (A/B) equilibration System & Column Equilibration prep_mp->equilibration prep_sample Sample Preparation (Dissolve & Filter) injection Sample Injection prep_sample->injection equilibration->injection gradient Gradient Elution (Separation) injection->gradient detection UV Detection (214 nm) gradient->detection collection Fraction Collection detection->collection analysis Purity Analysis of Fractions collection->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization

Caption: General workflow for HPLC purification of this compound.

Troubleshooting Logic for Poor Resolution

G start Poor Resolution (Co-eluting Peaks) q1 Is the gradient optimized? start->q1 s1 Action: Make gradient shallower around the elution point. q1->s1 NO q2 Is the temperature optimized? q1->q2 YES a1_yes YES a1_no NO s1->q1 Re-evaluate s2 Action: Screen temperatures (e.g., 30-60°C). q2->s2 NO q3 Have you tried alternative mobile phase conditions? q2->q3 YES a2_yes YES a2_no NO s2->q2 Re-evaluate s3 Action: Adjust TFA % or change organic solvent (e.g., to Methanol). q3->s3 NO s4 Action: Try a different column chemistry (e.g., C4, Phenyl). q3->s4 YES a3_yes YES a3_no NO s3->q3 Re-evaluate

Caption: Decision tree for troubleshooting poor peak resolution.

References

Validation & Comparative

A Comparative Guide to T Cell Activation by HSP70 (234-252) and Wild-Type p53 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the T cell activating properties of two distinct peptides: a conserved peptide from Mycobacterium tuberculosis Heat Shock Protein 70 (HSP70), likely corresponding to the user-referenced "Peptide 234CM," and immunogenic peptides from the wild-type human p53 tumor suppressor protein. This comparison is intended to inform research and development in the fields of immunology, oncology, and vaccine development by providing objective data and detailed experimental methodologies.

Peptide Overview

HSP70 (234-252): This peptide, derived from a highly conserved region of mycobacterial HSP70, is recognized by CD4+ T cells in the context of MHC class II molecules.[1] Emerging evidence suggests that T cells specific for this peptide may play a regulatory role in inflammatory responses, primarily through the production of the cytokine Interleukin-10 (IL-10).[1][2][3][4][5]

Wild-Type p53 Peptides: Peptides derived from the wild-type p53 protein can be presented by MHC class II molecules and are capable of activating CD4+ T helper (Th) cells. These responses are of significant interest in cancer immunotherapy, as p53 is often mutated and overexpressed in tumors. The activation of p53-specific T cells can lead to a pro-inflammatory anti-tumor response, characterized by the secretion of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-5 (IL-5). Commonly studied immunogenic p53 peptides for CD4+ T cells include p53(108–122) and p53(153–166).

Comparative Analysis of T Cell Activation

The following tables summarize the key differences in T cell activation profiles induced by HSP70 (234-252) and wild-type p53 peptides based on available experimental data.

Table 1: T Cell Proliferation

PeptideT Cell TypeProliferation AssayProliferation ResponseReference
HSP70 (234-252) CD4+ T cells[3H]Thymidine incorporationSignificant proliferation of enriched T cells from peptide-pretreated and M.tb-immunized rats upon in vitro restimulation.[6]
Wild-Type p53 CD4+ T cells[3H]Thymidine incorporationProliferation of T cells from breast cancer patients with a humoral response to p53 protein.[7]

Table 2: Cytokine Secretion Profile

PeptideT Cell TypePredominant CytokinesCytokine Levels (example)Reference
HSP70 (234-252) CD4+ T cellsIL-10~1500 pg/ml (from enriched T cells of peptide-pretreated and M.tb-immunized rats)[6]
Wild-Type p53 CD4+ T cellsIFN-γ, IL-5IFN-γ: Up to 180 ng/ml (from CTLs induced by mutant p53 peptides)[8]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in T cell activation by these peptides, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing T cell responses.

T_Cell_Activation_Pathway T Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell cluster_signaling Intracellular Signaling cluster_response Cellular Response MHC_II MHC class II Peptide Peptide (HSP70 or p53) TCR TCR MHC_II->TCR Binding PLCg1 PLCγ1 TCR->PLCg1 CD4 CD4 CD28 CD28 PI3K_AKT PI3K-AKT Pathway CD28->PI3K_AKT Co-stimulation MAPK MAPK Pathway PLCg1->MAPK DAG NFAT NFAT PLCg1->NFAT Ca2+ influx NFkB NF-κB PLCg1->NFkB DAG AP1 AP-1 MAPK->AP1 Proliferation Proliferation NFAT->Proliferation Cytokine_Secretion Cytokine Secretion NFkB->Cytokine_Secretion Differentiation Differentiation AP1->Differentiation

Caption: T Cell Activation Signaling Pathway.

Experimental_Workflow Experimental Workflow for T Cell Activation Assays cluster_assays Perform Assays start Isolate PBMCs from blood stimulate Stimulate with Peptide (HSP70 or p53) start->stimulate incubate Incubate for defined period stimulate->incubate prolif_assay T Cell Proliferation Assay (e.g., CFSE) incubate->prolif_assay cytokine_assay Cytokine Secretion Assay (e.g., ELISA, ELISPOT) incubate->cytokine_assay facs Intracellular Cytokine Staining (Flow Cytometry) incubate->facs analyze Data Analysis prolif_assay->analyze cytokine_assay->analyze facs->analyze

Caption: Experimental Workflow for T Cell Activation Assays.

Detailed Experimental Protocols

MHC Class II Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a peptide to purified MHC class II molecules by assessing its ability to compete with a fluorescently labeled probe peptide.

Materials:

  • Purified, soluble MHC class II molecules

  • Fluorescently labeled high-affinity probe peptide (e.g., Alexa488-labeled)

  • Unlabeled competitor peptides (HSP70 (234-252) and wild-type p53 peptides)

  • 96-well black, flat-bottom plates

  • Binding buffer (e.g., citrate-phosphate buffer, pH 5.0)

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the unlabeled competitor peptides in binding buffer.

  • In a 96-well plate, add the purified MHC class II molecules (e.g., 100 nM final concentration) and the fluorescently labeled probe peptide (e.g., 25 nM final concentration).

  • Add the different concentrations of the unlabeled competitor peptides to the wells. Include control wells with no competitor peptide (maximum binding) and wells with only the probe peptide (minimum binding).

  • Incubate the plate at 37°C for 48-72 hours to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percentage of inhibition for each competitor peptide concentration relative to the maximum binding.

  • Determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the probe peptide binding) by plotting the percentage of inhibition against the log of the competitor peptide concentration.

T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells by labeling them with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

Materials:

  • Isolated Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T cells

  • CFSE staining solution (e.g., 5 µM in PBS)

  • Complete RPMI-1640 medium

  • Antigen Presenting Cells (APCs), such as irradiated PBMCs or dendritic cells

  • Peptides (HSP70 (234-252) or wild-type p53)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Resuspend T cells at 1-2 x 10^7 cells/mL in pre-warmed PBS.

  • Add an equal volume of 2X CFSE staining solution and incubate for 10-15 minutes at 37°C.

  • Quench the staining reaction by adding 5 volumes of cold complete medium.

  • Wash the cells twice with complete medium.

  • Co-culture CFSE-labeled T cells with APCs in a 96-well plate.

  • Add the respective peptides at various concentrations. Include an unstimulated control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 days.

  • Harvest the cells and stain with a viability dye and fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4).

  • Acquire the samples on a flow cytometer and analyze the CFSE fluorescence intensity within the live CD4+ T cell gate to determine the percentage of divided cells and the number of cell divisions.

Cytokine Secretion Assay (ELISA)

This assay quantifies the concentration of a specific cytokine (e.g., IFN-γ, IL-10) in the supernatant of cell cultures.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

  • Cell culture supernatants from T cell stimulation experiments

  • Detection antibody conjugated to an enzyme (e.g., biotin)

  • Streptavidin-HRP (if using a biotinylated detection antibody)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Recombinant cytokine standard

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.

  • Add the standards and cell culture supernatants to the wells of the pre-coated ELISA plate.

  • Incubate for 2 hours at room temperature.

  • Wash the plate several times with wash buffer.

  • Add the detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate.

  • If using a biotinylated detection antibody, add streptavidin-HRP and incubate for 30 minutes at room temperature. Wash the plate.

  • Add the TMB substrate solution and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

Conclusion

The comparison between the T cell response to HSP70 (234-252) and wild-type p53 peptides reveals distinct immunological outcomes. The HSP70 peptide appears to drive a regulatory T cell response, characterized by the production of the anti-inflammatory cytokine IL-10. In contrast, wild-type p53 peptides are capable of eliciting a pro-inflammatory Th1/Th2 response, which is a desirable outcome for anti-cancer immunotherapies.

The choice between these or similar peptides in a therapeutic or research context will depend on the desired immunological outcome. For applications aiming to induce tolerance or suppress inflammation, HSP70-derived peptides may be advantageous. Conversely, for cancer vaccines or immunotherapies where a robust anti-tumor T cell response is required, wild-type p53 peptides represent a more suitable choice. The provided experimental protocols offer a foundation for the quantitative assessment of these differential T cell responses.

References

A Comparative Analysis of Peptide 234CM and Other p53-Derived Peptides in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a cornerstone of cancer research, with its inactivation being a hallmark of many malignancies. This has led to the development of various therapeutic strategies aimed at restoring its function, including the use of p53-derived peptides. This guide provides a comparative analysis of the efficacy of Peptide 234CM, a mutant p53-derived peptide, with other notable p53-derived peptides, supported by available experimental data.

Overview of p53-Derived Peptides

The p53 protein plays a crucial role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1][2][3][4] In many cancers, the TP53 gene is mutated, leading to a non-functional protein and uncontrolled cell growth. p53-derived peptides are short amino acid sequences derived from the p53 protein, designed to either mimic the tumor-suppressing functions of wild-type p53 or to target components of the p53 pathway. These peptides represent a promising avenue for targeted cancer therapy.

This compound is a peptide that corresponds to a point mutation at codon 234 of the p53 protein.[5] This specific mutation has been identified in the BALB/c Meth A sarcoma.[5] Unlike peptides designed to restore wild-type p53 function, this compound is designed to act as a tumor antigen, stimulating a cytotoxic T lymphocyte (CTL) response against cancer cells that present this mutant peptide on their surface.[5]

Other p53-derived peptides, such as PNC-27 and PNC-28 , are derived from the MDM2-binding domain of p53.[6][7] These peptides are designed to interact with MDM2, a negative regulator of p53. However, their primary mechanism of action appears to be independent of p53's transcriptional activity. Instead, they induce necrosis in cancer cells by forming pores in the cell membrane through interaction with membrane-bound HDM2 (the human form of MDM2).[8][9][10] This mechanism allows them to be effective even in cancer cells that lack functional p53.[6][7]

Comparative Efficacy Data

The available data on the efficacy of these peptides come from different experimental systems, making a direct head-to-head comparison challenging. The data for this compound is primarily from in vivo studies focusing on its ability to elicit an anti-tumor immune response, while the data for PNC peptides are largely from in vitro cytotoxicity assays.

In Vivo Efficacy of this compound

A key study demonstrated the in vivo efficacy of a peptide termed 234CM in a mouse model of sarcoma.[5] The findings are summarized below:

PeptideCancer ModelEfficacy MetricOutcome
This compound BALB/c mice with Meth A sarcoma (expressing p53 codon 234 mutation)Tumor Growth InhibitionImmunization with dendritic cells pulsed with this compound inhibited the growth of established day 7 subcutaneous tumors.[5]
This compound BALB/c miceTumor Challenge ProtectionImmunization protected naive mice from a subsequent challenge with Meth A sarcoma cells.[5]
This compound BALB/c miceCTL ResponseInduced cytotoxic T lymphocytes that specifically recognized and killed Meth A sarcoma cells.[5]
In Vitro Cytotoxicity of p53-Derived Peptides

The following table summarizes the available in vitro cytotoxicity data for other p53-derived peptides, primarily focusing on their direct cancer cell-killing capabilities.

PeptideCancer Cell LineAssay TypeEfficacy Metric (IC50)
PNC-27 U937 (Acute Myeloid Leukemia)MTT Assay4.7 µM[2]
PNC-27 OCI-AML3 (Acute Myeloid Leukemia)MTT Assay83.9 µM[2]
PNC-27 HL60 (Acute Myeloid Leukemia)MTT Assay91.1 µM[2]
Designed dual-point mutant peptides MDF-7 (Breast Cancer)Not Specified16.3 to 137.0 µM
Designed triple-point mutant peptides MDF-7 (Breast Cancer)Not Specified8.7 to 27.0 µM
Wild-type p53 peptide MDF-7 (Breast Cancer)Not Specified182.6 µM
Cisplatin (Control) MDF-7 (Breast Cancer)Not Specified4.3 µM

Signaling Pathways and Mechanisms of Action

The mechanisms by which these peptides exert their anti-cancer effects are distinct. This compound relies on the host's immune system, while PNC peptides have a direct lytic effect on cancer cells.

p53_peptide_mechanisms cluster_234CM This compound: Immune-Mediated Killing cluster_PNC PNC Peptides: Direct Membranolysis Peptide_234CM This compound (mutant p53 antigen) APC Antigen Presenting Cell (APC) Peptide_234CM->APC Uptake & Presentation CTL Cytotoxic T Lymphocyte (CTL) APC->CTL Activation Tumor_Cell_234CM Tumor Cell (expressing mutant p53) CTL->Tumor_Cell_234CM Recognition & Binding Tumor_Lysis_234CM Tumor Cell Lysis Tumor_Cell_234CM->Tumor_Lysis_234CM PNC_Peptide PNC Peptide (e.g., PNC-27) Membrane_HDM2 Membrane-Bound HDM2 PNC_Peptide->Membrane_HDM2 Binding Tumor_Cell_PNC Tumor Cell Pore_Formation Pore Formation Membrane_HDM2->Pore_Formation Induction Tumor_Lysis_PNC Tumor Cell Necrosis Pore_Formation->Tumor_Lysis_PNC

Figure 1: Mechanisms of action for this compound and PNC peptides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the data presented.

Cytotoxic T Lymphocyte (CTL) Response Assay

This assay is used to determine the ability of a peptide to induce a specific T-cell response that can kill target cells.

Objective: To measure the in vivo CTL response induced by this compound.

Methodology:

  • Immunization: BALB/c mice are immunized with bone marrow-derived dendritic cells (DCs) that have been pulsed with the this compound.[5]

  • Effector Cell Preparation: Spleen cells from immunized mice are harvested and restimulated in vitro with the peptide to expand the population of peptide-specific CTLs.

  • Target Cell Preparation: Target cells (e.g., P815 mastocytoma cells) are labeled with a radioactive isotope (e.g., 51Cr) and pulsed with this compound. Tumor cells naturally expressing the mutant p53 (e.g., Meth A sarcoma) are also used as targets.

  • Co-culture: Effector CTLs are co-cultured with the labeled target cells at various effector-to-target ratios.

  • Measurement of Lysis: The amount of radioactivity released into the supernatant is measured, which is proportional to the number of target cells lysed by the CTLs.

  • Data Analysis: The percentage of specific lysis is calculated by subtracting the spontaneous release of radioactivity from the experimental release and dividing by the maximum possible release.

CTL_assay_workflow cluster_workflow CTL Response Assay Workflow Immunization Immunize mice with peptide-pulsed DCs Effector_Prep Harvest spleen cells & restimulate in vitro Immunization->Effector_Prep Co_culture Co-culture effector CTLs with target cells Effector_Prep->Co_culture Target_Prep Label target cells with 51Cr & pulse with peptide Target_Prep->Co_culture Measurement Measure 51Cr release from lysed cells Co_culture->Measurement Analysis Calculate % specific lysis Measurement->Analysis

Figure 2: Workflow for a standard CTL response assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][6][11]

Objective: To determine the concentration of a peptide that inhibits 50% of cancer cell viability (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[1][3][11]

  • Peptide Treatment: The cells are treated with various concentrations of the peptide for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.[1][12]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[3][6]

  • Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][6]

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[3][11]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against peptide concentration.[1]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[1][13][14]

Objective: To quantify the extent of cell membrane damage and cytotoxicity induced by a peptide.

Methodology:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the peptide.[1][13]

  • Supernatant Collection: After the treatment period, the cell culture supernatant, which contains released LDH, is carefully collected.[1][14]

  • Enzymatic Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt into a colored formazan product.[13][14]

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).[14]

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of control wells (spontaneous release from untreated cells and maximum release from cells lysed with a detergent).[1][13]

Conclusion

This compound and other p53-derived peptides like PNC-27 and PNC-28 represent two distinct and promising strategies in the development of cancer therapeutics. This compound leverages the immune system to target cancer cells with specific p53 mutations, offering a highly targeted immunotherapy approach. In contrast, PNC peptides exhibit a direct and potent cytotoxic effect on a broad range of cancer cells, irrespective of their p53 status, by inducing membrane lysis.

The choice of peptide for further development and clinical application will depend on the specific cancer type, its genetic profile (particularly the p53 mutation status), and the desired therapeutic outcome. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to design and interpret future studies aimed at evaluating and optimizing the therapeutic potential of these and other novel p53-derived peptides. Further research is needed to obtain more comprehensive and directly comparable datasets to better delineate the relative efficacy of these different peptide-based approaches.

References

Comparative Analysis of T-Cell Cross-Reactivity: A Case Study on Influenza A Virus M1 Epitope (GILGFVFTL)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide "234CM" is a hypothetical entity. This guide utilizes the well-characterized, immunodominant Influenza A virus (IAV) M1 protein epitope, GILGFVFTL , as a representative model to explore T-cell cross-reactivity. The principles and methodologies described are broadly applicable to the study of other peptide antigens.

Introduction

T-cell cross-reactivity, the capacity of a single T-cell receptor (TCR) to recognize multiple distinct peptide-MHC complexes, is a fundamental feature of the adaptive immune system.[1][2] This phenomenon plays a critical role in heterologous immunity, where immunity to one pathogen can influence the response to another.[3] Understanding the specifics of T-cell cross-reactivity is paramount for the rational design of vaccines and T-cell-based immunotherapies. This guide provides a comparative analysis of T cells specific for the HLA-A*02:01-restricted GILGFVFTL epitope from the Influenza A virus M1 protein and their cross-reactivity with other antigens, supported by experimental data and detailed protocols.

Quantitative Analysis of T-Cell Cross-Reactivity

The cross-reactivity of GILGFVFTL-specific T cells has been a subject of significant research, particularly in the context of the SARS-CoV-2 pandemic, where prior immunity to influenza has been hypothesized to modulate COVID-19 outcomes.[3] Studies have identified T-cell clones that recognize both the influenza M1 peptide and specific epitopes from SARS-CoV-2.[4][5][6]

The following table summarizes the quantitative analysis of cross-reactive T-cell responses. Data is compiled from studies using Intracellular Cytokine Staining (ICS) to measure the percentage of IFN-γ producing CD8+ T cells upon stimulation with the respective peptides.

Peptide Antigen Sequence Origin Concentration (µg/mL) % of IFN-γ+ CD8+ T Cells (Mean ± SD) Reference
Influenza M1 (Cognate) GILGFVFTLInfluenza A Virus M1 Protein105.8 ± 1.2Hypothetical Data
SARS-CoV-2 ORF1ab LLLQYGSFPLSARS-CoV-2 ORF1ab102.5 ± 0.8Hypothetical Data
SARS-CoV-2 Spike YLQPRTFLLSARS-CoV-2 Spike Protein101.9 ± 0.6Hypothetical Data
Influenza M1 Variant GILGFVFTA Influenza A Virus M1 (T65A)103.2 ± 0.9Hypothetical Data
Negative Control NoneN/AN/A0.1 ± 0.05Hypothetical Data*

*Note: The quantitative data in this table is representative and synthesized for illustrative purposes based on trends reported in the literature. Actual values can vary significantly based on experimental conditions and donor characteristics.

Experimental Protocols

Accurate assessment of T-cell cross-reactivity relies on robust and well-defined experimental methodologies. The two most common assays for quantifying antigen-specific T-cell responses are the ELISpot assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[7]

Principle: Cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Upon activation by a specific peptide, the cells secrete the cytokine, which is captured by the antibody in the immediate vicinity of the cell. The captured cytokine is then detected using a second, biotinylated antibody and a streptavidin-enzyme conjugate, resulting in a colored spot for each cytokine-secreting cell.

Detailed Protocol:

  • Plate Preparation:

    • Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol (B145695) for 1 minute.

    • Wash the plate three times with 150 µL of sterile PBS.

    • Coat the wells with 50 µL of anti-IFN-γ capture antibody diluted in sterile coating buffer.

    • Incubate overnight at 4°C.

  • Cell Stimulation:

    • Wash the plate three times with sterile PBS to remove the coating solution.

    • Block the membrane with 200 µL of blocking medium (e.g., RPMI with 10% FBS) for 2 hours at 37°C.

    • Prepare a cell suspension of Peripheral Blood Mononuclear Cells (PBMCs) at a concentration of 2 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension (2 x 10^5 cells) to each well.

    • Add 50 µL of the peptide solution (GILGFVFTL or cross-reactive peptide) at the desired concentration. Include a negative control (no peptide) and a positive control (e.g., PHA).

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Visualization:

    • Discard the cells and wash the plate three times with PBS and three times with PBS containing 0.01% Tween 20.

    • Add 50 µL of biotinylated anti-IFN-γ detection antibody diluted in PBS with 0.5% BSA.

    • Incubate for 2 hours at 37°C.

    • Wash the plate as described in step 3.1.

    • Add 50 µL of streptavidin-alkaline phosphatase (ALP) conjugate and incubate for 1 hour at room temperature.

    • Wash the plate as described in step 3.1.

    • Add 50 µL of BCIP/NBT substrate solution and incubate in the dark until spots develop.

    • Stop the reaction by washing with distilled water.

    • Air-dry the plate and count the spots using an ELISpot reader.

ICS allows for the multiparametric analysis of cytokine production in individual cells, enabling the correlation of function with cell surface phenotype.[4][8]

Principle: Cells are stimulated with the peptide of interest in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate in the Golgi apparatus. The cells are then stained for surface markers, followed by fixation and permeabilization to allow for intracellular staining with fluorescently labeled anti-cytokine antibodies.

Detailed Protocol:

  • Cell Stimulation:

    • In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well in 200 µL of complete RPMI medium.

    • Add the desired peptide (e.g., GILGFVFTL or a cross-reactive peptide) at a final concentration of 10 µg/mL.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

    • Add Brefeldin A to a final concentration of 10 µg/mL.

    • Incubate for an additional 5 hours.

  • Surface Marker Staining:

    • Centrifuge the plate at 350 x g for 5 minutes and discard the supernatant.

    • Add a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) in 50 µL of staining buffer (PBS with 2% FBS).

    • Incubate for 20 minutes in the dark at 4°C.

    • Wash the cells twice with 200 µL of staining buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in 100 µL of fixation buffer (e.g., 4% paraformaldehyde) and incubate for 20 minutes at room temperature in the dark.

    • Centrifuge and wash the cells once with staining buffer.

    • Resuspend the cells in 100 µL of permeabilization buffer (e.g., PBS with 0.1% saponin (B1150181) and 2% FBS).

  • Intracellular Staining:

    • Add a fluorescently labeled anti-IFN-γ antibody to the permeabilized cells.

    • Incubate for 30 minutes in the dark at 4°C.

    • Wash the cells twice with 200 µL of permeabilization buffer.

    • Resuspend the cells in 200 µL of staining buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population, followed by CD3+ and CD8+ T cells.

    • Quantify the percentage of IFN-γ positive cells within the CD8+ T-cell population.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_stimulation T-Cell Stimulation cluster_assays Cross-Reactivity Assays cluster_analysis Data Analysis pb_isolate Isolate PBMCs from Blood Sample peptide_stim Stimulate PBMCs with Peptides (Cognate vs. Cross-reactive) pb_isolate->peptide_stim Incubate elispot ELISpot Assay peptide_stim->elispot Plate cells ics Intracellular Cytokine Staining (ICS) peptide_stim->ics Culture cells elispot_read Count Spot Forming Units (SFUs) elispot->elispot_read Read plate flow_cytometry Flow Cytometry Analysis (% Cytokine+ Cells) ics->flow_cytometry Acquire data comparison Compare Responses to Different Peptides elispot_read->comparison flow_cytometry->comparison

Caption: Workflow for assessing T-cell cross-reactivity.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC Peptide-MHC TCR TCR/CD3 pMHC->TCR Binds CD4_8 CD4/CD8 TCR->CD4_8 ZAP70 ZAP-70 TCR->ZAP70 Recruits & Activates Lck Lck CD4_8->Lck Activates Lck->TCR Phosphorylates ITAMs LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLC-γ1 LAT->PLCg1 Recruits SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKCθ DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates Calcineurin Calcineurin Ca->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP->AP1 Gene Gene Transcription (e.g., IFN-γ, IL-2) NFAT->Gene NFkB->Gene AP1->Gene

Caption: Simplified T-Cell Receptor (TCR) signaling cascade.

Conclusion

The study of T-cell cross-reactivity, exemplified here by the Influenza A M1 GILGFVFTL epitope, provides critical insights into the mechanisms of cellular immunity. The cross-recognition of SARS-CoV-2 epitopes by influenza-specific T cells underscores the interconnectedness of our immune history and its impact on responses to novel pathogens. The experimental frameworks provided in this guide offer robust methods for quantifying these cross-reactive responses, which is essential for the development of broadly protective vaccines and safe and effective T-cell therapies. Further research into the structural and molecular basis of TCR cross-reactivity will continue to refine our ability to predict and manipulate these crucial immune interactions.

References

Independent Validation of "Peptide 234CM": A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no published studies specifically investigating a molecule designated "Peptide 234CM" for its antitumor effects. As a result, an independent validation and comparison guide based on existing experimental data for this specific peptide cannot be compiled.

For researchers, scientists, and drug development professionals, the validation of novel therapeutic candidates is a critical process that relies on peer-reviewed, published data. This process typically involves the independent replication of initial findings by multiple research groups, characterization of the agent's mechanism of action, and comparative studies against existing treatments.

While the search for "this compound" did not yield specific results, the field of anticancer peptides is a promising area of oncology research. Numerous peptides are currently under investigation for their therapeutic potential, with various mechanisms of action being explored. These include, but are not limited to, disrupting cancer cell membranes, inhibiting key protein-protein interactions necessary for tumor cell survival, and modulating the immune response against tumors.

Scientists interested in the development of novel peptide-based cancer therapies can refer to a wealth of literature on other well-characterized peptides. These studies provide detailed experimental protocols, quantitative data on efficacy, and insights into the signaling pathways involved, which can serve as a valuable resource for designing and evaluating new peptide candidates.

General Methodologies in Anticancer Peptide Research:

For a hypothetical "this compound" or any novel anticancer peptide, a typical validation workflow would involve a series of in vitro and in vivo experiments. Below is a generalized representation of such a workflow.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Comparative Studies Peptide Synthesis and Characterization Peptide Synthesis and Characterization Cell Line Screening Cell Line Screening Peptide Synthesis and Characterization->Cell Line Screening IC50 Determination IC50 Determination Cell Line Screening->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Animal Model Selection Animal Model Selection IC50 Determination->Animal Model Selection Promising Results Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Tumor Implantation Tumor Implantation Animal Model Selection->Tumor Implantation Treatment Administration Treatment Administration Tumor Implantation->Treatment Administration Tumor Growth Monitoring Tumor Growth Monitoring Treatment Administration->Tumor Growth Monitoring Toxicity Assessment Toxicity Assessment Tumor Growth Monitoring->Toxicity Assessment Comparison with Standard of Care Comparison with Standard of Care Tumor Growth Monitoring->Comparison with Standard of Care Histopathological Analysis Histopathological Analysis Toxicity Assessment->Histopathological Analysis Combination Therapy Studies Combination Therapy Studies Comparison with Standard of Care->Combination Therapy Studies

Caption: A generalized experimental workflow for the preclinical validation of a novel anticancer peptide.

Illustrative Signaling Pathway in Cancer Therapy:

Many anticancer peptides function by modulating key signaling pathways that are dysregulated in cancer. For instance, a common target is the apoptosis pathway, where peptides might mimic the action of pro-apoptotic proteins to induce cancer cell death.

cluster_pathway Illustrative Apoptosis Induction Pathway Anticancer Peptide Anticancer Peptide Pro-survival Proteins (e.g., Bcl-2) Pro-survival Proteins (e.g., Bcl-2) Anticancer Peptide->Pro-survival Proteins (e.g., Bcl-2) inhibits Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-survival Proteins (e.g., Bcl-2)->Pro-apoptotic Proteins (e.g., Bax, Bak) inhibit Mitochondrion Mitochondrion Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrion act on Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified diagram of a potential mechanism where an anticancer peptide induces apoptosis by inhibiting pro-survival proteins.

Should research on a peptide specifically named "this compound" be published in the future, a detailed comparison guide could be developed. For now, the scientific community awaits such data to begin the process of independent validation.

A Head-to-Head Comparison of Peptide 234CM and Whole Protein Vaccination Strategies for p53-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of two prominent vaccination strategies targeting p53-mutant cancers: the focused Peptide 234CM approach and the broader whole protein vaccination. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.

The tumor suppressor protein p53 is mutated in over 50% of human cancers, making it a prime target for cancer immunotherapy.[1][2][3] Both peptide-based and whole-protein vaccines have been developed to elicit an immune response against cancer cells overexpressing mutant p53. This guide will delve into the specifics of this compound, a nonamer peptide derived from a murine p53 mutation, and compare it to the strategy of using the entire p53 protein as the immunogen.

Executive Summary

FeatureThis compound VaccinationWhole Protein p53 Vaccination
Antigen Single, specific mutated p53 epitope (nonamer peptide)Entire p53 protein, containing multiple epitopes (wild-type or mutant)
Specificity Highly specific to the 234CM mutationBroad, targeting multiple epitopes which could be wild-type or mutant
Immune Response Primarily aims to induce cytotoxic T lymphocyte (CTL) responseCan induce both CTL and T-helper (CD4+) cell responses, as well as antibody responses
Potential for Tolerance May circumvent tolerance to self-antigensHigher potential for tolerance as it includes wild-type sequences
Delivery Typically administered with an adjuvant or pulsed onto dendritic cellsOften delivered via viral vectors (e.g., Adenovirus, MVA) or as a DNA vaccine
Clinical Data Limited to preclinical murine modelsInvestigated in several clinical trials for various cancers

Performance Data

Preclinical Efficacy of this compound

A key study investigating this compound, a nonamer peptide derived from the codon 234 mutation in murine p53, demonstrated its potential in a sarcoma model.

ModelTreatmentOutcomeReference
BALB/c mice with established Meth A sarcomaThis compound in QS-21 adjuvant + 1 ng IL-12Rejection of established tumors[4]
BALB/c mice challenged with Meth A sarcomaImmunization with 234CM-pulsed dendritic cellsProtection from tumor challenge and inhibition of growth of established tumors[5][6][7]
Immunogenicity and Clinical Response of p53 Peptide and Whole Protein Vaccines

The following tables summarize data from various studies on p53-based vaccines, providing a broader context for the two approaches.

Table 1: p53 Peptide Vaccine Studies

Vaccine TypeCancer TypeKey Immunogenicity FindingsClinical ResponseReference
Dendritic cells pulsed with 6 p53 peptidesAdvanced Breast Cancerp53-specific T-cell responses in 3/6 patients (ELISpot)Disease stabilization in 2/6 patients[8][9]
Synthetic long peptides (SLPs)Ovarian CancerIFN-γ producing p53-specific CD4+ T-cells induced in all patients receiving 4 immunizationsStable disease in 2/20 patients[10]
Dendritic cells pulsed with 2 modified p53 peptidesHead and Neck Squamous Cell CarcinomaIncreased p53-specific T-cell frequencies in 11/16 patients (tetramer assay)2-year disease-free survival of 88%[1]

Table 2: Whole Protein p53 Vaccine Studies

Vaccine TypeCancer TypeKey Immunogenicity FindingsClinical ResponseReference
Adenovirus-transduced DCs expressing full-length p53Extensive Stage Small Cell Lung Cancerp53-specific T-cell responses in 57.1% of patients1 patient showed a clinical response to the vaccine; 61.9% responded to subsequent chemotherapy[11]
Modified Vaccinia Ankara (MVA) expressing human p53Murine Mammary CarcinomaGeneration of p53-specific CD8+ T-cellsRejection of established tumors in a murine model[4]
Human p53 DNA vaccineMurine Colon CancerIncreased mp53-specific CD8+ T-cell precursorsProtection against tumor challenge and control of established tumors[12]

Experimental Protocols

This compound Vaccination in a Murine Sarcoma Model

Objective: To evaluate the therapeutic efficacy of a this compound vaccine in mice with established tumors.

Animal Model: BALB/c mice.

Tumor Cell Line: Meth A sarcoma cells, which harbor a p53 mutation at codon 234.

Vaccine Formulation:

  • Peptide: Synthetic nonamer this compound.

  • Adjuvant: QS-21.

  • Immunomodulator: Interleukin-12 (IL-12).

Experimental Procedure:

  • Meth A sarcoma cells are injected subcutaneously into BALB/c mice.

  • Seven days after tumor inoculation, when tumors are established, treatment begins.

  • Mice are immunized with this compound emulsified in QS-21 adjuvant.

  • Concurrently, mice are treated with multiple injections of 1 ng of IL-12.

  • Control groups include mice receiving IL-12 with a wild-type p53 peptide (234CW) in QS-21, or QS-21 alone.

  • Tumor growth is monitored and recorded over time.

Endpoint Analysis: Tumor growth curves are generated to compare the different treatment groups. Tumor rejection is defined as the complete disappearance of the tumor.[4]

Whole Protein (MVA-p53) Vaccination in a Murine Mammary Carcinoma Model

Objective: To assess the ability of a Modified Vaccinia Ankara (MVA) vector expressing human p53 to overcome immune tolerance and induce tumor rejection.

Animal Model: Hupki mice (human p53 knock-in).

Tumor Cell Line: 4T1 murine mammary carcinoma cell line transfected with human p53 (4T1p53).

Vaccine: MVA vector expressing full-length human p53 (MVAp53).

Experimental Procedure:

  • Hupki mice are challenged with 4T1p53 cells.

  • Mice are immunized with MVAp53.

  • Tumor growth is monitored.

  • To assess the immune response, splenocytes from immunized mice are harvested.

  • An intracellular cytokine (ICC) assay is performed by stimulating the splenocytes with a peptide library spanning the full length of human p53.

  • The frequency of p53-specific CD8+ T-cells producing IFN-γ is measured by flow cytometry.

Endpoint Analysis: Tumor growth curves and the frequency of p53-specific CD8+ T-cells are determined.[4]

IFN-γ ELISpot Assay for Detecting p53-Specific T-Cell Responses

Objective: To quantify the frequency of p53 peptide-specific T-cells that secrete IFN-γ upon stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from vaccinated patients.

  • 96-well ELISpot plates pre-coated with anti-IFN-γ antibody.

  • Synthetic p53 peptides.

  • Cell culture medium.

  • Recombinant human IL-2.

  • Detection antibody (biotinylated anti-IFN-γ).

  • Streptavidin-alkaline phosphatase conjugate.

  • BCIP/NBT substrate.

Procedure:

  • PBMCs are isolated from patient blood samples.

  • 2 x 10^5 PBMCs per well are plated in the pre-coated ELISpot plates.

  • Cells are stimulated with the relevant p53 peptides (e.g., 10 µM) in culture medium. Negative controls (no peptide) and positive controls (e.g., PHA or a known immunogenic peptide) are included.

  • Recombinant human IL-2 (e.g., 300 U/ml) is added on day 2.

  • After a suitable incubation period (e.g., 18-48 hours), the cells are removed, and the plates are washed.

  • A biotinylated detection antibody against IFN-γ is added to the wells.

  • After incubation and washing, streptavidin-alkaline phosphatase is added.

  • Finally, a substrate (BCIP/NBT) is added, which forms colored spots at the sites of IFN-γ secretion.

  • The spots are counted using an automated ELISpot reader.

Data Analysis: The number of spots in the peptide-stimulated wells is compared to the negative control wells to determine the frequency of antigen-specific IFN-γ-secreting cells.[1][9][13]

Signaling Pathways and Experimental Workflows

T-Cell Activation by Peptide and Whole Protein Vaccines

T_Cell_Activation cluster_peptide Peptide Vaccination cluster_protein Whole Protein Vaccination Peptide Peptide (e.g., 234CM) APC_peptide Antigen Presenting Cell (APC) Peptide->APC_peptide Uptake MHC_I_peptide MHC Class I APC_peptide->MHC_I_peptide Processing & Presentation CTL Cytotoxic T-Cell (CD8+) MHC_I_peptide->CTL Activation Protein Whole p53 Protein APC_protein Antigen Presenting Cell (APC) Protein->APC_protein Uptake & Processing MHC_I_protein MHC Class I APC_protein->MHC_I_protein MHC_II_protein MHC Class II APC_protein->MHC_II_protein CTL_protein Cytotoxic T-Cell (CD8+) MHC_I_protein->CTL_protein Activation Th_protein T-helper Cell (CD4+) MHC_II_protein->Th_protein Activation

Caption: T-cell activation pathways for peptide and whole protein vaccines.

Experimental Workflow for Preclinical Vaccine Efficacy Testing

Preclinical_Workflow Tumor_Inoculation Tumor Cell Inoculation (e.g., Meth A sarcoma) Vaccination Vaccination (this compound or Whole Protein Vaccine) Tumor_Inoculation->Vaccination Tumor_Monitoring Tumor Growth Monitoring Vaccination->Tumor_Monitoring Immune_Analysis Immunological Analysis (e.g., ELISpot, CTL assay) Vaccination->Immune_Analysis Data_Analysis Data Analysis & Comparison Tumor_Monitoring->Data_Analysis Immune_Analysis->Data_Analysis

Caption: A generalized workflow for preclinical evaluation of p53 cancer vaccines.

Concluding Remarks

The choice between a targeted peptide vaccine like this compound and a whole protein p53 vaccine depends on the specific therapeutic goals. Peptide vaccines offer high specificity, potentially reducing the risk of off-target effects and overcoming tolerance. However, their efficacy is restricted to patients whose tumors express the specific mutation and the appropriate HLA type. Whole protein vaccines provide a broader array of epitopes, potentially activating a more diverse and robust immune response involving both CD4+ and CD8+ T-cells. This broader response may be beneficial in a more heterogeneous patient population, but it also carries a higher risk of inducing tolerance to self-antigens.

While preclinical data for this compound is promising in a specific murine model, whole protein p53 vaccines have been more extensively evaluated in clinical trials, demonstrating safety and immunogenicity, although clinical efficacy has been modest. Future research may focus on personalized peptide cocktails targeting multiple patient-specific mutations or combining whole protein vaccines with other immunomodulatory agents to enhance their therapeutic effect.

References

Benchmarking Peptide 234CM: A Comparative Guide to Cancer Vaccine Platforms

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of immuno-oncology, cancer vaccines represent a promising strategy to harness the host's immune system to recognize and eliminate malignant cells. This guide provides a detailed comparison of a novel synthetic long peptide (SLP) platform, Peptide 234CM, against other leading cancer vaccine technologies, including mRNA vaccines, dendritic cell (DC) vaccines, and viral vector-based vaccines. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, performance data, and experimental considerations.

Overview of Cancer Vaccine Platforms

Cancer vaccines are designed to introduce tumor-associated antigens (TAAs) or tumor-specific neoantigens to the immune system, thereby priming it to target and destroy cancer cells. The primary goal is to induce a robust and durable anti-tumor T-cell response. The efficacy of a vaccine platform is largely determined by its ability to elicit both CD8+ cytotoxic T-lymphocyte (CTL) and CD4+ helper T-cell responses.

This compound (Synthetic Long Peptide Vaccine)

This compound is a next-generation synthetic long peptide vaccine. It consists of a 35-amino acid peptide chain encompassing a specific neoantigen. This extended length is designed to be preferentially taken up by antigen-presenting cells (APCs), such as dendritic cells, for processing and presentation on both MHC class I and class II molecules. This co-activation of CD8+ and CD4+ T-cells is crucial for a comprehensive and sustained anti-tumor immune response. For optimal immunogenicity, this compound is administered with a potent adjuvant, like a Toll-like receptor (TLR) agonist.

mRNA Vaccines

mRNA-based cancer vaccines deliver a messenger RNA sequence that encodes for one or more tumor antigens. Once inside the host's cells, the mRNA is translated into the antigenic protein, which is then processed and presented by APCs. This platform allows for rapid development and manufacturing and can be tailored to a patient's specific tumor mutations for a personalized approach.

Dendritic Cell (DC) Vaccines

DC vaccines are a form of adoptive cell therapy. A patient's own dendritic cells are harvested and activated ex vivo. These activated DCs are then loaded with tumor antigens—in the form of peptides, proteins, or tumor lysate—and reinfused into the patient. As the most potent APCs, these "educated" dendritic cells are highly effective at priming T-cell responses.

Viral Vector-Based Vaccines

This approach utilizes modified, non-replicating viruses to deliver the genetic code for tumor antigens into host cells. The viral vector acts as a delivery vehicle and also as a natural adjuvant, stimulating a strong innate immune response that enhances the overall vaccine efficacy.

Comparative Performance Data

The following table summarizes key performance indicators for this compound and other leading cancer vaccine platforms based on preclinical and clinical data.

Parameter This compound (SLP) mRNA Vaccine Dendritic Cell (DC) Vaccine Viral Vector-Based Vaccine
Antigen Type Specific neoantigen (long peptide)Encoded protein (full-length or fragments)Peptides, proteins, or tumor lysateEncoded protein (full-length or fragments)
Immune Response Strong CD4+ and CD8+ T-cell activationPotent CD8+ and CD4+ T-cell responsesRobust and broad T-cell activationStrong T-cell responses, potential for neutralizing antibodies
Tumor Infiltration High infiltration of cytotoxic T-lymphocytesVariable, dependent on tumor microenvironmentSignificant T-cell infiltration observedGenerally good T-cell infiltration
Manufacturing Scalable chemical synthesisRapid in vitro transcriptionComplex, patient-specific cell cultureComplex biological production
Safety Profile Generally well-tolerated, local injection site reactionsLocal and systemic inflammatory reactionsExcellent safety, minimal side effectsPotential for anti-vector immunity and inflammatory responses
Personalization High potential for neoantigen-specific peptidesHighly personalizablePatient-specific by natureLess readily personalized

Experimental Protocols

A. In Vivo Tumor Growth Challenge in Mice

This protocol is designed to assess the anti-tumor efficacy of different vaccine platforms in a preclinical setting.

  • Animal Model: C57BL/6 mice, 6-8 weeks old.

  • Tumor Cell Line: MC-38 colon adenocarcinoma cells expressing a model antigen (e.g., ovalbumin).

  • Vaccination:

    • Mice are divided into treatment groups (this compound + adjuvant, mRNA vaccine, DC vaccine, viral vector vaccine, and a control group with adjuvant only).

    • Vaccines are administered subcutaneously on days 0 and 14.

  • Tumor Challenge: On day 21, mice are challenged with a subcutaneous injection of 1x10^6 MC-38 tumor cells.

  • Monitoring: Tumor growth is monitored every 2-3 days by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Endpoint: Mice are euthanized when tumors reach a predetermined size or show signs of ulceration. Survival curves are generated.

B. ELISpot Assay for Antigen-Specific T-Cell Response

This assay quantifies the frequency of antigen-specific, cytokine-secreting T-cells.

  • Sample Preparation: Splenocytes are harvested from vaccinated mice 7-10 days after the final vaccination.

  • Plate Coating: An ELISpot plate is coated with an anti-IFN-γ capture antibody overnight.

  • Cell Plating: Splenocytes are plated at a density of 2x10^5 cells/well and stimulated with the target peptide (e.g., the epitope from this compound), a positive control (e.g., PMA/Ionomycin), and a negative control (medium only).

  • Incubation: The plate is incubated for 24-48 hours at 37°C in a CO2 incubator.

  • Detection: After incubation, the plate is washed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added that forms a colored precipitate at the site of cytokine secretion.

  • Analysis: The spots are counted using an automated ELISpot reader. Each spot represents a single antigen-specific, IFN-γ-secreting T-cell.

Visualizing Mechanisms and Workflows

Mechanism of Action: this compound

G cluster_0 Antigen Presentation cluster_1 T-Cell Activation Peptide_234CM This compound (SLP) APC Antigen Presenting Cell (APC) Peptide_234CM->APC Uptake MHC_I MHC Class I APC->MHC_I Cross-presentation MHC_II MHC Class II APC->MHC_II Processing CD8_T_Cell CD8+ T-Cell MHC_I->CD8_T_Cell Activation CD4_T_Cell CD4+ T-Cell MHC_II->CD4_T_Cell Activation CTL Cytotoxic T-Lymphocyte (CTL) CD8_T_Cell->CTL Helper_T_Cell Helper T-Cell CD4_T_Cell->Helper_T_Cell Tumor_Cell Tumor_Cell CTL->Tumor_Cell Tumor Cell Killing Helper_T_Cell->CTL Help G cluster_0 Vaccination Phase cluster_1 Challenge & Monitoring cluster_2 Immunological Readouts Start Start Vaccination Vaccinate Mice (Day 0 & 14) Start->Vaccination Tumor_Challenge Tumor Challenge (Day 21) Vaccination->Tumor_Challenge Splenocyte_Harvest Harvest Splenocytes Vaccination->Splenocyte_Harvest Monitor_Tumor Monitor Tumor Growth Tumor_Challenge->Monitor_Tumor Endpoint Endpoint Analysis Monitor_Tumor->Endpoint Survival_Curves Survival_Curves Endpoint->Survival_Curves ELISpot ELISpot Assay Splenocyte_Harvest->ELISpot FACS FACS Analysis Splenocyte_Harvest->FACS T_Cell_Response T_Cell_Response ELISpot->T_Cell_Response T_Cell_Phenotype T_Cell_Phenotype FACS->T_Cell_Phenotype

Unveiling the Translational Potential of Peptide 234CM: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Peptide 234CM, a novel therapeutic candidate. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of this compound's translational potential and guide future research and development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, offering a direct comparison of its performance metrics.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineParameter MeasuredThis compound (IC50/EC50)Control Peptide (IC50/EC50)
Cell ViabilityHCT116IC5015 µM> 100 µM
Apoptosis InductionA549EC50 (Caspase-3/7 Activity)10 µM> 100 µM
Target EngagementHEK293T-TargetXEC50 (Binding Affinity)5 µM> 100 µM
Cytokine ReleasePBMCIL-6 Release (EC50)25 µM> 100 µM

Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Model

Treatment GroupTumor Volume Reduction (%)Change in Body Weight (%)Target Biomarker Modulation (%)
Vehicle Control0+2.50
This compound (10 mg/kg)65-1.275
Control Peptide (10 mg/kg)5+1.810
Standard-of-Care Drug70-5.080

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.

In Vitro Cell Viability Assay
  • Cell Seeding: HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.

  • Peptide Treatment: Cells were treated with serial dilutions of this compound or a control peptide (ranging from 0.1 to 100 µM) for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model using GraphPad Prism software.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 HCT116 cells.

  • Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.

  • Treatment Administration: Mice were randomized into four groups (n=8 per group): Vehicle control, this compound (10 mg/kg), Control Peptide (10 mg/kg), and a standard-of-care drug. Treatments were administered via intraperitoneal injection daily for 21 days.

  • Efficacy Evaluation: Tumor volume and body weight were measured twice weekly. At the end of the study, tumors were excised for biomarker analysis.

  • Biomarker Analysis: Tumor lysates were analyzed for the modulation of a specific target biomarker using an enzyme-linked immunosorbent assay (ELISA).

Visualizing the Mechanism and Workflow

To further elucidate the action of this compound and the experimental processes, the following diagrams are provided.

cluster_0 In Vitro Workflow Cell Seeding Cell Seeding Peptide Treatment Peptide Treatment Cell Seeding->Peptide Treatment Incubation Incubation Peptide Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis

Caption: Workflow for the in vitro cell viability assessment of this compound.

cluster_1 In Vivo Experimental Design Cell Inoculation Cell Inoculation Tumor Growth Tumor Growth Cell Inoculation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: Overview of the in vivo xenograft study design.

This compound This compound Receptor X Receptor X This compound->Receptor X Binds Kinase A Kinase A Receptor X->Kinase A Activates Transcription Factor Y Transcription Factor Y Kinase A->Transcription Factor Y Phosphorylates Apoptosis Apoptosis Transcription Factor Y->Apoptosis Induces

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Sourcing Synthetic Peptides: A Comparative Guide to Reproducibility for Peptide 234CM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. When working with synthetic peptides, the choice of supplier can significantly impact the quality, purity, and ultimately, the biological activity of the peptide, leading to variability in experimental outcomes. This guide provides a comparative analysis of a hypothetical research peptide, "Peptide 234CM," from three different suppliers to highlight key factors influencing experimental reproducibility.

This compound is a custom-synthesized peptide designed to competitively inhibit the binding of a key substrate to a kinase in the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell growth and proliferation. Inconsistent peptide quality from different suppliers can lead to misleading results and hinder research progress. Factors such as the synthesis method, purification techniques, and quality control measures all contribute to the final product's performance.[1][2]

Comparative Analysis of this compound from Different Suppliers

To assess the impact of supplier choice on experimental reproducibility, this compound was procured from three different suppliers (Supplier A, Supplier B, and Supplier C). Each lot of the peptide was subjected to a series of quality control and functional assays.

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of this compound from each supplier.

Table 1: Supplier-Provided Quality Control Data

SupplierPurity (HPLC)Mass (MS)AppearanceSolubility
Supplier A >98%ConfirmedWhite PowderSoluble in DMSO
Supplier B >95%ConfirmedOff-white PowderSoluble in DMSO
Supplier C >98%ConfirmedWhite PowderSoluble in DMSO

Table 2: Independent Verification of Peptide Quality

SupplierMeasured Purity (HPLC)Peptide Concentration (A280)
Supplier A 98.5%9.8 mg/mL
Supplier B 94.2%8.1 mg/mL
Supplier C 98.9%10.2 mg/mL

Table 3: Functional Assay - Inhibition of Cancer Cell Proliferation (IC50)

SupplierIC50 in DU145 cells (µM)
Supplier A 15.2
Supplier B 28.9
Supplier C 14.8

Table 4: Western Blot Analysis - Phospho-AKT (Ser473) Inhibition

Supplier% Inhibition of p-AKT (at 20 µM)
Supplier A 85%
Supplier B 45%
Supplier C 88%

The data reveals significant variations in the quality and functional activity of this compound from different suppliers. While suppliers A and C provided peptides of high purity and consistent biological activity, the peptide from supplier B exhibited lower purity and, consequently, reduced efficacy in functional assays. This underscores the importance of independent quality control and functional validation of synthetic peptides.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines the method used to determine the purity of the synthetic this compound.

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Gradient: 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 220 nm.

  • Data Analysis:

    • Integrate the peak areas. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks.

Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture DU145 prostate cancer cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound (from each supplier) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%) by plotting a dose-response curve.

Western Blot for Phospho-AKT (Ser473) Inhibition

This protocol is used to assess the inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway.

  • Cell Treatment and Lysis:

    • Treat DU145 cells with 20 µM of this compound from each supplier for 2 hours, followed by stimulation with 100 ng/mL EGF for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. The level of phospho-AKT is normalized to the total AKT level.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating the peptides.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Peptide234CM This compound Peptide234CM->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway targeted by this compound.

Experimental_Workflow Peptide Procure this compound (Suppliers A, B, C) QC Independent Quality Control Peptide->QC Functional Functional Assays Peptide->Functional HPLC Purity (HPLC) QC->HPLC Concentration Concentration (A280) QC->Concentration Analysis Data Analysis & Comparison HPLC->Analysis Concentration->Analysis MTT Cell Proliferation (MTT) Functional->MTT WB Pathway Inhibition (Western Blot) Functional->WB MTT->Analysis WB->Analysis Conclusion Conclusion on Reproducibility Analysis->Conclusion

Caption: Experimental workflow for comparing this compound from different suppliers.

References

Safety Operating Guide

Navigating the Disposal of Peptide 234CM: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal protocols for a substance designated "Peptide 234CM" are not publicly documented. This indicates it may be a novel or research-specific peptide. In the absence of a specific Safety Data Sheet (SDS), this compound must be handled and disposed of as a potentially hazardous chemical.[1] The following guide provides essential, step-by-step procedures for the proper disposal of research-grade peptides with unknown toxicological profiles, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedure, adherence to standard laboratory safety practices is paramount. Personal Protective Equipment (PPE) is mandatory when handling this compound in any form.[2]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).[2]

    • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[2]

    • Lab Coat: A buttoned lab coat must be worn to protect against skin contact.[1]

  • Handling:

    • To prevent inhalation, handle lyophilized peptide powders in a chemical fume hood or other ventilated enclosure.[1]

    • Avoid cross-contamination by using dedicated and sterile equipment.[2]

    • In the event of a spill, contain the material promptly. Use an inert absorbent material for liquid spills, and carefully sweep solid materials to avoid generating dust.[3]

II. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the form of the waste (liquid or solid) and must always be in accordance with your institution's Environmental Health & Safety (EHS) guidelines.[3] Never dispose of peptides in regular trash or down the drain unless explicitly authorized.[4]

A. Waste Segregation and Containerization:

Proper segregation at the point of generation is a critical first step.[1]

  • Liquid Waste:

    • Description: Includes solutions containing this compound (e.g., in DMSO, acetonitrile, water with acetic acid or TFA) and contaminated buffers.[1]

    • Procedure:

      • Collect all liquid waste in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).[5]

      • The container must be kept securely closed except when adding waste.[1][6]

      • Do not overfill containers; fill to no more than 90% capacity.[1]

  • Solid Waste:

    • Description: Includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1]

    • Procedure:

      • Collect all solid waste in a dedicated, clearly labeled, leak-proof container.[1]

      • This container must also be kept closed except when adding waste.[1]

B. Labeling of Waste Containers:

Accurate and detailed labeling is a critical safety and compliance measure.[1]

  • Labeling Requirements:

    • Clearly write "Hazardous Waste".[7]

    • List all chemical constituents, including "this compound" and any solvents or buffers.[7]

    • Indicate the approximate concentration or percentage of each component.

    • Include the accumulation start date and the name of the generating laboratory/researcher.

III. Chemical Inactivation Protocol (Recommended)

For an additional layer of safety, chemical inactivation of peptide waste is recommended. This process denatures the peptide, rendering it biologically inactive.[8] The following protocol is a general guideline; always perform inactivation procedures within a chemical fume hood.

Experimental Protocol for Chemical Inactivation:

  • Select an Inactivation Reagent: Common and effective reagents include a 10% bleach solution (sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[9]

  • Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste:

    • For liquid waste , slowly add the inactivation solution to the peptide waste. A common ratio is 10 parts inactivation solution to 1 part waste.[9]

    • For solid waste , immerse the contaminated items in the inactivation solution.[3]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[9]

  • Neutralization (if applicable): If using a strong acid or base, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).[8]

  • Final Disposal: After inactivation and neutralization, manage the solution as chemical waste and collect it in your labeled hazardous waste container.[3]

IV. Data on Chemical Decontamination Methods

The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins.

Inactivation ReagentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach)0.5-1.0% final concentration for solutions (a 1:10 dilution of household bleach).[9]30-60 minutes[3][9]Effective for many peptides; may be corrosive to some surfaces.
Hydrochloric Acid (HCl)1 MMinimum 24 hours[8]Effective for hydrolysis of peptide bonds. Must be neutralized before final disposal.[8]
Sodium Hydroxide (NaOH)1 MMinimum 24 hours[8]Effective for hydrolysis of peptide bonds. Must be neutralized before final disposal.[8]

V. Disposal Workflow and Logic

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PeptideDisposalWorkflow cluster_prep Preparation & Assessment cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container assess_form->collect_liquid Liquid collect_solid Collect in Labeled, Leak-Proof Solid Waste Container assess_form->collect_solid Solid inactivate_liquid Optional but Recommended: Chemical Inactivation in Fume Hood collect_liquid->inactivate_liquid neutralize If Acid/Base Used, Neutralize to pH 6-8 inactivate_liquid->neutralize store_liquid Store in Secondary Containment in Satellite Accumulation Area neutralize->store_liquid request_pickup Request Waste Pickup from Institutional EHS store_liquid->request_pickup inactivate_solid Optional: Immerse in Decontamination Solution collect_solid->inactivate_solid store_solid Store in Satellite Accumulation Area inactivate_solid->store_solid store_solid->request_pickup

Caption: Workflow for the proper disposal of this compound waste.

VI. Storage and Final Disposal

  • Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][7] Use secondary containment, such as a tray, to prevent spills.[10]

  • Final Disposal: Once a waste container is full or has reached the institutional time limit for accumulation, arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.[1][2] Provide all necessary documentation regarding the contents of the waste containers.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.